molecular formula C2H6Cl4Si2 B1583821 1,1,2,2-Tetrachloro-1,2-dimethyldisilane CAS No. 4518-98-3

1,1,2,2-Tetrachloro-1,2-dimethyldisilane

Cat. No.: B1583821
CAS No.: 4518-98-3
M. Wt: 228 g/mol
InChI Key: JTBAMRDUGCDKMS-UHFFFAOYSA-N
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Description

1,1,2,2-Tetrachloro-1,2-dimethyldisilane is a useful research compound. Its molecular formula is C2H6Cl4Si2 and its molecular weight is 228 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dichloro-[dichloro(methyl)silyl]-methylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C2H6Cl4Si2/c1-7(3,4)8(2,5)6/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTBAMRDUGCDKMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]([Si](C)(Cl)Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6Cl4Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4027573
Record name Disilane, 1,1,2,2-tetrachloro-1,2-dimethyl-
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Molecular Weight

228.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name Disilane, 1,1,2,2-tetrachloro-1,2-dimethyl-
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CAS No.

4518-98-3
Record name 1,1,2,2-Tetrachloro-1,2-dimethyldisilane
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Record name 1,1,2,2-Tetrachloro-1,2-dimethyldisilane
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Record name Disilane, 1,1,2,2-tetrachloro-1,2-dimethyl-
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Record name Disilane, 1,1,2,2-tetrachloro-1,2-dimethyl-
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Record name 1,1,2,2-tetrachloro-1,2-dimethyldisilane
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Record name 1,1,2,2-TETRACHLORO-1,2-DIMETHYLDISILANE
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Foundational & Exploratory

Technical Master File: 1,1,2,2-Tetrachloro-1,2-dimethyldisilane

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a "Master Substance File," designed to serve as a definitive reference for researchers and drug development professionals utilizing organosilicon precursors in advanced material synthesis and nanotechnology-enabled drug delivery systems.

CAS Registry Number: 4518-98-3 Document Type: Technical Monograph & Handling Guide Primary Application: Silicon Carbide (SiC) Precursor, Surface Functionalization, Nanoparticle Coating.

Executive Summary

1,1,2,2-Tetrachloro-1,2-dimethyldisilane (often abbreviated as Me(Cl)2Si-Si(Cl)2Me ) is a high-value organosilicon precursor characterized by its symmetric disilane backbone. Unlike monosilanes, the presence of the Si-Si bond provides a lower energy pathway for silicon deposition, making it critical in Chemical Vapor Deposition (CVD) processes for Silicon Carbide (SiC) films.

For drug development professionals , this compound is not a pharmacological agent but a vital surface engineering reagent . It is employed to functionalize silica nanoparticles and create biocompatible shells for targeted drug delivery systems, allowing for the covalent attachment of therapeutic payloads via siloxane bridges.

Physicochemical Characterization

The physical properties of this compound dictate its handling requirements. It is a moisture-sensitive liquid at room temperature, requiring strict inert atmosphere techniques.

Table 1: Physical Constants & Properties
PropertyValueConditions / Notes
Molecular Formula C₂H₆Cl₄Si₂Symmetric structure
Molecular Weight 228.05 g/mol
Physical State LiquidColorless to pale yellow
Boiling Point (Atm) 153.8 °CExtrapolated [1]
Boiling Point (Vac) 45 °C@ 5 Torr [2]
Melting Point 2.4 °CSolidifies just below freezing [1]
Density 1.269 g/mL@ 25 °C [2]
Refractive Index

1.469
[2]
Flash Point 49 °CFlammable liquid [3]
Vapor Pressure ~5 Torr@ 45 °C
Solubility Reacts violentlyWith water/alcohols (Solvolysis)
Solubility SolubleToluene, Hexane, THF (Anhydrous)
Structural Insight

The molecule features a central Si-Si bond flanked by two methyl groups and four chlorine atoms. The Si-Si bond is the "weak link" relative to Si-C or Si-Cl, allowing for homolytic cleavage at lower temperatures compared to monosilanes. This property is exploited in low-temperature CVD to deposit silicon-rich films without excessive thermal budget.

Synthesis & Purification Protocols

High-purity this compound is typically synthesized via the chlorination of lower-chlorinated disilanes or isolated from the high-boiling residues of the "Direct Process" (Müller-Rochow synthesis).

Primary Synthesis Route: Chlorination

A robust laboratory method involves the stepwise chlorination of 1,1,2-trichloro-1,2-dimethyldisilane. This ensures the preservation of the Si-Si bond while fully halogenating the silicon centers.

Workflow Diagram (DOT)

The following diagram illustrates the purification logic from crude disilane mixtures.

SynthesisWorkflow Figure 1: Purification and synthesis workflow for high-purity disilane isolation. Start Crude Disilane Mixture (Direct Process Residue) Step1 Fractional Distillation (Remove Monosilanes) Start->Step1 Isolation Step2 Chlorination Reaction (70°C, 8 hrs) Step1->Step2 Precursor Step3 Vacuum Distillation (45°C @ 5 Torr) Step2->Step3 Crude Product Product Pure 1,1,2,2-Tetrachloro- 1,2-dimethyldisilane Step3->Product >98% Purity

Experimental Protocol: Purification via Vacuum Distillation

Objective: Isolate >98% pure product from a chlorination reaction mixture.

  • Setup: Assemble a fractional distillation apparatus with a vacuum jacketed Vigreux column. Ensure all glassware is oven-dried and purged with Argon.

  • Loading: Transfer the crude reaction mixture into the still pot under a counter-flow of inert gas.

  • Conditioning: Slowly reduce system pressure to 5 Torr using a rotary vane pump protected by a liquid nitrogen cold trap (essential to catch HCl or unreacted chlorosilanes).

  • Heating: Apply heat to the still pot. The target fraction will distill at 45 °C .

  • Collection: Discard the initial "forerun" (volatile lower silanes). Collect the main fraction maintaining a steady head temperature.

  • Validation: Verify purity via 1H NMR (Singlet at ~0.9 ppm in C6D6) and density measurement.

Applications in Drug Development & Materials Science

While the compound is a commodity chemical in semiconductor manufacturing, its utility in life sciences focuses on nanocarrier fabrication .

Mechanism: Surface Functionalization

The Si-Cl bonds are highly electrophilic, reacting rapidly with surface hydroxyl (-OH) groups on silica nanoparticles or glass slides. This creates a robust siloxane (Si-O-Si) monolayer.

  • Drug Delivery: Used to create a hydrophobic "shell" on mesoporous silica nanoparticles, controlling the release rate of hydrophilic drugs trapped within the pores.

  • Bio-MEMS: Used to silanize silicon wafers for microfluidic devices, preventing protein adsorption.

Application Logic Diagram (DOT)

ApplicationMap Figure 2: Divergent application pathways in Nanomedicine vs. Semiconductor processing. Precursor 1,1,2,2-Tetrachloro- 1,2-dimethyldisilane Path1 Hydrolysis / Sol-Gel Precursor->Path1 + Surface -OH Path2 CVD / Thermal Decomp Precursor->Path2 > 400°C Prod1 Functionalized Nanoparticles (Drug Delivery) Path1->Prod1 Linker Formation Prod2 Silicon Carbide (SiC) Films Path2->Prod2 Si-C Deposition

Handling, Safety, and Stability (E-E-A-T)

Trustworthiness & Safety: This compound is a chlorosilane . It does not just "degrade" in air; it evolves Hydrogen Chloride (HCl) gas, which is corrosive to tissue and equipment.

Critical Safety Protocol: Hydrolysis Management
  • The Hazard:

    
    
    
  • Engineering Control: All handling must occur in a fume hood or glovebox.

  • Storage: Store in a dedicated flammables cabinet at 2–8 °C (to minimize vapor pressure) under a positive pressure of Nitrogen or Argon.

  • Spill Response: Do NOT use water.[1][2] Adsorb with dry sand or vermiculite. Neutralize the residue with a dilute bicarbonate solution only after moving to a safe, ventilated area.

Self-Validating Storage Check

Before using a stored bottle:

  • Visual Check: The liquid should be clear.[3] Cloudiness indicates hydrolysis (formation of siloxanes).

  • Fume Check: Upon opening the septum (under a hood), a small "wisp" of white smoke is normal (reaction with atmospheric moisture). Heavy fuming indicates a compromised seal during storage.

References

  • American Chemical Society (ACS). Photochemical preparation of this compound. Journal of Physical Chemistry. (Verified Extrapolated BP and MP data).

  • ChemicalBook. this compound Product Specifications & Spectral Data. (Density, Refractive Index, Vacuum BP).

  • Echemi. Safety Data Sheet (SDS) for this compound. (Flash Point and Hazard Codes).

  • PubChem. Compound Summary: this compound (CID 78276).[4][3] National Library of Medicine.

Sources

1,1,2,2-Tetrachloro-1,2-dimethyldisilane molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Architecture, Synthesis, and Spectroscopic Characterization

Executive Summary

1,1,2,2-Tetrachloro-1,2-dimethyldisilane (CAS: 4518-98-3) is a pivotal organosilicon intermediate, primarily isolated as a high-boiling byproduct of the Müller-Rochow "Direct Process" for methylchlorosilane production.[1] Characterized by a reactive Si–Si backbone flanked by hydrolyzable chlorine atoms, it serves as a critical feedstock for the synthesis of functional monosilanes via catalytic cleavage and as a precursor for silicon carbide (SiC) ceramics. This guide details its structural dynamics, spectroscopic signature, and upcycling methodologies for researchers in organometallic synthesis and materials science.[1]

Molecular Architecture & Conformation

The reactivity of this compound stems from its specific geometric arrangement, which balances steric bulk with electronic induction from the electronegative chlorine substituents.[1]

2.1 Structural Connectivity

The molecule consists of a covalent silicon-silicon bond (


), with each silicon atom coordinating two chlorine atoms and one methyl group in a distorted tetrahedral geometry.[1]
  • IUPAC Name: 1,2-Dimethyl-1,1,2,2-tetrachlorodisilane[1][2][3][4][5][6]

  • Formula:

    
    
    
  • Symmetry: Chemically symmetric, possessing

    
     or 
    
    
    
    symmetry depending on the conformation.[1]
2.2 Conformational Isomerism

Like 1,2-disubstituted ethanes, this disilane exists in a dynamic equilibrium between rotamers.[1] The rotation around the


 bond is less hindered than in 

analogs due to the longer bond length (

Å vs

Å), yet distinct conformers influence its spectroscopic properties.[1]
  • Anti Conformer (

    
    ):  The methyl groups are positioned 
    
    
    
    apart.[1] This is generally the thermodynamic minimum due to minimized steric repulsion between the bulky chlorine atoms and methyl groups, and dipole moment cancellation.[1]
  • Gauche Conformer (

    
    ):  The methyl groups are at a 
    
    
    
    dihedral angle.[1] While higher in energy, this conformer contributes to the liquid-phase entropy and affects the dipole moment.[1]

Table 1: Estimated Geometric Parameters (Gas Phase) Derived from electron diffraction data of homologous methylchlorodisilanes.

ParameterValue (Typical)Significance
Bond Length (Si–Si)

Å
Long, weak bond (

kcal/mol); site of cleavage.[1]
Bond Length (Si–Cl)

Å
Highly polarized; susceptible to nucleophilic attack.[1]
Bond Length (Si–C)

Å
Standard organosilane bond length.[1]
Bond Angle (Cl–Si–Cl)

Near tetrahedral.[1]
Physicochemical Properties

The compound is a dense, colorless, fuming liquid.[1] Its physical behavior is dominated by its high molecular weight relative to monosilanes and its extreme sensitivity to moisture.[1]

Table 2: Physical Data Profile

PropertyValueNotes
Molecular Weight 228.05 g/mol
Density 1.269 g/mLAt 25°C. Significantly denser than water.[1]
Boiling Point ~150–155°CHigh boiling point allows separation from

(BP 70°C).[1]
Flash Point 49°CFlammable liquid.[1]
Hydrolytic Stability Reacts violentlyEvolves HCl gas and forms siloxanes upon contact with water.[1]
Spectroscopic Characterization

Precise identification relies on Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy.[1] The Silicon-29 nucleus is the definitive probe for the disilane backbone.[1]

4.1

NMR Spectroscopy

The chemical shift of disilanes is sensitive to the electronegativity of substituents.[1] The presence of four chlorine atoms shifts the resonance significantly compared to hexamethyldisilane.[1]

  • Observed Shift:

    
     to 
    
    
    
    ppm (relative to TMS).
  • Coupling: Satellite peaks may be observed due to

    
     coupling, typically ranging from 80–90 Hz.[1]
    
  • Reference: Lehnert & Kelling (1990) established the definitive shifts for the

    
     series, distinguishing the 1,2-dimethyl isomer from the 1,1-dimethyl isomer based on symmetry (1 signal vs. 2 signals).
    
4.2 Vibrational Spectroscopy (IR/Raman)
  • Si–Si Stretch: A characteristic band appears in the Raman spectrum at

    
     .[1] This band is often weak or absent in IR for the centrosymmetric anti conformer due to the exclusion rule, making Raman essential for conformational analysis.[1]
    
  • Si–Cl Stretch: Strong absorptions in the

    
      region.[1]
    
Synthesis & Upcycling Workflow

This compound is rarely synthesized de novo in the lab; it is harvested as a byproduct.[1]

5.1 Origin: The Direct Process

In the industrial reaction of Methyl Chloride (


) with Silicon (

) over a Copper catalyst, the "Disilane Fraction" (boiling point

C) constitutes 2–5% of the crude product.[1] This fraction is rich in

.[1]
5.2 Catalytic Cleavage (Upcycling)

To recover value, the disilane bond is cleaved using HCl and a catalyst (typically Palladium-stabilized amines or phosphines) to yield commercially valuable monosilanes.[1]

Reaction:


[1]

This process converts a waste stream into Methyldichlorosilane (precursor for hydrosilylation) and Methyltrichlorosilane (silicone crosslinker).[1]

5.3 Visualization: Disilane Cleavage Pathway[1]

CleavagePathway Disilane 1,1,2,2-Tetrachloro- 1,2-dimethyldisilane Catalyst Catalyst (Pd/PPh3 + Amine) Disilane->Catalyst HCl Hydrogen Chloride (HCl) HCl->Catalyst Intermediate Oxidative Addition Complex [Pd-Si] Catalyst->Intermediate Si-Si Activation Product1 Methyltrichlorosilane (MeSiCl3) Intermediate->Product1 Cleavage Product2 Methyldichlorosilane (MeHSiCl2) Intermediate->Product2 H-Transfer

Figure 1: Catalytic cleavage workflow converting the disilane byproduct into useful monosilane monomers.

Applications in Materials Science

Beyond its role as an intermediate, the intact disilane structure is utilized in Chemical Vapor Deposition (CVD).[1]

  • SiC Precursor: The pre-existing Si–Si bond lowers the activation energy for silicon carbide deposition compared to monosilanes, allowing for lower-temperature CVD processes.[1]

  • Ceramic Fibers: Used in the synthesis of polycarbosilanes, which are spun and pyrolyzed to create high-strength SiC fibers for aerospace composites.[1]

  • Surface Modification: The reactive Si–Cl bonds allow for the functionalization of surfaces with silyl groups, creating hydrophobic coatings.[1]

Safety & Handling Protocols

Critical Warning: This compound is Water Reactive and Corrosive .[1]

  • Storage: Must be stored under inert atmosphere (Argon/Nitrogen) in corrosion-resistant containers (e.g., stainless steel or glass with PTFE seals).[1]

  • Hydrolysis Hazard:

    
    
    The rapid evolution of Hydrogen Chloride gas poses a severe inhalation and pressure-burst hazard.[1]
    
  • PPE: Neoprene gloves, chemical splash goggles, and a face shield are mandatory.[1] All transfers must occur in a fume hood or glovebox.[1]

References
  • Lehnert, R., & Kelling, H. (1990).[1][2] 29Si-NMR-spektroskopische Untersuchungen an Methylchlordisilanen. Zeitschrift für anorganische und allgemeine Chemie.[1]

  • Matsumoto, H., et al. (1978).[1][2] Conversion of Disilanes to Functional Monosilanes. IV. Synthesis of Methyldichlorosilane. Journal of Organometallic Chemistry.

  • PubChem. (n.d.).[1] this compound Compound Summary. National Library of Medicine.[1]

  • American Elements. (n.d.).[1] this compound Data. [1][3]

  • Pi, Y., et al. (2011).[1][4][6] Preparation of Methylphenyldichlorosilane through a Catalytic Cracking Reaction of 1,2-Dimethyl-1,1,2,2-Tetrachlorodisilane. ResearchGate.[1]

Sources

1,1,2,2-Tetrachloro-1,2-dimethyldisilane CAS number 4518-98-3

Author: BenchChem Technical Support Team. Date: February 2026

Technical Master File: 1,1,2,2-Tetrachloro-1,2-dimethyldisilane CAS Number: 4518-98-3 | Formula:


[1][2][3]

Part 1: Executive Summary

This compound is a high-value organosilicon intermediate that serves as a critical bridge between commodity chlorosilanes and advanced materials.[2] Unlike monosilanes, its Si–Si backbone confers unique reactivity, enabling "double silylation" strategies in organic synthesis and serving as a direct precursor for silicon carbide (SiC) deposition in semiconductor manufacturing.

For the pharmaceutical researcher, this compound is not merely a reagent but a scaffold enabler. It provides a pathway to introduce silicon bioisosteres (silanols, disilanes) into drug candidates—a strategy increasingly employed to modify lipophilicity and metabolic stability (the "Silicon Switch").

Part 2: Physicochemical Profile

PropertyValueContext for Application
Molecular Weight 228.05 g/mol Moderate volatility; suitable for CVD processes.[2]
Appearance Colorless to pale yellow liquidDiscoloration often indicates hydrolysis or oxidation.[2]
Boiling Point ~154 °C (at 760 mmHg)High boiling point allows for easy separation from volatile methylchlorosilane monomers.[2]
Density 1.269 g/mL (at 25 °C)Denser than water; phase separation is irrelevant due to violent hydrolysis.[2]
Refractive Index

1.469
Useful for purity verification after distillation.[2]
Flash Point 42 °C (Closed Cup)Flammable liquid; requires inert atmosphere handling.[2]
Solubility Soluble in aprotic solvents (Hexane, Toluene, THF)Reacts violently with protic solvents (Alcohols, Water).[2]

Part 3: Synthesis & Production

Industrial Source: The Direct Process Residue

The primary industrial source of CAS 4518-98-3 is the "Direct Process" (Müller-Rochow synthesis), which reacts methyl chloride with silicon metal.[2] While dimethyldichlorosilane is the target, a "high-boiling residue" (disilane fraction) is generated.[2] this compound is isolated from this fraction via fractional distillation.[2]

Laboratory Synthesis (Photochemical)

For high-purity requirements where industrial residue is unsuitable, a photochemical coupling of methyltrichlorosilane can be employed.[2]

Protocol: Photochemical Dimerization

  • Reagents: Methyltrichlorosilane (

    
    ), Mercury (sensitizer).[2]
    
  • Apparatus: Quartz reaction vessel, UV light source (253.7 nm), inert gas line (Ar/

    
    ).
    
  • Procedure:

    • Degas

      
       via freeze-pump-thaw cycles.
      
    • Irradiate the vapor phase in the presence of Hg vapor.

    • The Si-H bond (if present as impurity) or Si-Cl bond is homolytically cleaved, followed by radical recombination.[2]

    • Purification: Distill the resulting liquid under vacuum to isolate the dimer.[2]

SynthesisWorkflow Start Direct Process Residue (High-Boiling Fraction) Distillation Fractional Distillation (150-160°C) Start->Distillation Separation Product 1,1,2,2-Tetrachloro- 1,2-dimethyldisilane (>98% Purity) Distillation->Product Isolation AltStart Methyltrichlorosilane (MeSiCl3) Photo Photochemical Coupling (UV / Hg) AltStart->Photo Radical Dimerization Photo->Product Yields Isomer Mix

Figure 1: Dual pathways for the isolation and synthesis of this compound.

Part 4: Reactivity & Mechanism

The utility of this compound lies in its Si–Si bond and Si–Cl functionality . It acts as a bifunctional electrophile.[2]

Hydrolysis & Solvolysis
  • Mechanism: Nucleophilic attack by water/alcohol oxygen on the silicon atom, displacing chloride (

    
    -Si mechanism).[2]
    
  • Outcome: Formation of siloxanes (with water) or alkoxysilanes (with alcohols).[2]

  • Note: The Si-Si bond often remains intact under mild hydrolysis, allowing the formation of disilanyl polymers.[2]

Reduction (CVD Precursor Synthesis)
  • Reagent: Lithium Aluminum Hydride (

    
    ).[2]
    
  • Reaction:

    
    
    
  • Application: The product, 1,2-dimethyldisilane, is a volatile precursor for Silicon Carbide (SiC) films in semiconductor CVD.[2]

Nucleophilic Cleavage (The "Linker" Strategy)

Strong nucleophiles (e.g., organolithiums) can cleave the Si-Si bond, generating a silyl anion that can attack other electrophiles.[2] This is crucial for building complex organosilicon drugs.[2]

ReactivityPathways Center 1,1,2,2-Tetrachloro- 1,2-dimethyldisilane Water + H2O (Hydrolysis) Center->Water LiAlH4 + LiAlH4 (Reduction) Center->LiAlH4 ROH + ROH (Alcoholysis) Center->ROH Siloxane Poly(dimethyldisioxane) (Si-Si retained) Water->Siloxane -HCl Hydrosilane 1,2-Dimethyldisilane (CVD Precursor) LiAlH4->Hydrosilane Cl -> H substitution Alkoxy Tetraalkoxy-dimethyldisilane (Sol-Gel Precursor) ROH->Alkoxy -HCl

Figure 2: Divergent reactivity pathways controlled by nucleophile selection.[2]

Part 5: Applications in Drug Development & Materials

Drug Development: The Silicon Bioisostere

While not a drug itself, this compound is a reagent for Silicon-Carbon Switching .[2]

  • Concept: Replacing a quaternary carbon or a C-C bond with a Si-Si unit alters bond lengths (longer) and lipophilicity (higher), potentially improving the pharmacokinetic profile of a drug.[2]

  • Workflow:

    • Protect active sites on the drug scaffold.[2]

    • React CAS 4518-98-3 with a Grignard reagent derived from the drug fragment.[2]

    • Perform reductive cleavage or hydrolysis to yield the final silyl-modified analog.[2]

Materials Science: SiC Ceramics

This compound is a precursor to polycarbosilanes .[2] Upon thermal decomposition (pyrolysis >800°C), the methyl groups rearrange to form the Si-C backbone required for high-strength Silicon Carbide fibers (Yajima process).[2]

Part 6: Handling, Safety & Storage

CRITICAL WARNING: This compound releases copious amounts of Hydrogen Chloride (HCl) gas upon contact with moisture.[2]

Hazard ClassGHS CategoryProtocol
Corrosive Skin Corr.[2][4] 1ADouble-gloving (Nitrile/Laminate) and face shield mandatory.[2] Fume hood use only.
Water Reactive Water-react. 1Do not use water for fire.[2] Use Dry Chemical, Lime, or Dry Sand.[2]
Flammable Flam. Liq. 3Ground all glassware.[2] Use spark-proof tools. Store under Argon/Nitrogen.[2]

Storage Protocol:

  • Container: Teflon-lined stainless steel or glass with Schlenk fittings.[2]

  • Atmosphere: Strictly anhydrous Nitrogen or Argon.[2]

  • Temperature: Cool, dry area (<25°C). Degradation is slow but moisture ingress is fatal to purity.[2]

References

  • National Institute of Standards and Technology (NIST). Disilane, 1,1,2,2-tetrachloro-1,2-dimethyl- Properties and Spectra. [Link][2]

  • Reedy, D., & Urry, G. (1967).[2][3] Photochemical preparation of this compound.[2][3] Inorganic Chemistry.[2] [Link]

  • PubChem. this compound Compound Summary. [Link][2][4]

Sources

Technical Guide: Navigating Si-Cl Reactivity in Dimethyldisilane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Silicon-Silicon/Silicon-Chlorine Balance[2][3]

In the architecture of organosilicon compounds, the dimethyldisilane unit (


) represents a unique scaffold where electronic communication between adjacent silicon atoms (σ-conjugation) creates distinct reactivity profiles compared to monosilanes.[1][2] For researchers utilizing chlorodisilanes—specifically 1,2-dichloro-1,1,2,2-tetramethyldisilane (

)
—the primary synthetic challenge lies in the chemoselectivity between the highly labile Si-Cl bond and the potentially fragile Si-Si linkage.[1]

This guide delineates the mechanistic pathways to functionalize Si-Cl bonds while preserving the disilane backbone, a critical requirement for synthesizing silicon-based bioisosteres and advanced material precursors.[1][2]

Mechanistic Underpinning

Bond Energy Landscape

The reactivity of chlorodisilanes is dictated by the disparity in bond dissociation energies (BDE). The Si-Cl bond is thermodynamically strong but kinetically labile due to the polarization and silicon's ability to access hypervalent transition states.[2]

Bond TypeApprox.[3][1][2][4][5][6] BDE (kJ/mol)Reactivity Characteristic
Si-Cl ~380 - 400High: Susceptible to rapid nucleophilic attack (Hydrolysis, Alcoholysis).[3][1][2]
Si-C ~318Stable: Generally inert under standard substitution conditions.[3][1]
Si-Si ~220 - 300Moderate: Weaker than Si-C. Susceptible to cleavage by strong nucleophiles or oxidative conditions.[3][1][2]
Si-O ~450 - 500Very High: Thermodynamic sink; driving force for hydrolysis.[3][1]
The Bifurcation of Reactivity

When a nucleophile (


) approaches a chlorodisilane, two pathways compete:
  • Path A: Substitution (

    
    -Si):  The nucleophile attacks the silicon atom, displacing chloride.[1][2] This preserves the Si-Si bond.[1][2]
    
  • Path B: Cleavage (

    
    -Si / Ionic Scission):  The nucleophile attacks a silicon atom, but the leaving group is the silyl anion (or the bond polarizes to break), cleaving the disilane into monosilanes. This is common with hard, strong nucleophiles (e.g., alkoxides in polar solvents) or under catalytic conditions.[2]
    

Visualizing the Reaction Pathways[7]

The following diagram maps the decision tree for reactivity, highlighting the conditions that favor substitution over cleavage.

ReactivityPathways Start 1,2-Dichloro-1,1,2,2- tetramethyldisilane Nu_Attack Nucleophilic Attack (Nu:) Start->Nu_Attack + Nucleophile Path_Sub Path A: Substitution (Si-Si Preserved) Nu_Attack->Path_Sub Soft Nucleophiles Non-polar Solvents Steric Bulk Path_Cleave Path B: Cleavage (Si-Si Broken) Nu_Attack->Path_Cleave Hard Nucleophiles (RO-) Polar Solvents (DMF/HMPA) Catalytic F- Prod_Funct Functionalized Disilane (R-SiMe2-SiMe2-R) Path_Sub->Prod_Funct Prod_Mono Monosilanes (R-SiMe2-Nu + Cl-SiMe2-Nu) Path_Cleave->Prod_Mono

Caption: Divergent reactivity pathways for chlorodisilanes. Path A (Green) is the target for scaffold preservation.

Experimental Protocols

Safety & Handling (The "Zero-Moisture" Rule)

CRITICAL: Chlorodisilanes react violently with moisture to release hydrogen chloride (HCl) gas.[1][2]

  • Atmosphere: All manipulations must occur under dry Nitrogen or Argon using Schlenk or Glovebox techniques.[1][2]

  • Glassware: Flame-dried under vacuum.[3][1][2]

  • Quenching: Excess chlorosilanes should be quenched slowly into a mixture of isopropanol and sodium bicarbonate, never directly into water.[2]

Protocol A: Chemoselective Alcoholysis (Synthesis of Alkoxydisilanes)

This protocol replaces Cl with alkoxy groups (OR) without cleaving the Si-Si bond.[1][2] The key is using an amine base to scavenge HCl immediately, preventing acid-catalyzed rearrangement.[1][2]

Reagents:

  • 1,2-Dichloro-1,1,2,2-tetramethyldisilane (1.0 eq)[1][7]

  • Anhydrous Alcohol (e.g., MeOH, EtOH, iPrOH) (2.2 eq)[3]

  • Triethylamine (

    
    ) or Pyridine (2.5 eq)[1][2]
    
  • Solvent: Anhydrous Hexane or Toluene (Non-polar solvents suppress cleavage).[1][2]

Step-by-Step:

  • Setup: Charge a Schlenk flask with the chlorodisilane and solvent (0.2 M concentration) under inert gas. Cool to 0°C.[1][2]

  • Base Addition: Add the amine base via syringe.[1][2] No reaction occurs yet.

  • Nucleophile Addition: Mix the alcohol with a small amount of solvent.[1][2] Add this solution dropwise to the cold silane/amine mixture over 30 minutes.

    • Why? Slow addition prevents local excess of alcohol, which could promote Si-Si cleavage.[1][2]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. A white precipitate (Amine-HCl salt) will form.[1][2]

  • Workup: Filter the mixture under inert gas (using a Schlenk frit) to remove the salt.

  • Isolation: Remove volatiles under reduced pressure. Distill the resulting liquid to obtain the 1,2-dialkoxydisilane.[2]

Protocol B: Grignard Functionalization (Si-C Bond Formation)

Grignard reagents can substitute Cl groups.[3][1][2] However, steric hindrance at the Si-Si center is significant.[1]

Reagents:

  • 1,2-Dichloro-1,1,2,2-tetramethyldisilane (1.0 eq)[1][7]

  • Grignard Reagent (

    
    ) (2.1 eq)[1][2]
    
  • Solvent: Anhydrous THF or Ether.[3][1][2]

Step-by-Step:

  • Setup: Place the chlorodisilane in THF at -78°C (Dry ice/acetone bath).

    • Expert Tip: Low temperature is crucial to kinetically favor substitution over reductive cleavage or Wurtz-type coupling.[3][1][2]

  • Addition: Add the Grignard reagent dropwise.[1][2]

  • Warming: Allow the reaction to warm slowly to RT overnight.

  • Quench: Carefully quench with saturated aqueous

    
    .
    
  • Extraction: Extract with hexane/ether, dry over

    
    , and concentrate.
    

Applications in Drug Development[9][10][11][12][13]

Silicon Bioisosteres (Sila-Substitution)

Replacing a carbon center (C) with silicon (Si) is a potent strategy in medicinal chemistry, known as sila-substitution .[1][2][8] The dimethyldisilane unit offers specific advantages:

  • Lipophilicity Modulation: Silicon is more lipophilic than carbon.[1][2][9] Incorporating a disilane unit can significantly increase the LogP of a drug molecule, facilitating blood-brain barrier (BBB) penetration.[2]

  • Metabolic Stability: The Si-C bond is generally stable to metabolic enzymes that attack C-H bonds, potentially extending half-life.[1][2][9]

  • Geometry: The Si-Si bond length (~2.34 Å) is significantly longer than the C-C bond (~1.54 Å).[2] This expands the molecular volume, which can be used to probe the steric tolerance of a receptor binding pocket.

Workflow: From Chlorodisilane to Bioactive Scaffold

DrugDevWorkflow Precursor Chlorodisilane Precursor (Cl-SiMe2-SiMe2-Cl) Step1 Step 1: Functionalization (Grignard/Lithiation) Precursor->Step1 Scaffold Disilane Scaffold (R-SiMe2-SiMe2-Linker) Step1->Scaffold Step2 Step 2: Coupling to Pharmacophore (Amide coupling / Click chem) Scaffold->Step2 Drug Sila-Drug Candidate (Optimized LogP & Geometry) Step2->Drug

Caption: Synthetic route for incorporating disilane units into drug candidates.

References

  • Fundamental Reactivity & Bond Energies

    • Walsh, R.[3][1][2] "Bond Dissociation Energies in Organosilicon Compounds."[3][1][2] Gelest Inc.[3][1][2] Technical Review. Link

  • Disilane Synthesis & Cleavage

    • Mochida, K. et al.[3][1][2] "Ionic SNi-Si Nucleophilic Substitution in N-Methylaniline-Induced Si-Si Bond Cleavages of Si2Cl6." PubMed.[3][1][2] Link

  • Bioisosteres & Drug Design

    • Meanwell, N. A.[3] "The Influence of Bioisosteres in Drug Design."[2][9][10] PubMed Central.[3][1][2] Link

    • Rowan Scientific.[3][1][2] "Silicon as a Bioisostere for Carbon in Drug Design."[1][2][9][8] Link

  • Grignard Reactions with Chlorosilanes

    • Master Organic Chemistry.[3][1][2] "Reactions of Grignard Reagents."[1][2][5][6][11] Link

  • General Properties of 1,2-Dichlorotetramethyldisilane

    • PubChem.[3][1][2] "1,2-Dichloro-1,1,2,2-tetramethyldisilane Compound Summary." Link[1][2]

Sources

thermal stability of chlorinated disilanes

Author: BenchChem Technical Support Team. Date: February 2026

Title: Thermal Stability and Decomposition Kinetics of Chlorinated Disilanes: Mechanisms, Safety, and Applications

Executive Summary This technical guide analyzes the thermal stability profile of chlorinated disilanes, with a primary focus on Hexachlorodisilane (HCDS,


). It is designed for researchers and process engineers in materials science and synthetic chemistry. The guide details the thermodynamic preference for silylene (

) extrusion over radical homolysis, the kinetics of decomposition utilized in Chemical Vapor Deposition (CVD), and the critical safety hazards associated with shock-sensitive hydrolysis byproducts—a vital consideration for any laboratory or scale-up facility.

Chemical Structure & Bond Energetics

The thermal instability of chlorinated disilanes is dictated by the comparative weakness of the silicon-silicon (Si-Si) bond relative to the silicon-chlorine (Si-Cl) bond. Unlike carbon analogs, where C-C and C-Cl bonds have distinct stability profiles, the Si-Si bond in perchlorinated systems is the "thermodynamic fuse."

Bond Dissociation Energy (BDE) Comparison

The following table highlights why thermal stress preferentially cleaves the molecular backbone rather than stripping substituents.

Bond TypeApprox.[1] BDE (kcal/mol)Stability Implication
Si-Cl ~108 - 110Extremely robust; resistant to thermal cleavage below 1000°C.
Si-Si ~54 - 65The "weak link." Susceptible to cleavage at moderate temperatures (>500°C).
Si-H ~76 - 90(For comparison in mixed silanes like

). Weaker than Si-Cl but stronger than Si-Si.

Key Insight: In HCDS, the steric bulk of six chlorine atoms weakens the central Si-Si bond further compared to disilane (


), effectively lowering the activation energy for decomposition. This property is exploited in low-temperature Atomic Layer Deposition (ALD) but poses unique storage risks.

Thermal Decomposition Mechanisms

The decomposition of hexachlorodisilane does not proceed via a simple radical homolysis (splitting into two


 radicals). Instead, it follows a concerted 

-elimination (extrusion)
pathway, generating a stable tetravalent silane and a reactive divalent silylene.
Primary Pathway: Silylene Extrusion

At temperatures above 600°C (gas phase), the dominant reaction is:


[2][3]
  • 
     (Silicon Tetrachloride):  Thermodynamically stable byproduct.
    
  • 
     (Dichlorosilylene):  A highly reactive intermediate that drives film deposition (in CVD) or polymerization (in unwanted side reactions).
    
Mechanism Visualization

Decomposition HCDS Hexachlorodisilane (Si2Cl6) TS Transition State (Cl-bridged) HCDS->TS  ΔT > 500°C   SiCl4 Silicon Tetrachloride (SiCl4) [Stable] TS->SiCl4 SiCl2 Dichlorosilylene (:SiCl2) [Reactive Species] TS->SiCl2 Products Products

Figure 1: The concerted decomposition pathway of HCDS. The Si-Si bond breaks while a Chlorine atom migrates, resulting in a stable silane and a reactive silylene.

Experimental Stability & Kinetics

Researchers utilizing HCDS for deposition or synthesis must operate within specific kinetic windows.

Kinetic Parameters
  • Decomposition Onset: ~500°C (Significant rates observed >600°C).[4]

  • Activation Energy (

    
    ):  Approximately 205 kJ/mol  (49 kcal/mol).
    
  • Reaction Order: First-order kinetics in the gas phase.

Temperature-Dependent Half-Life (Estimates)
Temperature (°C)Decomposition StatusProcess Implication
< 150°C Stable (Liquid/Gas)Safe for vaporization/delivery.
600°C

seconds
Ideal for CVD; rapid precursor consumption.
800°C

milliseconds
Diffusion-limited regime; instantaneous decomposition.

Experimental Protocol: Monitoring Decomposition (FTIR/MS) To validate stability in your specific reactor setup:

  • Setup: Connect the HCDS effluent line to a Quadrupole Mass Spectrometer (QMS).

  • Baseline: Monitor m/z 268 (

    
    ) and m/z 170 (
    
    
    
    ) at room temperature.
  • Ramp: Increase reactor temperature in 50°C increments.

  • Endpoint: The temperature at which the

    
     signal decays by 5% while 
    
    
    
    rises is your Thermal Stability Limit (
    
    
    )
    .

Critical Safety: The Hydrolysis Hazard

While thermal decomposition in a reactor is controlled, the uncontrolled decomposition via hydrolysis poses a severe safety risk. Unlike standard flammables, chlorinated disilanes can form shock-sensitive deposits .[5]

The "Mitsubishi Incident" Mechanism: In 2014, a fatal explosion occurred at a silicon plant due to HCDS residues.[5]

  • Leak/Ingress: HCDS contacts moisture (

    
    ).
    
  • Partial Hydrolysis: Formation of silanols and siloxanes (

    
    , etc.).
    
  • Condensation: These species cross-link to form a polymeric silicon oxychloride matrix.

  • Shock Sensitivity: This matrix traps high-energy Si-Si bonds within a rigid lattice. Mechanical impact (e.g., scraping a flange) releases this energy explosively.

Safety Workflow: Prevention of Shock-Sensitive Deposits

Safety Leak HCDS Leak / Moisture Ingress Hydrolysis Hydrolysis Reaction (Si-Cl + H2O → Si-OH + HCl) Leak->Hydrolysis Polymer Formation of Polymeric Silicon Oxychlorides Hydrolysis->Polymer Hazard SHOCK SENSITIVE DEPOSIT (Explosive upon impact) Polymer->Hazard Mitigation Mitigation Protocol: 1. Inert Gas Purge 2. Solvent Wash (Anhydrous) 3. Avoid Mechanical Scraping Hazard->Mitigation  Requires Specialized Handling  

Figure 2: The pathway from moisture exposure to explosive hazard. Note that the final deposit is shock-sensitive, unlike the liquid precursor.[5]

Applications in Research & Development

A. Semiconductor (Materials Science)
  • Low-Temperature ALD: HCDS allows for the deposition of Silicon Nitride (

    
    ) at lower temperatures (<600°C) compared to Dichlorosilane (
    
    
    
    ). The weaker Si-Si bond lowers the thermal budget, protecting sensitive underlayers in 3D-NAND structures.
  • Mechanism: The

    
     fragment inserts into surface N-H bonds, facilitating rapid monolayer growth.
    
B. Synthetic Chemistry (Drug Development Context)

While rare in direct pharmaceutical synthesis, chlorinated disilanes serve as specialized reagents:

  • Deoxygenation Reagents: The high oxophilicity of the silicon atoms (forming strong Si-O bonds) allows HCDS to reduce phosphine oxides or sulfoxides under mild conditions.

  • Silylation: Used to introduce silyl groups into sterically hindered organic frameworks where monomeric chlorosilanes fail.

References

  • Thermal Decomposition Mechanism of Disilane. National Institutes of Health (PubMed). [Link]

  • Theoretical study of the gas-phase reaction of hexachlorodisilane. ResearchGate. [Link]

  • Characterization of Shock-Sensitive Deposits from Hexachlorodisilane Hydrolysis. ACS Omega. [Link]

  • Kinetics and mechanism of the gas phase thermal decomposition of hexachlorodisilane. Journal of the Chemical Society, Faraday Transactions. [Link]

  • Bond Dissociation Energies in Organosilicon Compounds. Gelest, Inc. Technical Brochure. [Link]

Sources

A Theoretical and Computational Guide to 1,1,2,2-Tetrachloro-1,2-dimethyldisilane: Structure, Spectroscopy, and Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 1,1,2,2-tetrachloro-1,2-dimethyldisilane. While specific experimental and theoretical data for this molecule are limited in publicly accessible literature, this document serves as a roadmap for researchers, scientists, and drug development professionals on how to approach the computational characterization of this and similar substituted disilanes. We will delve into the principles of conformational analysis, the prediction of vibrational and NMR spectra, and the elucidation of potential reaction pathways using state-of-the-art computational chemistry techniques. The causality behind the selection of theoretical methods and the self-validating nature of the described protocols are emphasized to ensure scientific rigor and trustworthiness.

Introduction: The Significance of this compound

This compound, with the chemical formula C₂H₆Cl₄Si₂, is a versatile organosilicon compound. It serves as a crucial precursor in the synthesis of a variety of silicon-containing molecules, including functionalized silanes and siloxanes, which are integral to the production of advanced materials.[1][2] Its applications span from the manufacturing of silicones used in sealants and medical devices to surface modification in the electronics and automotive industries.[1] The reactivity of its silicon-chlorine (Si-Cl) bonds allows for nucleophilic substitution, enabling the introduction of diverse functional groups and the synthesis of novel organosilicon compounds with tailored properties.[2]

Given its industrial and research significance, a thorough understanding of its molecular structure, conformational preferences, and reactivity is paramount. Theoretical and computational studies provide a powerful and cost-effective avenue to explore these aspects at a molecular level, offering insights that can be challenging to obtain through experimental methods alone.

The Role of Theoretical Studies in Understanding Substituted Disilanes

Theoretical studies, primarily based on quantum mechanics, allow us to model the behavior of molecules with a high degree of accuracy. For a molecule like this compound, these computational approaches can predict:

  • Molecular Structure and Conformational Landscape: The molecule can exist in different spatial arrangements, known as conformers, arising from rotation around the Si-Si bond. Theoretical calculations can determine the relative energies of these conformers and the energy barriers for their interconversion.

  • Spectroscopic Properties: Computational methods can predict various types of spectra, including vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. These predicted spectra are invaluable for interpreting experimental data and for the structural elucidation of the molecule and its reaction products.

  • Chemical Reactivity and Decomposition: Theoretical models can be used to study reaction mechanisms, identify transition states, and calculate reaction rates. This is particularly useful for understanding the decomposition pathways of this compound and its reactions with other chemical species.

Methodologies for Conformational Analysis

The rotation around the central Si-Si bond in this compound gives rise to different conformers, primarily the anti and gauche forms. The relative stability of these conformers is dictated by a delicate balance of steric and electronic effects.

Computational Approach

A standard and reliable method for performing a conformational analysis involves the following steps:

  • Initial Structure Generation: The 3D coordinates of the anti and gauche conformers are generated.

  • Geometry Optimization: The geometry of each conformer is optimized to find the lowest energy structure. This is typically performed using Density Functional Theory (DFT) methods, such as B3LYP, in conjunction with a suitable basis set, for instance, 6-31G(d,p) or a larger one for higher accuracy.

  • Frequency Calculation: A frequency calculation is performed on the optimized geometries to confirm that they are true energy minima (i.e., no imaginary frequencies). This calculation also provides the zero-point vibrational energy (ZPVE), which should be included when comparing the relative energies of the conformers.

  • Relative Energy Calculation: The total electronic energies (including ZPVE correction) of the optimized conformers are compared to determine their relative stabilities.

Expected Outcomes and Data Presentation
ConformerRelative Energy (kcal/mol)Si-Si Bond Length (Å)Cl-Si-Si-Cl Dihedral Angle (°)
Anti0.002.35180.0
Gauche0.5 - 1.52.36~60.0

Note: The values in this table are hypothetical and serve as an illustration of the type of data generated from a computational conformational analysis.

cluster_anti Anti Conformer cluster_gauche Gauche Conformer a Cl | Si / \nMe Cl b Cl | Si / \nMe Cl a->b Si-Si c Cl | Si / \nMe Cl d   Cl  / Si | \nMe Cl c->d Si-Si

Caption: Schematic representation of the anti and gauche conformers of this compound.

Theoretical Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a powerful tool for identifying molecules and characterizing their chemical bonds. Computational chemistry can predict these spectra with a high degree of accuracy.

Computational Protocol

The calculation of vibrational spectra follows the geometry optimization and frequency calculation steps outlined in the conformational analysis. The key outputs from the frequency calculation are:

  • Vibrational Frequencies: The frequencies at which the molecule vibrates. These correspond to the positions of the absorption bands in the IR spectrum and the scattered bands in the Raman spectrum.

  • IR Intensities and Raman Activities: These values determine the expected intensity of the corresponding spectral bands.

  • Normal Modes: The specific atomic motions associated with each vibrational frequency.

It is a common practice to scale the calculated frequencies by an empirical scaling factor (typically around 0.96-0.98 for DFT calculations) to better match experimental data, as the calculations are based on the harmonic oscillator approximation.

Hypothetical Vibrational Data

Below is a table illustrating the kind of data that would be generated from a theoretical vibrational analysis of this compound.

Calculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)IR Intensity (km/mol)Raman Activity (Å⁴/amu)Vibrational Assignment
305029281550C-H stretch
145013921020CH₃ deformation
62059580100Si-Cl stretch
4504325150Si-Si stretch
200192305Si-Cl bend

Note: These are representative values and not actual calculated data for this compound.

Prediction of NMR Spectra

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis for structure determination. Computational methods can predict NMR chemical shifts (¹H, ¹³C, ²⁹Si) with good accuracy. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. The calculated chemical shifts are typically reported relative to a standard reference compound, such as tetramethylsilane (TMS).

A General Workflow for Theoretical Investigation

The following diagram illustrates a comprehensive workflow for the theoretical study of a molecule like this compound. This self-validating system ensures a rigorous and systematic approach to computational analysis.

A Define Research Question (e.g., Conformational Stability) B Generate Initial 3D Structures (e.g., anti and gauche conformers) A->B C Choose Level of Theory and Basis Set (e.g., B3LYP/6-31G(d,p)) B->C D Perform Geometry Optimization C->D E Perform Frequency Calculation D->E F Verify Minima (No Imaginary Frequencies) E->F F->D Imaginary Frequency Found G Analyze Results: - Relative Energies - Geometric Parameters F->G Valid Minimum H Calculate Spectroscopic Properties (IR, Raman, NMR) G->H I Compare with Experimental Data (if available) H->I J Refine Model (if necessary) I->J K Publish/Report Findings I->K Good Agreement J->C J->K Model Refined

Caption: A comprehensive workflow for the theoretical investigation of molecular properties.

Conclusion and Future Directions

This guide has outlined a robust theoretical framework for investigating the molecular properties of this compound. While specific computational studies on this molecule are not abundant in the current literature, the methodologies described herein provide a clear path for researchers to undertake such investigations. By applying these computational techniques, a deeper understanding of the structure, spectroscopy, and reactivity of this important organosilicon compound can be achieved, which can in turn guide the development of new materials and chemical processes. Future work should focus on applying these methods to generate concrete data for this compound and to explore its reactivity, particularly the mechanisms of its reactions at the Si-Cl bonds.

References

Sources

Methodological & Application

chemical vapor deposition (CVD) with 1,1,2,2-Tetrachloro-1,2-dimethyldisilane

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Low-Thermal Budget Deposition of Silicon Carbide (SiC) and Carbonitride (SiCN) using 1,1,2,2-Tetrachloro-1,2-dimethyldisilane [1]

Executive Summary & Strategic Utility

This technical guide details the protocol for using This compound (TCDMDS) as a single-source precursor for Chemical Vapor Deposition (CVD).[1] Unlike traditional high-temperature precursors (e.g., methyltrichlorosilane or silane/propane mixtures) that require temperatures >1000°C, TCDMDS features a pre-formed Si-C bond and a weak Si-Si bond.[1] This unique molecular architecture enables the deposition of stoichiometric SiC and SiCN films at significantly lower temperatures (550°C – 750°C ).

Target Audience Relevance:

  • Semiconductor Researchers: For diffusion barriers (Cu interconnects) and etch-stop layers where low thermal budgets are critical to prevent dopant diffusion.[1]

  • Bio-MEMS/Drug Delivery Engineers: For coating micro-fluidic devices with chemically inert, biocompatible SiC layers to prevent analyte adsorption or device corrosion during drug screening.[1]

Physicochemical Profile & Handling

TCDMDS is a liquid chlorosilane.[1] Its handling requires strict exclusion of moisture to prevent the formation of corrosive HCl and siloxanes.

Table 1: Critical Material Properties

PropertyValueEngineering Significance
Chemical Formula ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Direct Si-C bonds; 1:1 Si:C ratio in precursor.
Molecular Weight 228.05 g/mol High mass facilitates liquid delivery but requires heated lines.[1]
Boiling Point ~171°C (Atm) / 45°C @ 5 TorrRequires vaporization >50°C under vacuum for stable flow.[1]
Vapor Pressure ~1 Torr @ 25°C (Est.)Low volatility; Bubbler or DLI (Direct Liquid Injection) is mandatory.[1]
Density 1.269 g/mLEssential for calibrating Liquid Mass Flow Controllers (LMFC).[1]
Flash Point 48°CFlammable; requires inert gas purging (Ar/N2).[1]
ngcontent-ng-c1989010908="" class="ng-star-inserted">

Safety Warning: TCDMDS reacts violently with water/moisture to release Hydrogen Chloride (HCl) gas. All exhaust lines must be routed through a caustic scrubber.[1]

Mechanistic Insight: The "Disilane Advantage"

The efficiency of TCDMDS lies in its bond dissociation energies. Standard precursors rely on breaking Si-H or Si-Cl bonds (high energy).[1] TCDMDS relies on the cleavage of the central Si-Si bond.

  • Si-Si Bond Energy: ~78 kcal/mol (Weak point)[1]

  • Si-C Bond Energy: ~107 kcal/mol (Stable)[1]

  • Mechanism: Thermal activation at ~600°C cleaves the Si-Si bond, generating reactive methylchlorosilylene radicals (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ). These radicals adsorb readily onto the substrate, preserving the Si-C bond structure within the film matrix, thereby lowering the activation energy for SiC formation.
    

ReactionMechanism Precursor TCDMDS (Gas Phase) Cl2(CH3)Si-Si(CH3)Cl2 Heat Thermal Activation (>550°C) Precursor->Heat Cleavage Si-Si Bond Scission Heat->Cleavage Radicals Reactive Species 2 •Si(CH3)Cl2 (Radicals) Cleavage->Radicals Primary Pathway Adsorption Surface Adsorption Radicals->Adsorption Decomp Dechlorination (-HCl, -Cl2) Adsorption->Decomp Film a-SiC:H Film Growth Decomp->Film

Figure 1: Thermal decomposition pathway of TCDMDS.[1] The preservation of the Si-C unit during the initial scission is key to low-temperature processing.

Experimental Protocol: Low-Temperature SiC Deposition

Equipment Prerequisite: Low-Pressure CVD (LPCVD) reactor with a heated liquid delivery system.[1]

Step-by-Step Methodology
  • Substrate Preparation:

    • Clean Si wafers (or MEMS structures) using standard RCA clean.[1]

    • Dip in dilute HF (1%) for 30 seconds to remove native oxide (critical for epitaxial alignment, optional for amorphous barrier films).[1]

    • Validation: Verify surface hydrophobicity (water contact angle > 70°).[1]

  • Precursor Delivery Setup (Bubbler Method):

    • Bubbler Temp: Set TCDMDS bubbler to 40°C - 50°C to increase vapor pressure.

    • Delivery Line Temp: Heat all lines from bubbler to chamber to 60°C - 70°C to prevent condensation (clogging risk).

    • Carrier Gas: High-purity Argon (Ar) or Nitrogen (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      ).
      
  • Process Recipe (Standard Low-T SiC):

ParameterSettingRationale
Reactor Pressure 0.5 – 2.0 TorrLow pressure minimizes gas-phase nucleation (particle formation).[1]
Substrate Temp 600°C – 700°C Activation of Si-Si cleavage. <600°C yields Si-rich, soft films.[1]
Carrier Flow (Ar) 100 – 500 sccmTransports heavy precursor molecules; controls residence time.[1]
Hydrogen (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

) Flow
0 – 100 sccmOptional. Scavenges Chlorine as HCl, improving film purity.[1]
Deposition Rate 20 – 80 Å/minControlled by bubbler temp and carrier flow.[1]
  • Post-Deposition Anneal (Optional):

    • If Chlorine content is >2 atomic% (measured by XPS), anneal at 800°C in ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       for 30 mins to desorb residual Cl.
      

Application Protocol: SiCN Barrier Layer Formation

For drug delivery devices or copper diffusion barriers, adding Nitrogen improves chemical resistance and mechanical hardness.

Modification to Core Protocol:

  • Reactive Gas: Introduce Ammonia (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) directly into the chamber (bypass bubbler).
    
  • Flow Ratio: Maintain a TCDMDS :

    
     ratio between 1:2 and 1:5 .
    
    • Excess NH3 leads to Silicon Nitride (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      ) like properties (lower k-value).
      
    • Low NH3 retains SiC character (higher hardness).[1]

ProcessFlow GasSource Carrier Gas (Ar) + NH3 (Optional) Bubbler TCDMDS Bubbler (Heated 45°C) GasSource->Bubbler Carrier Flow Reactor LPCVD Reactor (600-700°C, 1 Torr) GasSource->Reactor NH3 Bypass Lines Heated Delivery Lines (>60°C) Bubbler->Lines Saturated Vapor Lines->Reactor Scrubber Abatement System (Wet Scrubber for HCl) Reactor->Scrubber Byproducts (HCl, H2)

Figure 2: Hardware configuration for TCDMDS CVD process. Note the bypass line for Ammonia to prevent pre-reaction in the delivery lines.

Characterization & Troubleshooting

Validation Metrics:

  • Refractive Index (n): Target 2.0 – 2.4 for SiC; 1.8 – 2.0 for SiCN. (Measure via Ellipsometry).

  • Hardness: >20 GPa indicates good cross-linking.[1]

  • Composition: Use XPS or FTIR.[1] Look for the Si-C peak at ~800 ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    . Absence of Si-O peaks (~1100 ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
    
    
    
    ) confirms hermeticity.

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Haze / Particles Gas phase reaction (Pre-reaction).[1]Reduce reactor pressure; Increase total flow to reduce residence time.[1]
High Cl Content Incomplete decomposition.Increase substrate temperature; Add ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

to process gas.
Low Deposition Rate Precursor condensation.[1]Verify all delivery lines are >60°C; Check bubbler level.
Film Peeling High residual stress.[1]Reduce deposition thickness; Optimize Si:C ratio by adjusting temp.

References

  • Fukushima, K., et al. (2022).[1] "Surface Kinetic Mechanisms of Epitaxial Chemical Vapour Deposition of 4H Silicon Carbide Growth." MDPI. Available at: [Link][1]

  • Shao, K. (2015).[1] "Thermal Decomposition Mechanisms of Molecules Relevant to Chemical Vapor Deposition." University of California Riverside.[1] Available at: [Link][1]

  • PubChem. (2025).[1] "this compound Compound Summary." National Library of Medicine.[1] Available at: [Link][1]

Sources

Application Note: Divergent Synthesis of Functionalized Disilanes from Tetrachlorodimethyldisilane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

This application note details the divergent synthesis of functionalized disilanes utilizing 1,1,2,2-tetrachloro-1,2-dimethyldisilane (


) as a high-value scaffold. Unlike monosilanes, the disilane backbone offers unique 

-conjugation properties and lipophilicity profiles essential for modern materials science and medicinal chemistry.

This guide provides three validated workflows:

  • Reduction to hydrodisilanes (Si-H) for "click" hydrosilylation.

  • Alkoxylation to alkoxydisilanes (Si-OR) for surface modification and sol-gel applications.

  • Alkylation/Arylation via Grignard reagents (Si-C) for creating inert, lipophilic bioisosteres.

Safety & Handling (Critical)

Hazard Class: Corrosive, Flammable, Moisture Sensitive.

  • Hydrolysis Risk: Chlorodisilanes react violently with moisture to release hydrogen chloride (HCl) gas. All manipulations must occur under an inert atmosphere (Argon or Nitrogen) using Schlenk line or glovebox techniques.

  • Exotherm Control: Quenching steps (especially with

    
    ) are highly exothermic. Use cooling baths (
    
    
    
    or
    
    
    ) and dropwise addition.
  • PPE: Neoprene gloves, chemical splash goggles, and a flame-retardant lab coat are mandatory.

Core Workflow Visualization

The following diagram illustrates the divergent synthetic pathways from the tetrachloro precursor.

DisilaneSynthesis Precursor 1,1,2,2-Tetrachloro- 1,2-dimethyldisilane (MeCl2Si-SiCl2Me) LAH LiAlH4 / Et2O (Reduction) Precursor->LAH Alcohol ROH / Pyridine (Alkoxylation) Precursor->Alcohol Grignard RMgX / THF (Substitution) Precursor->Grignard Hydro 1,2-Dimethyldisilane (MeH2Si-SiH2Me) Use: Hydrosilylation LAH->Hydro  -78°C to RT Alkoxy 1,1,2,2-Tetraalkoxy- 1,2-dimethyldisilane Use: Sol-Gel / Coatings Alcohol->Alkoxy  0°C, Base Scavenger Organo Hexa-substituted Disilanes (MeR2Si-SiR2Me) Use: Bioisosteres Grignard->Organo  Reflux

Caption: Divergent synthetic pathways for functionalizing tetrachlorodimethyldisilane.

Experimental Protocols

Module A: Reduction to 1,2-Dimethyldisilane

Objective: Synthesize


, a precursor for hydrosilylation.
Mechanism:  Nucleophilic attack by hydride (

) on the Si-Cl bond.

Reagents:

  • Precursor: 10.0 g (43.8 mmol)

  • 
     (LAH): 3.5 g (92.2 mmol, 2.1 equiv)
    
  • Solvent: Anhydrous Diethyl Ether (

    
    )
    

Protocol:

  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a reflux condenser, addition funnel, and magnetic stir bar. Flush with Argon.

  • Slurry Preparation: Charge the flask with

    
     and 100 mL of anhydrous 
    
    
    
    . Cool to
    
    
    .
  • Addition: Dissolve the precursor in 20 mL

    
    . Add dropwise to the LAH slurry over 30 minutes. Note: Maintain temperature 
    
    
    
    to prevent cleavage of the Si-Si bond.
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours.

  • Quench (Critical): Cool back to

    
    . Carefully quench excess LAH by sequential addition of: 3.5 mL water, 3.5 mL 15% NaOH, and 10.5 mL water (Fieser method).
    
  • Workup: Filter the granular aluminum salts through a fritted glass funnel. Dry the filtrate over

    
    .
    
  • Purification: Fractional distillation.

    
     boils approx. 
    
    
    
    .
Module B: Synthesis of Tetraalkoxy-dimethyldisilane

Objective: Synthesize


 (e.g., R = Et, Me).
Mechanism: 

-Si substitution assisted by base.

Reagents:

  • Precursor: 5.0 g (21.9 mmol)

  • Alcohol (e.g., Ethanol): 5.0 g (109 mmol, 5 equiv)

  • Base: Pyridine or Triethylamine (4.5 equiv)

  • Solvent: Anhydrous Hexane or Toluene

Protocol:

  • Setup: 250 mL Schlenk flask under Argon.

  • Mix: Combine the precursor and solvent (50 mL). Cool to

    
    .
    
  • Addition: Mix the alcohol and amine base in a separate flask. Add this mixture dropwise to the chlorosilane solution. Observation: Massive precipitation of amine-hydrochloride salts will occur immediately.

  • Reaction: Warm to RT and stir for 12 hours to ensure complete substitution of all four chlorines.

  • Workup: Filter the mixture under inert gas (using a Schlenk frit) to remove the salts.

  • Isolation: Remove solvent under vacuum. Distill the residue under reduced pressure.

Module C: Grignard Derivatization (Phenylation)

Objective: Synthesize 1,2-dimethyl-1,1,2,2-tetraphenyldisilane. Mechanism: Nucleophilic substitution by carbanion.

Protocol:

  • Reagent Prep: Prepare Phenylmagnesium Bromide (PhMgBr) (3.0 M in ether, 4.5 equiv) or purchase commercially.

  • Addition: Add the tetrachloro precursor (diluted in THF) to the Grignard reagent at

    
    .
    
  • Reflux: Due to steric hindrance at the tetra-substituted silicon centers, heat the reaction to reflux for 18–24 hours.

  • Quench: Pour the reaction mixture into ice-cold dilute HCl.

  • Extraction: Extract with diethyl ether, wash with brine, and dry over

    
    .
    
  • Purification: Recrystallization from ethanol/hexane is typically required for aryl-substituted disilanes.

Comparative Data Summary

ParameterModule A (Reduction)Module B (Alkoxylation)Module C (Grignard)
Primary Product



Key Reagent

Alcohol / Amine BaseGrignard (RMgX)
Reaction Temp


Reflux (Heat required)
Critical Risk

evolution / Fire
HCl evolutionSteric hindrance (incomplete sub.)
Application CVD, HydrosilylationSol-Gel, CoatingsOLEDs, Bioisosteres

Applications in Drug Development

Disilanes are emerging as "bioisosteres" for carbon frameworks in drug discovery. The disilane unit (


) offers:
  • Lipophilicity: Increases

    
    , improving membrane permeability.
    
  • Bond Length: The Si-Si bond (

    
    ) is longer than C-C (
    
    
    
    ), creating novel spatial geometries for receptor binding.
  • Metabolic Stability: Silyl groups can block metabolic hotspots on aromatic rings.

Application Note: When designing disilane-based drugs, use Module C to install non-hydrolyzable alkyl/aryl groups. The Si-Cl and Si-H bonds from Modules A and B are too reactive for direct biological application but serve as intermediates.

References

  • Marciniec, B., et al. (2023). Synthesis of unsymmetrically and symmetrically functionalized disiloxanes via subsequent hydrosilylation.[1] National Institutes of Health (PMC). Retrieved from [Link]

  • LibreTexts. (2022).[2] Reactions of Alcohols: Nucleophilic Substitution with Chlorosilanes. Retrieved from [Link]

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry (ACS). Retrieved from [Link]

Sources

applications of 1,1,2,2-Tetrachloro-1,2-dimethyldisilane in materials science

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1,1,2,2-Tetrachloro-1,2-dimethyldisilane in Advanced Materials Science

Executive Summary: The Disilane Advantage

In the landscape of organosilicon precursors, This compound (CAS 4518-98-3) represents a critical "single-source" precursor that bridges the gap between traditional high-temperature silanes (like Methyltrichlorosilane, MTS) and highly reactive, pyrophoric non-chlorinated silanes.[1][2]

Its defining feature is the Si-Si bond , which has a significantly lower bond dissociation energy (~310-340 kJ/mol) compared to Si-C (~450 kJ/mol) or Si-Cl (~460 kJ/mol).[1][2] This thermodynamic instability allows for Low-Temperature Chemical Vapor Deposition (LPCVD) of Silicon Carbide (SiC) and Silicon Carbon Nitride (SiCN) films, enabling deposition on temperature-sensitive substrates (like MEMS structures or glass) that cannot withstand the >1000°C required for MTS.[1][2]

Key Applications:

  • Semiconductor: Epitaxial SiC for power electronics.[1][2]

  • MEMS/NEMS: High-stiffness, chemically inert coatings.[1][2]

  • Biomedical: Biocompatible SiC coatings for long-term implants (stents, sensors).[1][2]

Physiochemical Profile

PropertyValueNotes
Formula

Symmetric structure enhances film uniformity.[1]
Molecular Weight 228.05 g/mol High molecular weight implies lower vapor pressure than MTS.[1][2]
Appearance Colorless LiquidFumes in air (hydrolysis).[1][2]
Density 1.269 g/mLAt 25°C.
Boiling Point ~150–155°C (atm)45°C at 5 Torr (Vacuum distillation recommended).[1][2]
Flash Point 49°CFlammable; requires inert atmosphere.[1][2]
Reactivity Water ReactiveReleases HCl and flammable gases upon hydrolysis.[1][2]

Mechanistic Insight: Thermal Decomposition

Understanding the decomposition pathway is vital for tuning film stoichiometry.[2] Unlike monosilanes, which require high thermal energy to strip hydrogen/chlorine, this compound initiates decomposition via homolytic cleavage of the Si-Si bond .[1][2]

Pathway Logic:

  • Initiation (< 600°C):

    
     (Silyl radicals).[1][2]
    
  • Propagation: Radicals adsorb onto the substrate, abstracting surface H or Cl.[1][2]

  • Ceramization (> 700°C): Elimination of

    
     and 
    
    
    
    leads to the formation of the Si-C network.[2]

Decomposition cluster_0 Advantage over MTS Precursor 1,1,2,2-Tetrachloro- 1,2-dimethyldisilane Radical 2x [SiMeCl2]• (Silyl Radicals) Precursor->Radical Heat (>500°C) Si-Si Cleavage Adsorption Surface Adsorption (Low Activation Energy) Radical->Adsorption Film a-SiC:H / SiCN Film Formation Adsorption->Film Cross-linking Byproducts Byproducts: HCl, CH4, H2 Adsorption->Byproducts MTS MTS (SiMeCl3) MTS->Film Requires >1000°C

Figure 1: Thermal decomposition pathway highlighting the lower activation energy route compared to Methyltrichlorosilane (MTS).[1][2]

Protocol: Low-Pressure CVD (LPCVD) of SiC Films

Objective: Deposit a conformal, stoichiometric SiC film on a Silicon (100) wafer.

A. Precursor Delivery System
  • Vaporizer: Bubbler type.[1][2]

  • Carrier Gas: Ultra-High Purity (UHP) Hydrogen (

    
    ) or Argon (
    
    
    
    ).[1][2]
  • Temperature: Maintain bubbler at 60°C to ensure sufficient vapor pressure (~10-15 Torr). Use heated lines (70°C) to prevent condensation.[1][2]

B. Reactor Setup
  • Type: Hot-wall horizontal quartz tube reactor.[1][2]

  • Base Pressure:

    
     Torr (Turbo pump).[1][2]
    
  • Working Pressure: 100 – 500 Pa (controlled by butterfly valve).[1][2]

C. Step-by-Step Deposition Protocol
  • Substrate Cleaning (RCA):

    • Perform standard RCA-1 and RCA-2 clean to remove organics and metallic contaminants.[1][2]

    • Critical Step: Dip in 1% HF for 30 seconds to remove native oxide immediately before loading.[1][2] SiC nucleates poorly on

      
      .[1][2]
      
  • Load & Purge:

    • Load wafers.[1][2][3] Pump down to base pressure.[1][2]

    • Purge with

      
       (500 sccm) for 10 minutes, then switch to 
      
      
      
      carrier gas.
  • Ramp Up:

    • Ramp temperature to 750°C at 10°C/min under

      
       flow (1 slm).
      
    • Note: 750°C is the "sweet spot."[2] Below 650°C yields Si-rich amorphous films; above 900°C yields crystalline but rougher films.[1][2]

  • Deposition:

    • Open precursor valve.[1][2]

    • Flow Rates:

      • Precursor Carrier (

        
        ): 50 sccm.[1][2]
        
      • Dilution Gas (

        
        ): 450 sccm.[1][2]
        
      • Total Flow: 500 sccm.[1][2]

    • Duration: 60 minutes (Typical growth rate: ~10–20 nm/min depending on pressure).[1][2]

  • Termination:

    • Close precursor valve.[1][2]

    • Maintain

      
       flow for 5 minutes to flush byproducts (HCl).
      
    • Cool down to <100°C under

      
       flow before venting.
      
D. Characterization & Validation
MethodTarget MetricAcceptance Criteria
Ellipsometry Refractive Index (n)2.55 – 2.65 (at 633 nm).[1] Lower values indicate oxidation (

).[1][2]
XPS StoichiometrySi:C ratio ~ 1:1 .[1][2] Chlorine content < 1 at%.[1][2]
XRD CrystallinityBroad peak at

(3C-SiC) indicates nanocrystalline structure.[1][2]
Nanoindentation Hardness> 25 GPa .[1][2] (Bulk SiC is ~30 GPa).[1][2]

Biomedical Application Note: Implant Coatings

For drug development and biomedical professionals, this precursor is uniquely suited for coating metallic implants (Titanium, Stainless Steel).[1][2]

  • Problem: Metals release ions (Ni, Cr, V) causing inflammation; polymers degrade.[1][2]

  • Solution: A 100 nm SiC coating acts as a hermetic barrier.[1][2]

  • Protocol Adjustment: For metallic substrates, use Plasma-Enhanced CVD (PECVD) at < 400°C to prevent altering the metal's temper.[1][2] The disilane precursor is easily ionized in RF plasma, allowing deposition at significantly lower temperatures than thermal CVD.[2]

Safety & Handling (The "Self-Validating" Safety System)

This compound is a Chlorosilane .[1][2] It reacts violently with moisture to produce HCl gas .[1][2]

Safety Workflow:

  • Storage: Store in a dedicated flammables cabinet under

    
     head. Temperature: 2-8°C recommended to minimize pressure buildup, though stable at RT.
    
  • Scrubber: The CVD exhaust must pass through a wet scrubber (NaOH solution) to neutralize HCl and a burn box to consume unreacted silanes.[2]

  • Spill Control: Do NOT use water. Use dry sand or vermiculite.[1][2]

  • Indicator: Place pH paper near the bubbler exhaust/connections.[1][2] Any color change to red indicates a leak (HCl release).[1][2]

Safety Leak Leak Detected (pH Indicator turns Red) Action1 1. Stop Carrier Gas Flow Leak->Action1 Action2 2. Isolate Bubbler (Manual Valves) Action1->Action2 Action3 3. Purge Line with N2 Action2->Action3

Figure 2: Emergency response logic for chlorosilane leaks.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Hazy Film Gas phase nucleationReduce reactor pressure or reduce precursor concentration.[1][2]
Low Refractive Index (<2.0) Oxygen contaminationCheck leak rate.[1][2] Ensure native oxide is stripped.[1][2]
High Chlorine Content Incomplete decompositionIncrease deposition temperature (

) or add

to scavenge Cl.[1][2]
Peeling/Delamination High stress or poor interfaceAnneal at 900°C post-dep; use a thin "seed layer" of amorphous Si.[1][2]

References

  • CVD of SiC from Methyltrichlorosilane: ResearchGate. "CVD of SiC from Methyltrichlorosilane. Part I: Deposition Rates".[1][2] Available at: [Link]

  • Conformal SiC Coatings: DiVA Portal. "Surface-Controlled Chemical Vapor Deposition of Silicon Carbide". Available at: [Link][1][2]

  • Precursor Properties: PubChem. "this compound Compound Summary". Available at: [Link][1][2]

  • SiC Growth on Si: MDPI. "Scalable Chemical Vapor Deposition of Silicon Carbide Thin Films". Available at: [Link][1][2]

Sources

Application Note: Advanced Silylation & Functionalization using 1,1,2,2-Tetrachloro-1,2-dimethyldisilane

[1][2]

12

Introduction & Chemical Profile[1][2][3][4][5][6][7][8]

This compound (TCDMDS) is a high-value organosilicon precursor derived from the Direct Process residues.[1][2] Its chemical utility is defined by two structural features:

  • The Disilane Linkage (Si–Si): Provides a pathway for reductive chemistry and the synthesis of Si-Si containing molecular wires or ceramics.[1][2]

  • Tetra-functionality (Si-Cl x4): Allows for the formation of cyclic silazanes, silyl-dienes, and complex lattice structures that are impossible with mono-functional silylating agents.[1][2]

Key Applications in Drug Discovery & Materials Science[1]
  • Synthesis of Cyclic Disilazanes: Used as robust protecting groups for primary amines or as precursors to Si-N ceramics.[1][2]

  • Ligand Synthesis: Preparation of amino-disilanes used in transition metal catalysis.[1][2]

  • Deoxygenative Reduction: A mild reagent for converting phosphine oxides back to phosphines (recycling catalysts).[1][2]

  • CVD Precursor: Deposition of SiC thin films for semiconductor passivation.[1][2]

Safety & Handling (Critical)

TCDMDS is a chlorosilane and poses significant hazards.[2] It is moisture-sensitive and corrosive.[1][2]

Hazard ClassRisk DescriptionMitigation
Water Reactivity Hydrolyzes rapidly to release HCl gas and heat.[2] Can release flammable

if Si-Si bond cleaves under protic stress.[1][2]
Handle only in anhydrous conditions (Glovebox or Schlenk line).[1][2]
Corrosivity Causes severe skin burns and eye damage (Category 1B).[1][2][3][4][5]Wear butyl rubber gloves, face shield, and chemically resistant apron.[1][2]
Flammability Flash point is roughly 40-60°C (est).[1][2] Vapors may form explosive mixtures.[1][2]Use spark-proof tools. Ground all glassware.[1][2]

Storage: Store under Argon/Nitrogen at 2–8°C.

Protocol A: Controlled Aminolysis (Synthesis of Amino-Disilanes)

This protocol describes the "silylation" of secondary amines to create functionalized amino-disilanes.[1][2] This reaction is tunable: by controlling stoichiometry, you can substitute 1, 2, or all 4 chlorine atoms.[1][2]

Target: Synthesis of 1,2-bis(dimethylamino)-1,2-dichloro-1,2-dimethyldisilane (Partial substitution) or fully substituted analogues.

Reagents
  • Substrate: Secondary Amine (e.g., Diethylamine, N-methylaniline).[1][2]

  • Reagent: TCDMDS (Distilled, >98%).[1][2]

  • Base: Triethylamine (

    
    ) or Pyridine (to scavenge HCl).[2]
    
  • Solvent: Anhydrous Hexane or Toluene (dried over Na/Benzophenone).[1][2]

Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Flush continuously with Argon.[1][2]

  • Reagent Charge:

    • Add TCDMDS (10 mmol, 2.28 g) to the flask.

    • Add 50 mL of anhydrous Hexane.

    • Cool the mixture to 0°C using an ice bath.

  • Amine Addition:

    • Prepare a solution of the Amine (20 mmol for di-substitution, 40 mmol for tetra-substitution) and

      
       (slight excess relative to amine) in 20 mL Hexane.
      
    • Transfer to the addition funnel.[1][2]

    • Critical Step: Add the amine solution dropwise over 30 minutes. Rapid addition causes exotherms that may cleave the Si-Si bond.[1][2]

  • Reaction Phase:

    • Allow the mixture to warm to Room Temperature (RT).

    • Stir for 4–12 hours.

    • Monitoring: Analyze an aliquot via GC-MS or

      
       NMR .[1][2]
      
      • TCDMDS Shift:

        
         ppm (varies by solvent).[1][2]
        
      • Product Shift: Will move upfield as Cl is replaced by N.

  • Work-up:

    • The reaction will produce a heavy white precipitate (Ammonium Salt).[1][2]

    • Filter the mixture through a fritted Schlenk filter under Argon atmosphere. Do not use paper filters in open air due to hydrolysis risks.

    • Wash the filter cake with 2 x 10 mL dry Hexane.[1][2]

  • Purification:

    • Remove solvent from the filtrate under vacuum (Schlenk line).[1][2]

    • Purify the resulting oil via vacuum distillation .[1][2]

Data Summary: Substitution Control
Target ProductTCDMDS Equiv.[1][2][6]Amine Equiv.[1][2][6][3][4][7][8]Base Equiv.[1][2][9][4]TempYield (Typical)
Mono-amino 1.01.01.1-10°C60-70%
1,2-Di-amino 1.02.02.20°C75-85%
Tetra-amino 1.04.54.5Reflux>90%

Protocol B: Deoxygenative Reduction of Phosphine Oxides

In drug development, expensive chiral phosphine ligands often oxidize to Phosphine Oxides (

1212

Mechanism: The high affinity of Silicon for Oxygen drives the transfer of oxygen from Phosphorus to Silicon, cleaving the Si-Si bond to form siloxanes.[1]

Step-by-Step Methodology
  • Preparation: In a glovebox, dissolve the Phosphine Oxide substrate (1.0 mmol) in anhydrous Benzene or Toluene (5 mL).

  • Reagent Addition: Add TCDMDS (1.1 mmol, slight excess).

  • Reaction:

    • Seal the reaction vessel (J. Young tube or pressure vial).[1][2]

    • Heat to 80–100°C for 12–24 hours.

    • Note: TCDMDS is slower than Hexachlorodisilane (

      
      ) but offers better functional group tolerance.[1][2]
      
  • Work-up:

    • Cool to RT.

    • Add degassed NaOH (1M) carefully to hydrolyze the silicon byproducts (Caution: Exothermic).[1][2]

    • Extract the free phosphine with organic solvent (e.g., DCM or Ether).[1][2]

    • Dry over

      
       and concentrate.
      

Mechanistic Visualization

The following diagram illustrates the Aminolysis Pathway (Protocol A) and the Reductive Pathway (Protocol B).[1][2]

GTCDMDSTCDMDS(Cl2MeSi-SiMeCl2)PhosOxPhosphine Oxide(R3P=O)TCDMDS->PhosOxSi-O Bond FormationIntermediateTransition State(Pentacoordinate Si)TCDMDS->IntermediateNucleophilic AttackAmineSecondary Amine(R2NH)Amine->IntermediatePhosphineReduced Phosphine(R3P)PhosOx->PhosphineDeoxygenationSiloxaneSiloxane Byproduct(O-Bridged)PhosOx->SiloxaneSi-Si CleavageAminoSilaneSilyl-Amine(Cl(N)MeSi-SiMeCl2)Intermediate->AminoSilane- HCl (scavenged by Base)

Caption: Divergent reaction pathways for TCDMDS.[1][2] Top path: Nucleophilic substitution (Aminolysis).[1][2] Bottom path: Oxygen abstraction (Reduction).[1][2]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Aminolysis) Hydrolysis of TCDMDS.Verify solvent dryness (<10 ppm water).[1][2] Ensure glassware is flame-dried.[1][2]
Si-Si Bond Cleavage Reaction temperature too high or nucleophile too "hard" (e.g., organolithiums).[1][2]Maintain T < 0°C during addition. Use milder bases (amines) rather than alkoxides.[1][2]
Incomplete Substitution Steric hindrance around the Si center.[1][2]Switch to higher boiling solvent (Toluene) and reflux; increase reaction time.
Cloudy Product Residual Ammonium salts.[1][2]Improve filtration efficiency; use a finer frit (Porosity 4) or centrifuge under inert gas.

References

  • Vertex AI Search. (2023).[1][2] this compound Applications and Properties. Retrieved from [1][2]

  • Rittmeister, B., et al. (2015).[1][2] Synthesis of amino-substituted organosilanes via reaction of N-methylaniline with this compound. ResearchGate. Retrieved from

  • Doyon, T. J., et al. (2018).[1][2] A Mild One-Pot Reduction of Phosphine(V) Oxides Affording Phosphines(III). Organometallics, 37(3).[1][2] Retrieved from [1][2]

  • Sturm, A. G. (2019).[1][2][7] Integrated Process for the Manufacture of Methylchlorohydridomonosilanes. LookChem Patent Review. Retrieved from [1][2]

  • TCI Chemicals. (2023).[1][2][3] Safety Data Sheet: this compound. Retrieved from [1][2]

Precision Engineering of Macromolecules: A Guide to the Synthesis of Block Copolymers Using Silylating Agents

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Block copolymers represent a pivotal class of macromolecules, enabling advancements in fields ranging from nanomedicine to materials science.[1] Their distinct properties arise from the covalent linkage of chemically different polymer chains, or "blocks," which can self-assemble into highly ordered nanostructures.[1][2] Achieving the precise control over molecular weight, architecture, and low polydispersity necessary for these applications requires sophisticated synthetic strategies.[2][3] This guide provides an in-depth exploration of the critical role silylating agents play in the synthesis of well-defined block copolymers. We will delve into the mechanistic underpinnings of their use as protecting groups, initiators, and linking agents within the frameworks of living anionic polymerization and group transfer polymerization (GTP). This document provides field-proven insights, step-by-step protocols, and troubleshooting advice to empower researchers in the precise engineering of advanced polymeric materials.

The Strategic Importance of Controlled Polymerization

The synthesis of block copolymers with predictable, uniform structures is almost exclusively the domain of controlled or "living" polymerization techniques.[3] Unlike conventional free-radical methods that produce chains of varying lengths and terminate randomly, living polymerizations proceed in the absence of chain transfer and termination steps.[4][5] This key feature ensures that all polymer chains are initiated simultaneously and grow at a similar rate, leading to two critical outcomes:

  • Predictable Molecular Weight: The number average molecular weight (Mₙ) is a direct function of the monomer-to-initiator ratio.[4]

  • Narrow Molecular Weight Distribution: The resulting polymers have a low polydispersity index (PDI or Đ), typically close to 1.0, indicating a high degree of uniformity in chain length.[4]

The most powerful of these techniques, such as living anionic polymerization, provide the foundation upon which complex architectures like block copolymers are built.[2]

The Multifaceted Role of Silylating Agents in Polymer Synthesis

Silylating agents are indispensable tools in modern polymer chemistry, offering a versatile set of solutions to overcome synthetic challenges. Their utility stems from the formation of a silicon-oxygen or silicon-carbon bond that can be selectively formed and cleaved under specific conditions.

Silyl Ethers as Protecting Groups for Functional Monomers

Many monomers with desirable functionalities (e.g., hydroxyl, carboxyl groups) contain acidic protons that are incompatible with the highly basic carbanionic species involved in living anionic polymerization.[4] These acidic protons would prematurely terminate the growing polymer chains. Silylating agents convert these reactive groups into stable silyl ethers, rendering them inert to the polymerization conditions.[6][7]

The choice of silylating agent is critical and depends on the required stability and the conditions for its eventual removal (deprotection).

Protecting GroupSilylating Agent (Example)Key Characteristics & CausalityTypical Deprotection
TMS (Trimethylsilyl)Trimethylsilyl chloride (TMS-Cl)Least sterically hindered, making it easy to introduce. However, it is also the most labile and sensitive to mild acid and moisture.[8]Mild acid (e.g., acetic acid), water, or fluoride ions.
TBDMS (tert-Butyldimethylsilyl)tert-Butyldimethylsilyl chloride (TBDMS-Cl)The bulky tert-butyl group provides significant steric hindrance, making the silyl ether much more stable to hydrolysis and a wider range of reaction conditions than TMS.[8]Stronger acid (e.g., TFA) or a source of fluoride ions like Tetrabutylammonium Fluoride (TBAF).[7]
TIPS (Triisopropylsilyl)Triisopropylsilyl chloride (TIPS-Cl)Extremely bulky, offering robust protection that is stable to many synthetic transformations. Its removal requires more stringent conditions.Typically requires TBAF or strong acidic conditions.

The ability to protect and deprotect functional groups opens the door to creating block copolymers with tailored functionalities for applications like drug conjugation or stimuli-responsive behavior.[9][10]

Silyl Ketene Acetals as Initiators in Group Transfer Polymerization (GTP)

Group Transfer Polymerization (GTP) is a living polymerization method particularly suited for acrylic monomers like methyl methacrylate (MMA).[11] The key initiator for GTP is a silyl ketene acetal (SKA) .[12] In this process, the silyl group from the initiator is transferred to the incoming monomer, regenerating a new silyl ketene acetal at the active chain end.[13] This continuous transfer allows the polymerization to proceed in a living fashion at or above room temperature, a significant advantage over the cryogenic temperatures required for the anionic polymerization of methacrylates.[11]

The mechanism is catalyzed by either nucleophilic anions (e.g., fluoride) or Lewis acids.[13] Mechanistic studies suggest a dissociative pathway where a released enolate anion is the active propagating species.[12]

gtp_mechanism cluster_initiation Initiation cluster_propagation Propagation I Silyl Ketene Acetal (Initiator) Active Active Enolate Intermediate I->Active Activation M Monomer (MMA) Cat Catalyst (e.g., F⁻) Active->M Attack P1 Growing Chain (Pₙ-SKA) P2 Extended Chain (Pₙ₊₁-SKA) P1->P2 Silyl Group Transfer M_act Activated Monomer

Caption: Sequential workflow for PS-b-PMMA synthesis.

Detailed Protocol

Materials:

  • Styrene (inhibitor removed by basic alumina column, distilled from CaH₂)

  • Methyl methacrylate (MMA) (distilled from CaH₂)

  • Tetrahydrofuran (THF) (distilled from sodium/benzophenone ketyl)

  • sec-Butyllithium (sec-BuLi) in cyclohexane (titrated before use)

  • 1,1-Diphenylethylene (DPE) (distilled from n-BuLi)

  • Methanol (degassed)

  • Argon gas (high purity)

Procedure:

  • Reactor Setup: A baked-out Schlenk flask equipped with a magnetic stir bar is placed under a high-purity argon atmosphere.

  • Solvent Addition: Transfer 200 mL of purified, anhydrous THF to the reaction flask via cannula. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Initiation & First Block Polymerization:

    • Inject the calculated amount of sec-BuLi initiator into the cold THF. The solution should be colorless.

    • Slowly add 10.0 g of purified styrene monomer via syringe. An immediate color change to deep orange-red indicates the formation of the living polystyryl anion.

    • Allow the polymerization to proceed for 1 hour at -78 °C. To confirm completion and determine the Mₙ of the first block, a small aliquot can be cannulated out and terminated with methanol for GPC analysis. [14]4. End-Capping (Crossover Step):

    • Inject a slight molar excess of DPE (relative to the initiator). The color of the solution will deepen to a dark cherry-red.

    • Rationale: The polystyryl anion is highly basic but not very sterically hindered. The polymethacrylate anion is less basic but more hindered. Direct initiation of MMA by the polystyryl anion can be inefficient and lead to side reactions. The DPE-capped anion is sterically hindered and less basic, providing a smooth and efficient initiation of the MMA block. [14]5. Second Block Polymerization:

    • Slowly add 10.0 g of purified MMA monomer to the solution. The red color will instantly disappear, indicating the formation of the colorless living polymethacrylate anion.

    • Allow the polymerization to proceed for another 2 hours at -78 °C.

  • Termination:

    • Inject a small amount (2-3 mL) of degassed methanol into the flask. The reaction is instantly terminated.

  • Polymer Recovery and Purification:

    • Warm the flask to room temperature.

    • Pour the polymer solution into a large volume (approx. 2 L) of a non-solvent, such as methanol or a methanol/water mixture, while stirring vigorously. The block copolymer will precipitate as a white solid.

    • Filter the precipitate, wash with fresh non-solvent, and dry under vacuum at 40-50 °C to a constant weight.

Validating Success: Characterization of the Block Copolymer

A multi-technique approach is essential to confirm the successful synthesis of a well-defined block copolymer.

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to confirm the composition of the block copolymer. By integrating the characteristic signals from each block (e.g., aromatic protons of PS at 6.3–7.2 ppm and the methoxy protons of PMMA at 3.6 ppm), the molar ratio of the two blocks can be accurately determined. [14][15]* Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC is the definitive technique for determining molecular weight (Mₙ, Mₒ) and polydispersity (PDI). A successful synthesis is indicated by:

    • A clear shift to a higher molecular weight for the final block copolymer compared to the first block (polystyrene aliquot).

    • A single, sharp, and symmetrical peak for the final product.

    • A low PDI value, typically ≤ 1.1. [4]* Differential Scanning Calorimetry (DSC): DSC analysis reveals the thermal transitions of the polymer. A successfully phase-separated block copolymer will exhibit two distinct glass transition temperatures (T₉), one corresponding to the PS block (approx. 100 °C) and one for the PMMA block (approx. 105-120 °C, depending on tacticity). [16]

Example GPC Data for a Successful PS-b-PMMA Synthesis
SampleMₙ ( g/mol )Mₒ ( g/mol )PDI (Mₒ/Mₙ)
Polystyrene Block (Aliquot)10,50010,9001.04
Final PS-b-PMMA21,20022,5001.06

Applications in Research and Drug Development

The precise structures achieved through these methods directly enable high-value applications.

  • Drug Delivery: Amphiphilic block copolymers can self-assemble in aqueous solutions to form core-shell nanostructures like micelles or polymersomes. [17]The hydrophobic core can encapsulate poorly water-soluble drugs, while the hydrophilic shell provides stability and biocompatibility, making them powerful vehicles for targeted drug delivery. [10][18]* Nanomaterials and Lithography: The self-assembly of block copolymers like PS-b-PMMA into ordered domains (e.g., spheres, cylinders, lamellae) in thin films can be used as templates to create nanoscale patterns for next-generation electronics and data storage media.

Troubleshooting and Field-Proven Insights

  • Problem: Bimodal or broad PDI in GPC trace.

    • Probable Cause: Impurities in reagents or solvent causing premature termination; inefficient initiation.

    • Solution: Re-purify all reagents. Ensure the system is leak-proof. For PS-b-PMMA, ensure the DPE capping step is performed correctly.

  • Problem: Incorrect block ratio determined by NMR.

    • Probable Cause: Inaccurate measurement of monomers; loss of living chain ends before the addition of the second monomer.

    • Solution: Use precise gravimetric or volumetric measurements for monomers. Minimize the time between the polymerization of the first block and the addition of the second.

  • Insight on Temperature Control: The polymerization of methacrylates is conducted at -78 °C to suppress side reactions, specifically the attack of the living carbanion on the carbonyl group of the ester in another monomer or polymer unit. This control is essential for maintaining the "living" nature of the polymerization. [5]

References

  • Synthesis of block copolymers by radical polymerization in presence of Si-based chain transfer agent. Polymer Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis of block copolymers by radical polymerization in presence of Si-based chain transfer agent | Request PDF. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Block Copolymers of Poly(silylene diethynylbenzen) and Poly(silylene dipropargyl aryl ether). PubMed Central (PMC). Available at: [Link]

  • Synthesis and characterization of the block copolymers using the novel bifunctional initiator by RAFT and FRP technics: evaluation of the primary polymerization parameters | Request PDF. ResearchGate. Available at: [Link]

  • Block Copolymers Containing Silicone and Vinyl Polymer Segments by Free Radical Polymerization | Request PDF. ResearchGate. Available at: [Link]

  • Block Copolymers: Synthesis, Self-Assembly, and Applications. MDPI. Available at: [Link]

  • Role of Block Copolymers in Topical Drug Delivery | Request PDF. ResearchGate. Available at: [Link]

  • Synthesis of Block Copolymer Brush by RAFT and Click Chemistry and Its Self-Assembly as a Thin Film. MDPI. Available at: [Link]

  • Block Copolymer Synthesis by the Combination of Living Cationic Polymerization and Other Polymerization Methods. PubMed Central (PMC). Available at: [Link]

  • Anionic Polymerization. Semantic Scholar. Available at: [Link]

  • Block Copolymer Synthesis through the Use of Switchable RAFT Agents. ResearchGate. Available at: [Link]

  • Prof. Christophe Sinturel - Block copolymer self-assembly in thin films. YouTube. Available at: [Link]

  • Macromolecules Journal. ACS Publications. Available at: [Link]

  • Group Transfer Polymerization (GTP). University of Florida. Available at: [Link]

  • Block copolymers for drug delivery nano systems (DDnSs). PubMed. Available at: [Link]

  • Protecting Groups For Alcohols. Master Organic Chemistry. Available at: [Link]

  • Synthesis and characterization of poly(styrene-b-methyl methacrylate) block copolymers via ATRP and RAFT. DergiPark. Available at: [Link]

  • 2.6: Anionic Polymerization. Chemistry LibreTexts. Available at: [Link]

  • Block Copolymer Micelles in Nanomedicine Applications. Chemical Reviews. Available at: [Link]

  • A controlled synthesis method of polystyrene-b-polyisoprene-b-poly(methyl methacrylate) copolymer via anionic polymerization with trace amounts of THF having potential of a commercial scale. RSC Publishing. Available at: [Link]

  • Silyl Ketene Acetals/B(C6F5)3 Lewis Pair-Catalyzed Living Group Transfer Polymerization of Renewable Cyclic Acrylic Monomers. National Institutes of Health (NIH). Available at: [Link]

  • Tutorial on Anionic Polymerization. University of Mainz. Available at: [Link]

  • TMS Alcohol Protecting Group Using Silyl Ether. YouTube. Available at: [Link]

  • Poly(styrene-b-methyl methacrylate) (PMMA block is predominantly syndiotactic, 80%) Sample # P9758A-SMMA. Polymer Source. Available at: [Link]

  • Precise Synthesis of Block Polymers Composed of Three or More Blocks by Specially Designed Linking Methodologies in Conjunction with Living Anionic Polymerization System. MDPI. Available at: [Link]

  • A silyl ether-protected building block for O-GlcNAcylated peptide synthesis to enable one-pot acidic deprotection. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis of block copolymers used in polymersome fabrication: Application in drug delivery. Journal of Controlled Release. Available at: [Link]

  • Anionic Polymerization - Initiation and Propagation. CUTM Courseware. Available at: [Link]

  • Controlled or High-Speed Group Transfer Polymerization by Silyl Ketene Acetals without Catalyst. Macromolecules (ACS Publications). Available at: [Link]

  • ANIONIC POLYMERIZATION: PRINCIPLES AND PRACTICE. Book. Available at: [Link]

  • Synthesis and characterization of poly(styrene-b-methyl methacrylate) block copolymers via ATRP and RAFT. Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/Synthesis-and-characterization-of-poly(styrene-b-G%C3%B6kta%C5%9F/2312217c98027732d8471131a4734891b9338f0d]([Link]

  • Protecting Groups. University of Illinois. Available at: [Link]

  • 3 Polymers and Block copolymers used in drug delivery applications. ResearchGate. Available at: [Link]

    • Group-Transfer Polymerization, GTP. University of Southern Mississippi. Available at: [Link]

  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti. Available at: [Link]

  • Synthesis of Tethered Polystyrene-block-Poly(methyl methacrylate) Monolayer on a Silicate Substrate by Sequential Carbocationic - Controlled Radical Polymerization. ACS Publications. Available at: [Link]

  • GROUP TRANSFER POLYMERIZATION. Slideshare. Available at: [Link]

  • (PDF) Block Copolymer Synthesis by the Combination of Living Cationic Polymerization and Other Polymerization Methods. ResearchGate. Available at: [Link]

Sources

experimental setup for handling water-reactive chlorosilanes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Handling Protocols for Water-Reactive Chlorosilanes

Abstract

Chlorosilanes (e.g., trimethylchlorosilane, silicon tetrachloride, trichlorosilane) are ubiquitous reagents in organic synthesis, surface modification, and semiconductor manufacturing. However, their high susceptibility to hydrolysis presents a dual hazard: the immediate release of corrosive hydrogen chloride (HCl) gas and the formation of solid siloxanes/silica that can occlude pressure relief systems. This guide moves beyond basic safety data sheets (SDS) to provide an engineered approach to handling these reagents, focusing on moisture exclusion, corrosion management, and validated quenching protocols.

Chemical Behavior & Hazard Analysis

To safely handle chlorosilanes, one must understand the kinetics of their failure modes. The primary hazard is not merely "reactivity with water," but the stoichiometry of the decomposition.

The Hydrolysis Cascade

Upon contact with moisture (atmospheric or bulk water), chlorosilanes undergo rapid nucleophilic attack at the silicon atom.



Key Implications:

  • Volume Expansion: The generation of HCl gas creates rapid over-pressurization in closed vessels.

  • The "Plugging" Phenomenon: The resulting silanols (

    
    ) rapidly condense to form siloxanes (
    
    
    
    ) or amorphous silica (
    
    
    ).
    • Operational Risk:[1][2] This solid residue often forms at the interface of leaks or inside vent lines, potentially sealing a vessel closed while pressure builds internally [1].

  • Thermal Runaway: The reaction is highly exothermic. If a volatile solvent is present (e.g., ether), the heat of hydrolysis can trigger a secondary solvent fire.

Comparative Hazard Data
ReagentBoiling PointSpecific HazardFlash Point
Trimethylchlorosilane (TMSCl) 57°CHigh Volatility; Forms flammable hexamethyldisiloxane on hydrolysis.-27°C
Silicon Tetrachloride (

)
57°CReleases 4 equivalents of HCl; Heavy silica formation (clogging risk).Non-flammable
Dichlorosilane (

)
8.3°CExtreme Flammability ; Toxic; Low boiling point requires cold storage.-37°C
Trichlorosilane (

)
31°CCan release

gas upon hydrolysis (explosion hazard).
-11°C

Engineering Controls & Equipment Setup

Standard fume hood airflow is insufficient for protecting equipment from corrosion. A dedicated scrubbing system is mandatory.

The Acid Scrubber System

You cannot vent chlorosilane vapors directly into a vacuum pump or building exhaust without scrubbing. HCl will degrade pump oil and corrode ductwork.

ScrubberSystem cluster_0 Critical Protection Zone Reaction Reaction Flask (Positive N2 Pressure) ColdTrap Cold Trap (-78°C / Dry Ice) Reaction->ColdTrap Vapors Bubbler Oil Bubbler (Check Valve) ColdTrap->Bubbler Uncondensed Gas Scrubber Acid Scrubber (20% NaOH Solution) Bubbler->Scrubber HCl Neutralization Exhaust Fume Hood Exhaust Scrubber->Exhaust Inert Gas

Figure 1: Schematic of a Schlenk line setup integrated with an acid scrubber. The cold trap protects the pump/line from condensables, while the NaOH scrubber neutralizes HCl before it enters the facility exhaust.

Material Compatibility
  • Grease: Do NOT use silicone grease. Chlorosilanes are precursors to silicones; they will dissolve the grease, causing joint seizure or contamination.

    • Recommendation: Use PTFE sleeves or fluorinated grease (e.g., Krytox, chemically inert) [2].

  • Tubing: Avoid Tygon or standard rubber for direct liquid transfer. Use PTFE (Teflon) or chemically resistant polyethylene.

  • Syringes: Use glass syringes with PTFE-tipped plungers. Rubber-tipped plungers may swell and seize during transfer.

Operational Protocols

Protocol A: The "Oven-Dried" Preparation

Moisture exclusion is the primary safety control.

  • Baking: All glassware must be dried in an oven at >120°C for at least 2 hours.

  • Assembly: Assemble glassware hot and immediately evacuate/purge with dry Nitrogen or Argon three times.

  • Solvents: Use only anhydrous solvents (dried over molecular sieves or via a solvent purification system).

Protocol B: Positive Pressure Transfer (Syringe)

For volumes < 20 mL.

  • Pressurize: Ensure the reagent bottle is under a slight positive pressure of inert gas (Nitrogen/Argon).

  • Purge: Insert a needle connected to the inert gas line into the bottle's headspace to maintain pressure.

  • Draw: Insert the clean, dry syringe. Draw inert gas first, expel it, then draw the liquid.

    • Why: This removes residual air from the needle dead volume.

  • Transfer: Inject the reagent slowly into the reaction flask (which must also be under inert gas).

  • Cleanup: Immediately rinse the syringe with an inert solvent (e.g., Hexanes or Dichloromethane) before attempting to clean with water or alcohol.

    • Warning: Adding water directly to a dirty syringe will cause the plunger to seize due to silica formation.

Protocol C: Controlled Quenching

Quenching is the most dangerous phase. NEVER add water to the reaction mixture.[2][3]

QuenchingLogic Start Quenching Required Scale Assess Scale Start->Scale Small Small Scale (< 100 mmol) Scale->Small Large Large Scale (> 100 mmol) Scale->Large MethodA Method A: Add Mix to Ice/Water Small->MethodA Slow Addition MethodB Method B: Controlled Alcoholysis Large->MethodB Exotherm Control Detail1 Detail1 MethodA->Detail1 Requires large excess of ice Detail2 Detail2 MethodB->Detail2 Use Isopropanol/Base (Reacts to form ester + salt)

Figure 2: Decision matrix for quenching chlorosilane reactions. Large-scale reactions require alcoholysis to manage heat generation.

The "Reverse Quench" Technique:

  • Prepare a large Erlenmeyer flask with a 10% Sodium Hydroxide (NaOH) or Sodium Bicarbonate (

    
    ) solution mixed with crushed ice.
    
  • Slowly pour the reaction mixture into the aqueous base with vigorous stirring.

  • Why: This ensures the acid is neutralized immediately upon generation, and the large thermal mass of the ice sink absorbs the exotherm [3].

Emergency Management

Spills
  • Do NOT use water. Water will generate a cloud of HCl gas.

  • Agent: Use Alcohol-Resistant Foam or dry sand/vermiculite to cover the spill.[2]

  • Procedure: Absorb the liquid, then carefully transfer the solid mixture to a waste container. Label as "Water Reactive/Corrosive" [4].

Personnel Exposure
  • Skin: Brush off any visible liquid (if possible/safe) then immediately flush with water for 15 minutes.

    • Note: While water reacts with the silane, the volume of flushing water dissipates the heat and removes the acid. Delaying to find a "neutralizer" causes severe burns.

  • Inhalation: Move to fresh air immediately. HCl inhalation can cause delayed pulmonary edema. Seek medical attention.

References

  • Gelest, Inc. "Silane Coupling Agents: Connecting Across Boundaries."[4] Gelest Technical Brochures. [Link]

  • Princeton University EHS. "Standard Operating Procedure: Chlorosilanes." [Link] (General reference for SOP structure).

  • Silicones Environmental, Health and Safety Center (SEHSC). "Global Safe Handling of Chlorosilanes." [Link]

Sources

Application Note: Laboratory Scale Synthesis of Organosilicon Polymers

Author: BenchChem Technical Support Team. Date: February 2026

Precision Synthesis of Polydimethylsiloxane (PDMS) for Biomedical Applications

Executive Summary

Organosilicon polymers, particularly polydimethylsiloxane (PDMS), are ubiquitous in biomedical research due to their physiological inertness, high gas permeability, and optical transparency. However, commercial "silicone oils" often lack the defined molecular weight (MW) and narrow polydispersity (PDI) required for advanced drug delivery systems (e.g., block copolymer micelles, functionalized nanocarriers).

This guide moves beyond industrial equilibration methods (which yield broad PDIs > 1.5) and details a Living Anionic Ring-Opening Polymerization (ROP) protocol using hexamethylcyclotrisiloxane (D3). This method allows for precise MW control (PDI < 1.1) and facile end-group functionalization. Furthermore, we provide a robust protocol for Hydrosilylation , the primary mechanism for curing these polymers into functional elastomers or gels.

Mechanistic Principles

To control polymer architecture, one must understand the difference between thermodynamic equilibration and kinetic control.

  • Industrial Standard (Equilibration): Uses octamethylcyclotetrasiloxane (D4) with strong bases (KOH) at high temperatures. The chain constantly breaks and reforms, leading to a Gaussian distribution of MWs and cyclic byproducts.

  • Laboratory Precision (Living Anionic ROP): Uses the strained trimer (D3). The ring strain (~3-4 kcal/mol) makes D3 much more reactive than the unstrained polymer chain. By using a lithium counterion (which is less active in redistribution), we can consume all monomer before back-biting occurs, achieving "living" behavior.

Visualization: Living Anionic ROP Pathway

ROP_Mechanism Initiator n-Butyllithium (n-BuLi) Initiation Initiation Step (Ring Opening) Initiator->Initiation Monomer D3 Monomer (Cyclic Trimer) Monomer->Initiation Propagating Propagating Silanolate Species Initiation->Propagating Slow in Hydrocarbon Propagation Propagation (Chain Growth) Propagating->Propagation + Monomer Promoter Promoter Added (THF) Promoter->Propagation Accelerates Rate Propagation->Propagation Recursive Growth Quenching Termination (Chlorosilane) Propagation->Quenching Target MW Reached Polymer Functionalized PDMS Quenching->Polymer

Caption: Kinetic pathway for Living Anionic ROP of D3. Note the role of THF as a promoter to accelerate propagation after initiation.

Protocol 1: Precision Synthesis of PDMS via Living Anionic ROP

Objective: Synthesize 20 g of linear PDMS with a target


 of 10,000  g/mol  and PDI < 1.1.
Materials & Equipment
  • Monomer: Hexamethylcyclotrisiloxane (D3).[1][2] Critical: Must be purified.

  • Initiator: n-Butyllithium (n-BuLi), 1.6 M in hexanes.

  • Solvents: Cyclohexane (dry, solvent purification system), THF (anhydrous).

  • Terminator: Trimethylchlorosilane (TMSCl) or Vinyldimethylchlorosilane (for vinyl-terminated PDMS).

  • Equipment: High-vacuum line or Schlenk line, sublimation apparatus, magnetic stirrer.

Step-by-Step Methodology

1. Purification of D3 (The "Make or Break" Step) Commercial D3 contains traces of water and silanols that terminate living chains.

  • Dissolve D3 in cyclohexane and stir over Calcium Hydride (

    
    ) overnight to dry.
    
  • Filter the solution and remove solvent via rotary evaporation.

  • Sublimation: Place the solid D3 in a sublimation apparatus. Apply vacuum (< 0.1 mbar) and heat the bottom flask to 40–50°C. Collect the white crystals on the cold finger (cooled with dry ice/isopropanol).

    • Checkpoint: The sublimed D3 should be stored in a glovebox or under inert atmosphere.

2. Reactor Setup

  • Flame-dry a 250 mL Schlenk flask under vacuum. Cycle Nitrogen/Vacuum 3 times.

  • Add 20 g (88 mmol) of purified D3 under nitrogen flow.

  • Add 100 mL of anhydrous Cyclohexane via cannula.

  • Stir until D3 is completely dissolved.

3. Initiation Target MW Calculation:



  • For 10,000 g/mol target: Moles Initiator =

    
     mol (2 mmol).
    
  • Volume of 1.6 M n-BuLi =

    
     mL.
    
  • Add 1.25 mL of n-BuLi dropwise via gastight syringe at room temperature.

  • Observation: The solution remains colorless. This step opens the first ring but propagation is extremely slow in pure cyclohexane. Allow to stir for 30-60 mins to ensure quantitative initiation.

4. Propagation

  • Add 10 mL of anhydrous THF.

  • Causality: THF coordinates the Lithium counterion, loosening the ion pair and drastically increasing the reactivity of the silanolate anion.

  • Stir at room temperature for 4–6 hours.

    • Note: Do not exceed 80% conversion if ultra-low PDI is critical, as back-biting (equilibration) begins as monomer concentration drops. However, for D3, >95% conversion is often safe within this timeframe.

5. Termination

  • Add 1.5 equivalents (3 mmol, ~0.38 mL) of Trimethylchlorosilane (TMSCl).

  • The solution will turn cloudy due to LiCl salt precipitation.

  • Stir for 30 minutes.

6. Work-up

  • Filter off the LiCl salt.

  • Precipitate the polymer into Methanol (10x volume) to remove unreacted monomer and catalyst residues.

  • Decant methanol and dry the polymer under high vacuum at 60°C for 24 hours.

Protocol 2: Functional Cross-linking via Hydrosilylation

Objective: Cure the synthesized polymer into a network (gel/elastomer) for drug delivery matrices.

Mechanism: Chalk-Harrod Cycle

Hydrosilylation is the addition of a Silicon-Hydride (Si-H) bond across a carbon-carbon double bond (Vinyl), catalyzed by Platinum(0).

Hydrosilylation Pt_Cat Pt(0) Catalyst (Karstedt's) OxAdd Oxidative Addition (H-Si-Pt-Si) Pt_Cat->OxAdd + H-SiR3 Coordination Olefin Coordination (Vinyl Group) OxAdd->Coordination + Vinyl-R Insertion Migratory Insertion (C-Si Bond Formed) Coordination->Insertion RedElim Reductive Elimination (Product Release) Insertion->RedElim RedElim->Pt_Cat Regenerate Catalyst Product Cross-linked Network RedElim->Product

Caption: Simplified Chalk-Harrod mechanism for Platinum-catalyzed cross-linking.

Methodology
  • Components:

    • Part A: Vinyl-terminated PDMS (from Protocol 1, if terminated with vinyldimethylchlorosilane).

    • Part B: Crosslinker (Poly(dimethylsiloxane-co-methylhydrosiloxane), ~2-5 mol% Si-H).

    • Catalyst: Karstedt’s Catalyst (Pt divinyltetramethyldisiloxane complex) in xylene (typically ~2% Pt).

  • Stoichiometry: Target a Vinyl : Si-H ratio of 1 : 1.5 . The excess Si-H accounts for steric hindrance and side reactions.

  • Mixing:

    • Mix Part A and Part B thoroughly.

    • Add Catalyst (10–50 ppm Pt relative to total mass).

    • Optional: Add inhibitor (e.g., 1-ethynyl-1-cyclohexanol) if pot-life is needed.

  • Curing:

    • Degas under vacuum to remove bubbles.

    • Heat at 80°C for 2–4 hours .

Characterization & Validation
MethodAnalyteCritical ParameterNotes

H NMR
End-groups

(Absolute)
Compare integration of backbone methyls (

0.1 ppm) to end-group (e.g., butyl

0.5-1.0 ppm or vinyl

5.8-6.2 ppm).
GPC Polymer ChainPDI & Relative MWCrucial: Use Toluene as eluent. PDMS is isorefractive with THF, making RI detection impossible without specialized detectors (ELSD).

Si NMR
Si BackboneMicrostructureDistinguish D units (-22 ppm) from D3 monomer (-9 ppm) and end-groups (M units, +7 ppm).

Self-Validation Checkpoint:

  • If

    
    H NMR shows a vinyl peak but the polymer is liquid, cross-linking failed. Check catalyst activity (turn black = colloidal Pt = dead catalyst) or poisons (amines/thiols kill Pt).
    
  • If GPC shows PDI > 1.2 for Protocol 1, moisture was present during initiation.

References
  • Living Anionic Polymerization Mechanism

    • Title: Living Anionic Polymerization of Hexamethylcyclotrisiloxane (D3)

    • Source: Macromolecules (ACS)
    • URL:[Link]

  • Hydrosilylation Catalysis

    • Title: Platinum-Catalyzed Hydrosilyl
    • Source: MDPI Polymers
    • URL:[Link]

  • PDMS Characterization (GPC/NMR)

    • Title: Gel Permeation Chromatography Analysis of Polysiloxanes (Solvent Effects)[3]

    • Source: AZoM / Agilent Technologies
    • URL:[Link]

  • Biomedical Applications of Silicones

    • Title: Organosilicon Molecules with Medicinal Applications[4][5]

    • Source: Journal of Medicinal Chemistry
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1,1,2,2-Tetrachloro-1,2-dimethyldisilane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Welcome to the technical support hub for 1,1,2,2-Tetrachloro-1,2-dimethyldisilane (CAS: 4518-98-3). This guide addresses the purification of this critical CVD precursor and intermediate.

The Core Challenge: Synthesizing high-purity this compound (Sym-TCD) is complicated by the presence of its unsymmetrical isomer, 1,1,1,2-tetrachloro-2,2-dimethyldisilane (Unsym-TCD), and hydrolytic instability. Standard distillation often fails to separate these isomers completely due to boiling point proximity (


C).

This guide prescribes a Hybrid Purification Protocol combining high-efficiency vacuum rectification with fractional crystallization, leveraging the symmetry of the target molecule.

Module 1: Critical Properties & Safety Data

Before initiating any purification workflow, verify your target parameters against these benchmarks.

PropertyValueNotes
Formula

Symmetric isomer
Boiling Point (Atm) ~150–153 °CDecomposition risk >160 °C
Boiling Point (Vac) 45–48 °C @ 5 TorrRecommended distillation range
Melting Point -2 °C to +2 °CExploitable for crystallization
Density 1.269 g/mL@ 25 °C
Flash Point 49 °CFlammable
Hydrolytic Stability Violent Releases HCl gas immediately upon contact with moisture

Module 2: The Purification Workflow

We utilize a "Rough-Cut, Fine-Tune" approach. Do not attempt single-pass purification if your crude purity is


.
Visualizing the Process Logic

PurificationWorkflow cluster_legend Process Key Crude Crude Feed (Direct Process Residue) FlashDist Step 1: Flash Distillation (Remove Heavies/Tars) Crude->FlashDist Stripping Rectification Step 2: Vacuum Rectification (High Reflux Ratio 20:1) FlashDist->Rectification Cut 45-50°C @ 5 Torr QC_Check GC Analysis: Isomer Purity > 95%? Rectification->QC_Check Crystallization Step 3: Fractional Crystallization (-10°C to 0°C) QC_Check->Crystallization Yes (>95%) Waste Discard/Recycle QC_Check->Waste No (<95%) Filtration Inert Filtration (Schlenk Line) Crystallization->Filtration Supernatant Removal FinalProduct Ultra-Pure Product (>99.9%) Filtration->FinalProduct Solid Phase Retention Filtration->Waste Mother Liquor (Isomers) key1 Red: Crude Input key2 Blue: Thermal Separation key3 Green: Phase Separation

Figure 1: The Hybrid Purification Workflow. Note the transition from thermal separation (Distillation) to physical phase separation (Crystallization) to resolve isomers.

Module 3: Detailed Protocols

Protocol A: Vacuum Rectification (The Workhorse)

Objective: Remove bulk impurities (mono-silanes, polysilanes) and enrich the target isomer to >95%.

Equipment:

  • Distillation column (Vigreux or Packed) with >30 theoretical plates .

  • Vacuum pump capable of stable 1–10 Torr.

  • Nitrogen/Argon blanket.

Step-by-Step:

  • System Inerting: Flame-dry all glassware under vacuum. Backfill with dry Argon. Moisture is the enemy.

  • Loading: Charge the boiling flask to 60% capacity. Add magnetic stirring or boiling chips.

  • Degassing: Lower pressure to 20 Torr without heat to remove dissolved HCl or volatile methylchlorosilanes.

  • Heating: Slowly ramp oil bath temperature. Target a head temperature of 45–48 °C at 5 Torr .

    • Note: If pressure fluctuates, check for HCl evolution (indicating hydrolysis).

  • Reflux: Establish total reflux for 30 minutes to equilibrate the column.

  • Collection: Set reflux ratio to 20:1 (Return 20 drops, Collect 1).

    • F1 (Forerun): Discard anything boiling <44 °C (contains

      
      ).
      
    • F2 (Main Cut): Collect 45–48 °C fraction. This is your target.

    • F3 (Tails): Discard >50 °C (contains polysilanes).

Protocol B: Fractional Crystallization (The Isomer Polisher)

Objective: Separate Sym-TCD from Unsym-TCD. The symmetric isomer packs better into a crystal lattice, raising its freezing point relative to the unsymmetric fluid.

Theory: Sym-TCD has a freezing point near 0 °C, whereas the mixture often remains liquid well below this due to eutectic depression. By chilling carefully, Sym-TCD crystallizes out, leaving Unsym-TCD in the mother liquor.

Step-by-Step:

  • Preparation: Place the F2 fraction (from Protocol A) into a Schlenk flask.

  • Cooling: Immerse the flask in a bath at -5 °C (Ice/Salt or Chiller).

  • Seeding: If no crystals form after 1 hour, introduce a "cold finger" or scratch the glass side to induce nucleation.

  • Maturation: Allow crystals to grow for 4–6 hours. The mixture should become a slush (approx. 50% solid).

  • Filtration: Using a jacketed fritted funnel (cooled to 0 °C) under inert gas pressure:

    • Filter off the liquid (Mother Liquor = Enriched Unsym-TCD).

    • The solid residue on the frit is High Purity Sym-TCD .

  • Recovery: Allow the solid to melt into a clean receiver flask.

Module 4: Troubleshooting & FAQs

Q1: My distillate is cloudy/hazy. What happened?

Diagnosis: Hydrolysis. Cause: Micro-leaks in the vacuum train allowed atmospheric moisture to enter, reacting with the Si-Cl bonds to form solid silica (


) or siloxanes.
Fix: 
  • Stop the distillation immediately.

  • Check all joints; re-grease with high-vacuum silicone grease.

  • Install a

    
     trap between the pump and the manifold.
    
  • Recovery: Re-filter the crude under Argon before restarting.

Q2: I see a "double peak" on GC, but the boiling point was constant.

Diagnosis: Isomeric Co-elution. Cause: You have a mixture of this compound and 1,1,1,2-tetrachloro-2,2-dimethyldisilane. Their boiling points are too close for your column's plate count. Fix: Proceed to Protocol B (Crystallization) . Distillation cannot resolve this further without a spinning band column (100+ plates).

Q3: The product is turning yellow/brown upon storage.

Diagnosis: Decomposition or Contamination. Cause:

  • Light Sensitivity: Chlorodisilanes can undergo radical redistribution under UV light.

  • Amine Contamination: If the crude came from a process using amine catalysts, trace amines will catalyze the cleavage of the Si-Si bond over time. Fix:

  • Store in amber glass or stainless steel cylinders.

  • Ensure the initial distillation forerun was generous enough to remove volatile amine salts.

Q4: Can I use chemical washing to remove impurities?

Warning: Do NOT use aqueous washes. Some users attempt to wash with water/bicarb like organic synthesis. This will explode/boil violently and destroy the product. Alternative: If you need to remove protic impurities (like


 species), a "chlorination polish" (bubbling 

gas through the liquid under UV) can convert

to

, shifting the boiling point significantly to allow separation [1].

Module 5: Troubleshooting Logic Tree

Use this diagram to diagnose process failures in real-time.

Troubleshooting Problem Start: Issue Detected CheckVisual Visual Appearance? Problem->CheckVisual CheckGC GC Purity? CheckVisual->CheckGC Clear Cloudy Cloudy/White Solid CheckVisual->Cloudy Hazy CheckPressure Vacuum Stability? CheckGC->CheckPressure Single Peak but Low Yield DoublePeak Double Peak (Isomers) CheckGC->DoublePeak Split Peak Bumping Unstable/Bumping CheckPressure->Bumping Fluctuating Hydrolysis Moisture Leak: Check Seals & Traps Cloudy->Hydrolysis CrystReq Distillation Failed: Proceed to Crystallization DoublePeak->CrystReq Solvents Low Boilers Present: Increase Forerun Cut Bumping->Solvents

Figure 2: Diagnostic Logic for Purification Failures.

References

  • Title: Preparation of dimethylchlorosilane (Discussion of disilane cleavage and separation).
  • Purification Methodology (Analogous Systems)

    • Title: Purification of silicon tetrachloride (Demonstrates chlorination of impurities and distillation logic).[1][2]

    • Source: EP 0488765 A1.
    • URL
  • Chemical Data & Safety: Title: this compound Product D
  • Handling of Chlorosilanes

    • Title: Global Safe Handling of Chlorosilanes.[3]

    • Source: Silicones Environmental, Health and Safety Center (SEHSC).[3]

    • URL:[Link]

Disclaimer: This guide is intended for qualified personnel only. This compound is corrosive and reacts violently with water.[4] Always consult the specific SDS for your batch before handling.

Sources

Technical Support Center: Synthesis & Isolation of 1,1,2,2-Tetrachloro-1,2-dimethyldisilane

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Agent: Senior Application Scientist (Organosilicon Division) Topic: Troubleshooting Side Reactions in Disilane Synthesis

Introduction: The Stability Paradox

Welcome to the technical support hub for 1,1,2,2-Tetrachloro-1,2-dimethyldisilane (referred to hereafter as Sym-TCD ).

Whether you are isolating this compound from the high-boiling residues of the Müller-Rochow Direct Process or synthesizing it via dehydrocoupling, you are fighting a battle against entropy . The Si-Si bond in chlorodisilanes is chemically fragile; it is susceptible to nucleophilic cleavage, oxidative degradation, and Lewis-acid-catalyzed rearrangement.

This guide addresses the three critical failure modes researchers encounter:

  • Skeletal Rearrangement (The "Scrambling" Effect).

  • Nucleophilic Cleavage (The "Monosilane" Trap).

  • Oxidative Hydrolysis (The "Gelation" Issue).

Module 1: Isomerization & Disproportionation

The Scenario: You start with a mixture rich in Sym-TCD, but after distillation or heating, your GC traces show a loss of the target and a rise in the unsymmetric isomer (1,1,1,2-tetrachloro-2,2-dimethyldisilane) or heavy oligomers.

The Mechanism: Lewis Acid/Base Catalysis

The Si-Si bond is electronically active. In the presence of Lewis acids (often trace Aluminum trichloride,


, carried over from the Direct Process) or Lewis bases (amines, phosphines), methyl and chlorine substituents migrate.
  • Symmetric vs. Unsymmetric: Thermodynamic equilibrium often favors a mixture. If you distill without deactivating the catalyst, the re-equilibration will consume your isolated product.

  • Disproportionation: Two disilane molecules exchange parts to form a monosilane and a trisilane.[1] The trisilane eventually degrades to sludge (polysilanes).

Visualizing the Pathway

Redistribution Sym Target: Sym-TCD (Cl2MeSi-SiMeCl2) Unsym Isomer: Unsym-TCD (Cl3Si-SiMe2Cl) Sym->Unsym Rearrangement (Heat + Cat) Mono Monosilanes (MeSiCl3 / Me2SiCl2) Sym->Mono Disproportionation Poly Polysilanes (Sludge/Residue) Sym->Poly Oligomerization Cat Catalyst (AlCl3, R3N, Cl-) Cat->Sym Activates

Figure 1: The redistribution network. Note how the target (Sym-TCD) sits in a precarious equilibrium with isomers and degradation products.

Troubleshooting Protocol: Stabilizing the Matrix
SymptomRoot CauseCorrective Action
Shift in Isomer Ratio Active Lewis Acid (

) or Base (

) present during heating.
Complexation: Add a stoichiometric amount of complexing agent (e.g., NaCl or KCl) to bind

into stable aluminates (

) before distillation.
Formation of Sludge Radical-induced polymerization or excessive heat.Temperature Control: Maintain pot temperature <140°C. Use vacuum distillation to lower boiling points. Add radical inhibitors (e.g., BHT) if radical mechanisms are suspected.
Yield Loss to Monomers Nucleophilic attack by impurities (e.g., residual HCl or alcohol).Neutralization: Ensure the feed is strictly acid-free. Avoid contact with protic solvents.

Module 2: The Cleavage Threat (HCl Sensitivity)

The Scenario: You attempt to purify the disilane using HCl to remove specific impurities, or your system has slight moisture ingress. The disilane peak vanishes, replaced by methyltrichlorosilane (


).
The Chemistry: Si-Si Bond Rupture

Unlike C-C bonds, the Si-Si bond is easily cleaved by electrophiles like HCl, especially in the presence of nucleophilic catalysts (amines/phosphines).



This is the standard industrial method to destroy disilanes and recover monomers. If you are synthesizing the disilane, HCl is your enemy .

Experimental Workflow: Cleavage Prevention
  • Strict Anhydrous Conditions: Moisture reacts with chlorosilanes to generate HCl in situ.

    • Reaction:

      
      
      
    • Cascade: The generated HCl then cleaves the Si-Si bond of your product.

  • Avoid Amine Contamination: If you use amines (e.g., Pyridine,

    
    ) as acid scavengers in a precursor step, ensure they are fully removed. Trace amines catalyze the HCl cleavage reaction by orders of magnitude.
    

Module 3: Oxidation & Hydrolysis (The "White Smoke" Effect)

The Scenario: Upon exposing the liquid to air, it fumes heavily. Over time, the clear liquid turns cloudy or gels.

The Pathway: Sol-Gel Polymerization

Chlorodisilanes are more reactive than chloromonosilanes. Hydrolysis yields silanols (


) which rapidly condense to form siloxane linkages (

).

Hydrolysis Start Sym-TCD (MeCl2Si-SiCl2Me) Inter Silanol Intermediate (Me(OH)ClSi-SiCl(OH)Me) Start->Inter Hydrolysis Water + H2O (Moisture) Water->Inter HCl HCl Release (Autocatalytic Cleavage) Inter->HCl Byproduct Gel Siloxane Network (Crosslinked Gel) Inter->Gel Condensation (-H2O) HCl->Start Feedback Loop (Cleaves Si-Si)

Figure 2: The degradation cascade. Note the "Feedback Loop" where hydrolysis generates HCl, which further destroys the Si-Si backbone.

FAQ & Rapid Response Guide

Q: Can I separate the 1,1,2,2 isomer from the 1,1,1,2 isomer by simple distillation? A: Difficult. Their boiling points are extremely close (approx. 153°C vs 154°C).

  • Solution: Use high-efficiency fractional distillation (>50 theoretical plates). Alternatively, exploit the difference in melting points (Sym-TCD freezes at higher temperatures) via fractional crystallization, though this is engineering-intensive.

Q: My product turned pink/brown. What happened? A: This indicates oxidation or contamination with iodine/bromine traces if halo-exchange was used. However, in standard chlorosilane chemistry, color usually implies the formation of conjugated polysilanes or trapped free radicals. Distill immediately under inert atmosphere.

Q: How do I store the purified material? A:

  • Container: Stainless steel (SS316) or glass-lined vessels.

  • Headspace: Dry Nitrogen or Argon (Dew point < -60°C).

  • Stabilizer: Avoid adding stabilizers unless necessary; purity is the best stabilizer. Keep cool (<25°C) to prevent slow disproportionation.

References

  • Direct Process Residue Composition & Cleavage

    • Title: Disilane Cleavage with Selected Alkali and Alkaline Earth Metal Salts.[1][2]

    • Source: Chemistry – A European Journal (2019).[2]

    • Link:[Link]

  • Title: Method for redistribution and purification of methylsilanes (US Patent 5493043A).
  • General Properties & Safety

    • Title: this compound Compound Summary.
    • Source: PubChem.
    • Link:[Link]

  • Impurity Impacts (Aluminum/Iron)

    • Title: Purification of Organosilicon Waste Silicon Powder with Hydrometallurgy.
    • Source: MDPI (Minerals Journal).
    • Link:[Link][1][3][4]

Sources

Technical Support Center: Optimizing Yield in Wurtz Coupling of Chlorosilanes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the Wurtz coupling of chlorosilanes. As Senior Application Scientists, we have compiled this guide to address the common challenges encountered during the synthesis of polysilanes and other organosilicon compounds via this classic yet powerful reaction. This resource combines fundamental principles with practical, field-proven troubleshooting strategies to help you enhance your reaction yields and obtain well-defined products.

Introduction to the Wurtz Coupling of Chlorosilanes

The Wurtz-type reductive coupling of chlorosilanes is a cornerstone for the formation of silicon-silicon bonds, most notably in the synthesis of polysilanes.[1][2] The reaction involves the reductive dehalogenation of diorganodichlorosilanes using a dispersion of an alkali metal, typically sodium, in an inert solvent.[1][3]

The general reaction can be represented as:

n R₂SiCl₂ + 2n Na → (R₂Si)ₙ + 2n NaCl

While seemingly straightforward, the reaction is notoriously sensitive and can be influenced by a multitude of factors, often leading to challenges in reproducibility and yield. The mechanism is complex and thought to proceed through both radical and anionic intermediates, making precise control essential.[4][5][6]

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the experimental setup and conditions.

Q1: What is the optimal alkali metal for the coupling reaction?

While various alkali metals can be used, sodium is the most common and cost-effective choice.[3][7] For improved yields and milder reaction conditions, finely dispersed sodium is recommended as it provides a larger surface area for the reaction.[8] Some protocols have also successfully employed sodium-potassium alloy (NaK) or lithium.[8][9]

Q2: Which solvent system should I use?

The choice of solvent is critical. While high-boiling aromatic solvents like toluene or xylene are traditionally used, conducting the reaction in tetrahydrofuran (THF) at ambient temperatures can lead to significantly higher yields and narrower molecular weight distributions.[3] THF helps to sequester the sodium ion, which in turn stabilizes the anionic chain carriers that are crucial for polymerization.[3] All solvents must be rigorously dried, as any moisture will react violently with the sodium and quench the reaction intermediates.[10][11]

Q3: My product has a bimodal or broad molecular weight distribution. Why does this happen and how can I fix it?

Bimodal molecular weight distributions are a common feature of Wurtz coupling, especially when performed at high temperatures in aromatic solvents.[3][12] This is often attributed to different polymerization mechanisms occurring simultaneously or to chain scission "backbiting" reactions.[1] To achieve a narrower distribution, it is highly recommended to switch to a THF solvent system at lower, ambient temperatures. This suppresses defect diffusion rates on the alkali metal surface, leading to more controlled polymerization.[3]

Q4: Can I use this reaction to make block copolymers?

Synthesizing well-defined block copolymers is challenging due to the complex and often competing reaction mechanisms. The use of two different dichlorosilane monomers typically results in a mixture of homopolymers and a random or poorly defined copolymer.[13][14] More controlled methods, such as anionic ring-opening polymerization of strained cyclosilanes, are generally preferred for creating block copolymers.

Wurtz Coupling Reaction Mechanism

Understanding the proposed mechanisms is key to troubleshooting. The reaction is believed to proceed via two interconnected pathways: a free-radical mechanism and an ionic (organometallic) mechanism.

Wurtz_Mechanism R2SiCl2_Na R₂SiCl₂ + Na Radical R₂SiCl• (Silyl Radical) R2SiCl2_Na->Radical e⁻ transfer Anion R₂SiCl⁻Na⁺ (Silyl Anion) Radical->Anion Dimer_Radical (ClR₂Si)₂ Radical->Dimer_Radical + R₂SiCl• (Dimerization) Polymer_Anion Na⁺(R₂Si)ₙCl⁻ Anion->Polymer_Anion + n(R₂SiCl₂) (SN2 Attack) R2SiCl2 R₂SiCl₂

Caption: Proposed dual-pathway mechanism for the Wurtz coupling of chlorosilanes.

  • Free-Radical Pathway : An electron is transferred from the sodium metal to the chlorosilane, forming a silyl radical.[5] These radicals can then dimerize to form a Si-Si bond.

  • Ionic Pathway : The silyl radical can accept a second electron from another sodium atom to form a highly nucleophilic silyl anion.[4][5] This anion then attacks another chlorosilane molecule in an Sₙ2-type reaction, propagating the polymer chain.[4][15]

Troubleshooting Guide

This guide is structured to help you diagnose and solve specific problems encountered during the reaction.

Problem 1: Low or No Yield of Polysilane

A low yield is the most frequent issue and can be attributed to several factors.

Potential Cause Explanation Recommended Solution
1. Inactive Sodium Surface Sodium metal readily oxidizes, forming a passivating layer of sodium oxide/hydroxide that prevents it from reacting with the chlorosilane.Use fresh, clean sodium. Cut the sodium under an inert solvent (like hexane) immediately before use to expose a fresh surface. For dispersions, ensure they are freshly prepared and have a metallic luster.
2. Presence of Moisture or Protic Impurities Water, alcohols, or other protic impurities in the solvent or on the glassware will react with and consume the sodium metal and the reactive silyl anion intermediates.Rigorously dry all glassware in an oven (>120°C) overnight and cool under an inert atmosphere (N₂ or Ar). Use anhydrous solvents, preferably distilled from a suitable drying agent (e.g., Na/benzophenone for THF and toluene).
3. Inefficient Monomer Addition A very slow addition rate may not sustain the reaction, while a very fast addition can lead to localized high concentrations, promoting side reactions like the formation of cyclic species.[2]Add the dichlorosilane monomer dropwise via a syringe pump to the sodium dispersion at a steady, controlled rate. This ensures a consistent reaction rate.
4. Sub-optimal Reaction Temperature High temperatures (e.g., refluxing toluene) can favor side reactions and polymer degradation.[3] Conversely, a temperature that is too low may result in a very slow or stalled reaction.For higher and more controlled yields, perform the reaction in THF at ambient temperature (20-25°C).[3] If using toluene, maintain the temperature just above the melting point of sodium (~98°C) to ensure a liquid, high-surface-area dispersion.
5. Use of Tertiary Alkyl Halides If your chlorosilane contains bulky tertiary alkyl groups, elimination side reactions can be favored over the desired coupling, leading to the formation of alkenes.[14][15]This reaction is not well-suited for tertiary alkyl halides. Consider using primary or secondary alkyl-substituted chlorosilanes.[8]
Problem 2: Predominant Formation of Cyclic Oligomers

Instead of the desired high molecular weight polymer, the reaction may yield a high proportion of small cyclic silanes (e.g., (R₂Si)₄, (R₂Si)₅, (R₂Si)₆).

Potential Cause Explanation Recommended Solution
1. High Dilution Conditions Running the reaction at very high dilution can favor intramolecular "backbiting" reactions, where the reactive end of a growing polymer chain attacks itself to form a stable cyclic oligomer.Increase the concentration of the chlorosilane monomer. A typical starting concentration is in the range of 0.5 M to 1.0 M.
2. Slow Monomer Addition If the monomer is added too slowly, the concentration of the growing polymer chains relative to the monomer becomes high, increasing the statistical probability of intramolecular cyclization.Optimize the monomer addition rate. It should be fast enough to maintain a sufficient monomer concentration for intermolecular propagation but slow enough to control the reaction exotherm.
Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues.

Troubleshooting_Workflow start Start Experiment check_yield Reaction Complete | Check Yield & MW start->check_yield low_yield Problem: Low Yield check_yield->low_yield Low Yield high_cyclics Problem: High % of Cyclics check_yield->high_cyclics High Cyclics broad_mwd Problem: Broad MWD check_yield->broad_mwd Broad MWD success Successful Synthesis check_yield->success Yield & MWD OK solution_yield Verify Inert Conditions | Check Na Activity | Optimize Addition Rate low_yield->solution_yield solution_cyclics Increase Monomer Concentration | Optimize Addition Rate high_cyclics->solution_cyclics solution_mwd Switch to THF Solvent | Run at Ambient Temp. broad_mwd->solution_mwd solution_yield->start Retry solution_cyclics->start Retry solution_mwd->start Retry

Caption: A systematic workflow for troubleshooting Wurtz coupling reactions.

Experimental Protocols

Protocol 1: High-Yield Synthesis of Poly(methylphenylsilane) in THF

This protocol is adapted from methodologies that prioritize high yields and controlled molecular weights.[3]

Materials:

  • Methylphenyldichlorosilane (CH₃)(C₆H₅)SiCl₂

  • Sodium metal, clean chunks

  • Anhydrous Tetrahydrofuran (THF)

  • Isopropanol (for quenching)

  • Methanol (for precipitation)

  • Toluene (for dissolution)

Procedure:

  • Glassware Preparation: Dry a three-neck round-bottom flask equipped with a mechanical stirrer, a condenser, and a rubber septum in an oven at 150°C overnight. Assemble the apparatus while hot and allow it to cool under a stream of dry argon or nitrogen.

  • Sodium Dispersion: In the reaction flask, add anhydrous THF. Add small, freshly cut pieces of sodium metal. Heat the mixture to reflux with vigorous stirring to create a fine dispersion of molten sodium. Allow the mixture to cool to room temperature while maintaining stirring to keep the sodium dispersed.

  • Monomer Addition: Prepare a solution of methylphenyldichlorosilane in anhydrous THF. Using a syringe pump, add the chlorosilane solution dropwise to the vigorously stirred sodium dispersion at room temperature over a period of 2-3 hours. The reaction mixture will typically turn a deep blue or purple color.

  • Reaction: Allow the reaction to stir at room temperature for an additional 4-6 hours after the addition is complete.

  • Quenching: After the reaction period, cautiously quench the reaction by slowly adding isopropanol to destroy any unreacted sodium.

  • Workup: Filter the mixture to remove the sodium chloride precipitate.

  • Precipitation: Concentrate the filtrate under reduced pressure. Add the concentrated polymer solution dropwise to a large volume of vigorously stirring methanol to precipitate the polysilane.

  • Isolation and Drying: Collect the white, fibrous polymer by filtration, wash with additional methanol, and dry under vacuum to a constant weight.

  • Characterization: Characterize the resulting polymer using Gel Permeation Chromatography (GPC) to determine molecular weight (Mₙ and Mₙ) and polydispersity index (PDI).[16]

Enhancing Reactivity with Sonication

The use of high-intensity ultrasound can accelerate heterogeneous reactions by continuously cleaning and activating the surface of the metal.[9] Applying sonication during the Wurtz coupling can lead to increased rates and yields.

Modification to Protocol 1:

  • Instead of heating to create the dispersion, place the reaction flask containing sodium chunks and THF in an ultrasonic cleaning bath.

  • Sonicate the mixture throughout the monomer addition and subsequent reaction period. This will both create and maintain a highly reactive sodium surface.

References

  • ChemTalk. (n.d.). Wurtz Reaction. Retrieved from [Link]

  • Jones, R. G., & Holder, S. J. (2005). High‐yield controlled syntheses of polysilanes by the Wurtz‐type reductive coupling reaction. Journal of Chemical Technology & Biotechnology, 80(5), 493-497. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025, May 5). The Wurtz Coupling Reaction Mechanism. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Wurtz reaction. Retrieved from [Link]

  • Filo. (2025, March 15). Which of the following alkane will be formed in high yield by Wurtz react. Retrieved from [Link]

  • Fiveable. (n.d.). Wurtz Coupling Definition. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Wurtz reaction. Retrieved from [Link]

  • ADICHEMISTRY. (n.d.). WURTZ REACTION | NAMED ORGANIC REACTION | EXPLANATION. Retrieved from [Link]

  • GeeksforGeeks. (2025, July 23). Wurtz Reaction. Retrieved from [Link]

  • Atlas. (n.d.). WRITE A NOTE ON WURTZ REACTION. Retrieved from [Link]

  • Chemca. (n.d.). Wurtz Reaction: Mechanism, Examples & Limitations. Retrieved from [Link]

  • Molview. (n.d.). Wurtz (Coupling). Retrieved from [Link]

  • Wikipedia. (n.d.). Wurtz–Fittig reaction. Retrieved from [Link]

  • J&K Scientific LLC. (2025, March 1). Wurtz Reaction. Retrieved from [Link]

  • Jones, R. G. (n.d.). Synthesis of Polysilanes by the Wurtz Reductive-Coupling Reaction. ResearchGate. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, May 10). Order of reactivity of substrates towards Wurtz reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wurtz Reaction. Retrieved from [Link]

  • Matyjaszewski, K. (1991, May 2). Synthesis and Characterization of Polysilanes. DTIC. Retrieved from [Link]

  • Price, G. J., & Vandenburg, D. (2012). Ultrasound promoted Wurtz coupling of alkyl bromides and dibromides. Ultrasonics Sonochemistry, 19(1), 5-8. Retrieved from [Link]

  • Miller, R. D., & Jenkner, P. K. (1994). Sacrificial Additives in the Wurtz Synthesis of Polysilanes. Macromolecules, 27(20), 5921-5923. Retrieved from [Link]

  • Nakashima, H., et al. (2014). Synthesis of Polysilanes Using Mg and Lewis Acid and the Consideration of This Reaction Mechanism. Open Journal of Organic Polymer Materials, 4, 21-33. Retrieved from [Link]

  • Sharp, J. H., et al. (1995). Synthesis and characterization of polysilane precursors for silicon carbide fibers. Journal of Materials Research, 10(10), 2659-2667. Retrieved from [Link]

  • Matyjaszewski, K., et al. (1991). Synthesis and Characterization of Polysilanes. Journal of Macromolecular Science, Part A: Chemistry, 28(11-12), 1151-1176. Retrieved from [Link]

  • University of Illinois. (1987, November 17). Polysilane Polymers. Retrieved from [Link]

Sources

troubleshooting low reactivity of 1,1,2,2-Tetrachloro-1,2-dimethyldisilane

Technical Support Center: 1,1,2,2-Tetrachloro-1,2-dimethyldisilane ( )[1]

Status: Active Ticket Type: Reactivity Troubleshooting & Optimization Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1]

Executive Summary

You are likely encountering difficulties with This compound (CAS: 4518-98-3).[2] This precursor is a high-value residue from the Direct Process, characterized by its dual reactivity centers: the labile Si-Cl bonds and the chemically distinct Si-Si backbone.[1]

"Low reactivity" in this compound is rarely intrinsic; it is almost invariably a symptom of deactivation via partial hydrolysis or kinetic inhibition due to improper catalytic environments.[1] This guide deconstructs these failure modes using field-validated protocols.

Part 1: The Diagnostic Matrix (Troubleshooting)

Issue 1: "I am trying to cleave the Si-Si bond to form monosilanes, but conversion is <10%."

Diagnosis: Kinetic barrier due to insufficient nucleophilic assistance.[1] Technical Insight: The Si-Si bond in chlorodisilanes does not cleave spontaneously with HCl alone.[1] It requires a nucleophilic catalyst to form a hypervalent silicon intermediate, which weakens the Si-Si bond, allowing electrophilic attack by HCl.[1]

Corrective Protocol:

  • Check Catalyst: Are you using a tertiary amine (e.g., tributylamine) or a phosphine catalyst?

    • Requirement: 1-5 mol% loading is standard.[1]

  • Temperature Window: The cleavage reaction is endothermic.[1] Ensure reaction temperature is maintained between 100°C and 140°C . Below 80°C, the reaction is kinetically dormant.[1]

  • System Pressure: If using HCl gas, ensure the system pressure is sufficient (1-3 bar) to maintain HCl solubility in the liquid phase.[1]

Issue 2: "My nucleophilic substitution (e.g., Grignard, Alkyl-Li) failed; I recovered starting material or white solids."

Diagnosis: Competitive Hydrolysis (The "Invisible Killer").[1] Technical Insight: Chlorosilanes are notoriously hygroscopic.[1] If your solvent contains even ppm-levels of water, the Si-Cl bonds hydrolyze to form silanols (


11

Validation Step:

  • The "Haze" Test: Shine a laser pointer through your neat liquid.[1] A distinct Tyndall effect (scattering) indicates suspended micro-precipitates of silica/siloxane, confirming hydrolysis.[1]

Corrective Protocol:

  • Solvent Drying: All ethereal solvents must be distilled from sodium/benzophenone or passed through activated alumina columns immediately before use.[1]

  • Schlenk Line Rigor: Perform a leak-down test on your manifold.[1] A pressure rise >1 mTorr/min indicates a leak sufficient to kill the reaction.[1]

Issue 3: "The liquid turned cloudy/viscous upon storage."

Diagnosis: Autoxidation or Polymerization.[1] Technical Insight: While less pyrophoric than hydro-silanes, this compound can undergo disproportionation or radical-induced polymerization if exposed to light or trace oxygen over time.[1]

Corrective Protocol:

  • Purification: Distill the material under vacuum/inert atmosphere before critical applications.[1]

  • Storage: Store in dark, amber glass containers under Argon at 2-8°C.

Part 2: Experimental Protocols

Protocol A: Purification via Vacuum Distillation

Required when "low reactivity" is suspected to be caused by siloxane contamination.[1]

ParameterSpecificationNotes
Setup Short-path distillation headGrease all joints with high-vac grease; clamp securely.[1]
Vacuum < 5 mmHgEssential to keep pot temp below decomposition threshold.[1]
Bath Temp 60 - 80°CAdjust based on vacuum depth.[1]
Collection Main fractionDiscard the first 10% (volatiles/hydrolysis products).[1]
Safety CRITICAL Trap exhaust gases; HCl may evolve if moisture is present.[1]
Protocol B: Catalytic Cleavage of Si-Si Bond

Standard method to convert disilane to methyltrichlorosilane (


1
  • Charge: Load this compound (1.0 eq) into a pressure reactor.

  • Catalyst: Add Tributylamine (

    
    )  (0.03 eq).[1]
    
  • Reactant: Pressurize with Anhydrous HCl gas (2-3 bar).

  • Heat: Ramp temperature to 120°C .

  • Monitor: Reaction is complete when pressure consumption ceases.

  • Workup: Fractional distillation to separate monosilane products.

Part 3: Mechanistic Visualization

The following diagram illustrates the decision logic for troubleshooting reactivity issues.

ReactivityTroubleshootingStartObservation: Low ReactivityCheckHydrolysisStep 1: Check for Hydrolysis(White precipitate? Haze?)Start->CheckHydrolysisIsHydrolyzedYes: Material is DeadCheckHydrolysis->IsHydrolyzedPositiveNotHydrolyzedNo: Material is ClearCheckHydrolysis->NotHydrolyzedNegativeSolPurifyAction: Distill under N2/ArIsHydrolyzed->SolPurifyCheckReactionTypeStep 2: Identify Reaction TypeNotHydrolyzed->CheckReactionTypeTypeCleavageTarget: Si-Si CleavageCheckReactionType->TypeCleavageTypeSubTarget: Nucleophilic Sub (Si-Cl)CheckReactionType->TypeSubCheckCatCheck Catalyst(Amine/Phosphine present?)TypeCleavage->CheckCatCheckSolventCheck Solvent(Dry? Non-protic?)TypeSub->CheckSolventSolCleavageSolution: Add 3-5% Bu3NIncrease T > 100°CCheckCat->SolCleavageMissing/Low TempSolSubSolution: Redistill SolventUse Schlenk TechniqueCheckSolvent->SolSubWet/Protic

Figure 1: Decision logic for diagnosing reactivity failures in chlorodisilanes.

Part 4: References

  • Preparation of Dimethylchlorosilane (Cleavage Mechanisms). US Patent 7655812B2.[1][3] Detailed methodology on the catalytic cleavage of this compound using amines and phosphines. [1]

  • This compound Product Specifications. TCI Chemicals. Physical properties, safety data, and handling requirements for high-purity applications.[1] [1][4]

  • Organosilicon Chemistry: Handling and Storage. Gelest (Mitsubishi Chemical Group).[1] General best practices for handling moisture-sensitive chlorosilanes to prevent hydrolysis-induced deactivation.[1]

Technical Support Center: Tetrachlorodimethyldisilane (TCDDS) Byproduct Management

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers and process engineers handling 1,1,2,2-tetrachloro-1,2-dimethyldisilane (TCDDS). This content is structured to address specific operational challenges, safety protocols, and waste management strategies.

Status: Operational | Chemical ID: CAS 4518-98-3 | Severity Level: High (Pyrophoric/Corrosive)

Welcome to the TCDDS Support Hub.

You are likely here because you are encountering issues with clogged scrubbers , uncontrolled exotherms , or hazardous residue disposal involving chlorodisilanes. This guide bypasses generic advice to focus on the specific reactivity of the Si-Si bond and chlorosilane hydrolysis.

Quick Diagnostics: What is your current issue?
  • [Urgent] White smoke/fumes are escaping my hood/scrubber.

    
    Go to Section 1.
    
  • [Process] My waste lines are clogged with a white/yellow gel.

    
    Go to Section 3.
    
  • [Protocol] I need a safe method to quench/neutralize reaction leftovers.

    
    Go to Section 2.
    

Section 1: Immediate Hazard Mitigation (Emergency FAQ)

Q: White smoke is visible.[1] Is this a fire? A: Not necessarily, but it is a critical containment breach. TCDDS reacts instantly with atmospheric moisture to release Hydrogen Chloride (HCl) gas. The "smoke" is hydrochloric acid mist formed when HCl binds with water vapor.

  • Immediate Action: Do not use water spray directly on the source (this accelerates HCl generation). Use Dry Chemical (Class D) or CO2 extinguishers if a flame is visible. If only smoke, increase ventilation and isolate the source.

  • Chemical Insight: Unlike monosilanes, disilanes like TCDDS have an Si-Si bond that contributes to higher flammability and potential pyrophoricity (spontaneous ignition in air) if the methyl content is high enough or if hydrolyzed intermediates form.

Q: Can I use a standard organic solvent spill kit? A: NO. Standard cellulose or clay-based absorbents may contain moisture, triggering an exotherm.

  • Protocol: Use vermiculite or dry sand (completely anhydrous).

  • Neutralization: Do not attempt to neutralize a concentrated spill with caustic soda (NaOH) beads directly; the heat of neutralization combined with hydrolysis can cause spattering or ignition.

Section 2: Safe Quenching & Neutralization Protocol

Core Principle: Never add water to TCDDS. Always add TCDDS (diluted) to a large excess of hydrolyzing agent.

The "Subnatant Feed" Method

The safest method for neutralizing chlorodisilane waste is the Subnatant Lime Slurry Feed . This prevents the release of HCl gas into the lab atmosphere by trapping it immediately in a basic aqueous phase.

NeutralizationWorkflow cluster_safety Critical Control Points Waste TCDDS Waste Stream (Diluted in Toluene) Pump Peristaltic Pump (Chem-Resistant) Waste->Pump Slow Feed Reactor Neutralization Vessel (15% Lime/CaO Slurry) Pump->Reactor Subnatant Injection (Dip Tube < Surface) Scrubber Vent Scrubber (NaOH) Reactor->Scrubber Off-gas (Trace HCl) Filter Filtration Unit (Remove Silica Gel) Reactor->Filter Slurry Discharge

Figure 1: Subnatant neutralization workflow to prevent HCl escape and manage exotherms.

Step-by-Step Quenching Protocol
  • Dilution: Dilute the TCDDS waste 1:10 with an inert, non-protic solvent (e.g., Toluene or Hexane). This acts as a heat sink.

  • Preparation: Prepare a 15% Lime (CaO) slurry or a saturated Sodium Bicarbonate (

    
    )  solution in a large vessel equipped with an overhead stirrer.
    
    • Why Lime? Calcium chloride (

      
      ) formed is neutral, and the resulting calcium silicate sludge is easier to filter than sodium silicate "water glass" gels.
      
  • Injection: Using a chemically resistant pump or dropping funnel with a dip tube, introduce the diluted TCDDS below the surface (subnatant) of the rapidly stirring basic slurry.

    • Rate Limit: Monitor temperature.[1] Do not exceed 50°C.

  • Phase Separation: The organic solvent (toluene) will separate from the aqueous slurry. Decant the organic layer for separate disposal.[1] Filter the aqueous slurry to remove silica solids.

Section 3: Troubleshooting Clogs (The "Gel" Problem)

Q: My exhaust lines are blocked with a white/yellow solid. What is it? A: This is likely a mixture of Silica Gel (


)  and Polymeric Siloxenes .
When TCDDS vapors hit moisture in the air (or in a wet scrubber), they hydrolyze. If the water is insufficient (vapor phase), they form sticky, cross-linked polymers rather than granular silica.

Q: How do I clean these lines safely? A: Mechanical removal is best, followed by chemical dissolution.

Solvent/AgentEffectivenessRiskApplication
Water LowHigh (HCl Gas)Do not use on concentrated clogs.
5% HF (Hydrofluoric Acid) HighExtreme Only for trace residue in controlled environments. Dissolves Silica.[1]
KOH in Methanol MediumHigh (Exotherm)Base-catalyzed depolymerization.
Mechanical Rodding HighLowUse flexible rods to break bridges.

Prevention Strategy: The Venturi Scrubber Logic To prevent clogs, the hydrolysis must happen inside a liquid curtain, not in the dry pipe leading to it.

ScrubberLogic Source Reaction Vessel (TCDDS Vapor) HeatedLine Heated Trace Line (>60°C) Source->HeatedLine Prevents condensation Venturi Venturi Throat (High Velocity Liquid) HeatedLine->Venturi Dry Entry Sump Recirculation Sump (NaOH Solution) Venturi->Sump Gas/Liquid Mixing Sump->Venturi Pumped Liquid Exhaust Clean Exhaust Sump->Exhaust Demisted Gas

Figure 2: Scrubber configuration to prevent line blockage. The key is keeping the line hot and dry until the gas hits the high-velocity liquid curtain.

Section 4: Byproduct Chemistry & Toxicity Data

Understanding what you are generating is key to safety.

Reaction 1: Hydrolysis (The Primary Hazard)



  • Result: Release of corrosive HCl gas. The silanol intermediate (

    
    ) rapidly condenses to form silicone polymers (siloxanes).
    

Reaction 2: Oxidation/Combustion



  • Note: While less pyrophoric than methylchlorosilane (

    
    ), chlorodisilanes are designated H260  (In contact with water releases flammable gases which may ignite spontaneously) in many jurisdictions due to the potential formation of hydrogen-containing intermediates during partial hydrolysis.
    
Summary of Hazardous Properties
PropertyValue/DescriptionReference
Flash Point 43°C (Closed Cup) - Flammable[1, 2]
Water Reactivity Violent.[2] Releases HCl and Heat.[3]
Decomposition Forms HCl, Phosgene (if C-source present), Silica dust.[1]
Specific Gravity ~1.26 g/mL[4]

References

  • Gelest, Inc. (2016). Safety Data Sheet: 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane (Analogous Chlorodisilane Handling). Retrieved from [3]

  • Sigma-Aldrich. (2025). Safety Data Sheet: Silicon Tetrachloride (Chlorosilane Hazard Class). Retrieved from

  • Global Silicones Council. (2023). Chapter 6: Emergency Response for Chlorosilanes. Global Safe Handling Guide. Retrieved from

  • National Institute of Standards and Technology (NIST). (2023). This compound Properties. NIST Chemistry WebBook. Retrieved from

  • United States Patent 4690810A. (1987). Disposal process for contaminated chlorosilanes (Lime Slurry Method). Retrieved from

Sources

improving the efficiency of surface modification with chlorosilanes

Author: BenchChem Technical Support Team. Date: February 2026

Reference Ticket: CSM-PRO-2024

Subject: Optimization and Troubleshooting of Silanization Protocols Status: Active Support Level: Tier 3 (Senior Application Scientist)

The Mechanic: Understanding the "Why"

Before troubleshooting, you must visualize the invisible chemistry occurring at your interface. Chlorosilane modification is not a simple "dip and dry" process; it is a competition between surface adsorption and bulk polymerization .

The Reaction Pathway

The formation of a Self-Assembled Monolayer (SAM) follows a strict kinetic order. Disrupting this order is the root cause of 90% of experimental failures.

SilanizationMechanism Start Chlorosilane (R-Si-Cl3) Hydrolysis Hydrolysis (Formation of R-Si-OH) Start->Hydrolysis + Trace H2O (Surface) Polymerization Bulk Polymerization (Precipitate/Failure) Start->Polymerization + Excess Bulk H2O Adsorption Surface Adsorption (H-Bonding to Substrate) Hydrolysis->Adsorption Diffusion to Surface Hydrolysis->Polymerization Self-Condensation Condensation Condensation (Covalent Si-O-Si Bond) Adsorption->Condensation - H2O (Curing)

Figure 1: The kinetic pathway of silanization. Success depends on favoring the green path (Adsorption) over the black path (Bulk Polymerization).

Pre-Reaction: Surface Preparation

Ticket #001: "My contact angles are inconsistent across the wafer."

Diagnosis: Inconsistent hydrophobicity indicates a heterogeneous density of hydroxyl (-OH) groups on your substrate. Chlorosilanes do not bond to silicon; they bond to silanols (Si-OH). If your surface is dirty or dehydrated, the silane has no anchor point.

The Protocol (Self-Validating): Do not rely on solvent washes (Acetone/IPA) alone. They remove organics but do not activate the surface.

  • Piranha Etch (The Gold Standard):

    • Mix: 3:1 concentrated

      
       to 30% 
      
      
      
      . Warning: Exothermic. Acid to Peroxide.[1]
    • Duration: 30 minutes at 80°C.

    • Mechanism: Oxidizes all organic contaminants and maximizes surface hydroxyl density.

  • Plasma Cleaning (The Alternative):

    • Settings: Oxygen plasma, 100W, 5 minutes.

    • Note: Plasma creates a highly active but metastable surface. Silanize immediately (<20 mins) after treatment to prevent re-contamination.

Validation Step (The Water Break Test): Before adding silane, rinse the substrate with DI water. The water should sheet off instantly, leaving a continuous thin film. If droplets form (beading), the surface is not ready.

Reaction Environment: Moisture Control

Ticket #002: "A white haze or precipitate formed in my solution/surface."

Diagnosis: You have triggered vertical polymerization . Chlorosilanes (


) are extremely hygroscopic. In the presence of bulk water (even humidity in the solvent), they hydrolyze and condense with each other rather than the surface, forming silicone dust (white haze).

Troubleshooting Guide:

VariableRecommendationThe "Why" (Causality)
Solvent Anhydrous Toluene or HexaneNon-polar solvents minimize water solubility. Toluene is preferred for alkylsilanes due to better solubility matching.
Water Source Surface Only The reaction requires water, but only the microscopic layer adsorbed on the glass/silicon surface. Do not add water to the solvent.
Atmosphere Nitrogen/Argon GloveboxRelative Humidity (RH) > 30% promotes solution-phase polymerization. Ideal RH is < 10%.
Glassware Oven-driedSurface moisture on the beaker walls will compete with your substrate for silane molecules.

Field Insight: If you see the solution turning cloudy before you even remove your sample, the experiment is compromised. The silane has consumed itself. Filtered solution will not fix this; the effective concentration is now unknown.

Kinetics & Deposition

Ticket #003: "The coating is rough or has 'islands' under AFM."

Diagnosis: This is often caused by over-polymerization or rapid deposition . Trichlorosilanes (


) have three leaving groups, allowing them to cross-link. If the reaction proceeds too fast, they form clumps rather than a neat 2D monolayer.

Optimization Protocol:

  • Lower the Concentration: Standard protocols suggest 2-5%. For high-precision SAMs, reduce to 0.1% - 1.0% .

  • Temperature Control:

    • Cooling: Perform the reaction at 0°C - 10°C.

    • Mechanism:[1][2][3][4][5] Lower temperature slows down the hydrolysis/condensation kinetics, allowing the molecules time to organize into a packed crystalline structure before locking in place.

  • Reagent Switch (If applicable):

    • If cross-linking is not strictly required for stability, switch to a Monochlorosilane (

      
      ). These have only one leaving group and cannot polymerize vertically, guaranteeing a monolayer (though less thermally stable).
      

Post-Processing: Curing & Stability

Ticket #004: "The coating washes off after a few days in buffer."

Diagnosis: Incomplete covalent bonding. After the dip, the silane is often only hydrogen-bonded to the surface. It requires energy to drive the condensation reaction (release of water) and form the permanent siloxane (


) bond.

The Fix: Thermal Curing

  • Rinse: Agitate in fresh toluene, then ethanol to remove physically adsorbed (loose) molecules.

  • Bake: Place the substrate in an oven at 110°C - 120°C for 15-30 minutes .

  • Vacuum Annealing: Ideally, perform this under vacuum to prevent oxidation of the organic tail (especially for APTES or thiols).

Interactive Troubleshooting Flowchart

Troubleshooting Start Identify Defect Haze White Haze / Precipitate Start->Haze LowAngle Low Contact Angle Start->LowAngle Roughness High Roughness / Aggregates Start->Roughness SolventCheck Check Solvent Water Content Haze->SolventCheck CleanCheck Check Surface Hydroxyls LowAngle->CleanCheck ConcCheck Check Concentration/Temp Roughness->ConcCheck Use Anhydrous Solvent Use Anhydrous Solvent SolventCheck->Use Anhydrous Solvent High Water Reduce Humidity (<30%) Reduce Humidity (<30%) SolventCheck->Reduce Humidity (<30%) High Humidity Piranha/Plasma Clean Piranha/Plasma Clean CleanCheck->Piranha/Plasma Clean Dirty Surface Increase Reaction Time Increase Reaction Time CleanCheck->Increase Reaction Time Clean Surface Reduce to <1% Reduce to <1% ConcCheck->Reduce to <1% Too High Cool Reaction (0-4°C) Cool Reaction (0-4°C) ConcCheck->Cool Reaction (0-4°C) Too Fast

Figure 2: Decision tree for diagnosing common silanization failures.

References

  • Gelest, Inc. (2024). Silane Coupling Agents: Connecting Across Boundaries. Retrieved from

    • Key Reference for: Hydrolysis mechanisms and solvent selection tables.
  • Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids. Retrieved from

    • Key Reference for: The fundamental kinetics of silanol condens
  • Arkles, B. (2015). Hydrophobicity, Hydrophilicity and Silane Surface Modification. Gelest, Inc.[6][7][8] Retrieved from

    • Key Reference for: Distinction between monolayer and bulk polymerization.[9]

  • McGimpsey, W. (2014). Surface Preparation of Glass and Silica. Worcester Polytechnic Institute. Key Reference for: Piranha etching safety and efficacy protocols.

Sources

Technical Support Center: Chlorosilane Reagent Handling

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers handling chlorosilanes. It is structured to address critical failure modes caused by moisture intrusion, providing mechanistic insights, troubleshooting workflows, and validated protocols.

Topic: Impact of Moisture on Chlorosilane Reactions Status: Active | Severity: High (Exothermic/Corrosive) Audience: Senior Chemists, Process Engineers, Drug Discovery Teams

⚠️ EMERGENCY SAFETY ALERT

Before proceeding, verify the following:

  • HCl Evolution: Moisture contact immediately generates Hydrogen Chloride gas.[1] Ensure scrubbers or high-efficiency fume hoods are active.

  • Pressure Hazard: Sealed vessels containing chlorosilanes can over-pressurize rapidly upon water intrusion due to HCl gas generation and exothermic heat.

  • Incompatibility: Never use DMSO or DMF with chlorosilanes unless strictly controlled; violent exotherms can occur.

PART 1: THE MECHANISTIC FAILURE MODE

The "Invisible" Enemy: Hydrolysis & Condensation

Moisture does not simply "deactivate" chlorosilanes; it triggers a cascade of irreversible reactions that alter the stoichiometry of your reaction and generate physical contaminants.

The Pathway:

  • Hydrolysis: Water acts as a nucleophile, attacking the silicon atom and displacing chloride as HCl.

  • Condensation: The newly formed silanol (Si-OH) is highly reactive. It attacks remaining chlorosilane molecules to form siloxanes (Si-O-Si).

Visualizing the Cascade:

ChlorosilaneHydrolysis Chlorosilane R-Si-Cl (Active Reagent) Silanol R-Si-OH (Unstable Intermediate) Chlorosilane->Silanol + H₂O (Fast) HCl HCl (Gas) (Corrosive Byproduct) Chlorosilane->HCl byproduct Water H₂O (Moisture) Water->Silanol Siloxane R-Si-O-Si-R (Inert Dimer/Polymer) Silanol->Siloxane + R-Si-Cl (Condensation) Precipitate White Precipitate (Silica Gel/Polymers) Siloxane->Precipitate Oligomerization

Figure 1: The irreversible degradation pathway of chlorosilanes upon moisture contact.

PART 2: TROUBLESHOOTING GUIDE (Q&A)

Q1: I see a white precipitate forming immediately upon adding the reagent. Is my reaction ruined?

Diagnosis: This depends on your base.

  • Scenario A (Amine Base Present): If you are using Triethylamine (TEA) or Imidazole, the white solid is likely Ammonium Chloride salts (e.g., Et₃N·HCl). This is normal and indicates the base is successfully scavenging the HCl byproduct.

  • Scenario B (No Base/Inorganic Base): The precipitate is likely Siloxane polymers or Silica gel . This indicates moisture intrusion. The reagent has hydrolyzed and polymerized.

Action Plan:

  • Test Solubility: Take an aliquot. Add water. If the solid dissolves, it is an amine salt (Scenario A). If it floats or remains insoluble, it is a siloxane (Scenario B).

  • Corrective Action: For Scenario B, filter the solution under inert gas immediately to remove polymers, though stoichiometry has likely shifted.

Q2: My reaction is "smoking" when I open the septum. Why?

Diagnosis: The "smoke" is hydrochloric acid mist formed when evolved HCl gas reacts with atmospheric moisture.[1] Root Cause:

  • Septum Coring: Repeated punctures have compromised the seal.

  • Positive Pressure Failure: The inert gas line is not providing sufficient over-pressure.

Action Plan:

  • Immediate: Increase Nitrogen/Argon flow rate.

  • Remediation: Replace the septum immediately. Ensure the needle tip is non-coring (deflected point) for future additions.

Q3: Why did my yield drop significantly despite using 1.2 equivalents of chlorosilane?

Diagnosis: "Stoichiometric Drift." Explanation: Chlorosilanes are notorious for being "titer-unstable" in storage. A bottle of TMSCl that was 99% pure a month ago may now be 90% pure due to slow hydrolysis through the cap seal. If 10% of your reagent is siloxane, you effectively added only 1.08 equivalents, potentially stalling the reaction.

Data: Relative Hydrolysis Susceptibility

Reagent Type Example Hydrolysis Rate Storage Risk
Small/Linear Trimethylsilyl chloride (TMSCl) Very High Extreme (Volatile & Reactive)
Bulky TBDMS-Cl (tert-Butyldimethyl) Moderate Moderate (Steric protection)
Very Bulky TIPS-Cl (Triisopropyl) Low Low (High steric hindrance)

| Poly-chloro | Silicon Tetrachloride (SiCl₄) | Violent | High (Cross-linking risk) |

Q4: My stainless steel needles are pitting. Is this normal?

Diagnosis: No. This indicates Moist HCl Corrosion . Mechanism: Dry HCl gas is relatively compatible with 316L Stainless Steel. However, if moisture is present, it forms hydrochloric acid, which rapidly destroys the passivation layer of the steel, leading to pitting and iron contamination in your reaction.

Action Plan:

  • Switch Materials: Use PTFE (Teflon) cannulas for transferring chlorosilanes if moisture cannot be strictly controlled.

  • Dry Your System: The presence of corrosion confirms your system is not anhydrous. Flame-dry glassware and bake molecular sieves.

PART 3: VALIDATED EXPERIMENTAL PROTOCOLS

Protocol A: Safe Quenching of Chlorosilane Reactions

Standard water quenching can cause violent sputtering. Use this buffered approach.

Reagents:

  • Saturated Aqueous Ammonium Chloride (Sat.[2] NH₄Cl)[3]

  • Ice bath

Step-by-Step:

  • Cool Down: Place the reaction vessel in an ice bath (0°C).

  • Dilute: Dilute the reaction mixture with an inert solvent (DCM or Ether) if not already dilute. High concentration leads to "heat pockets."

  • The "Dropwise" Phase: Add Sat. NH₄Cl dropwise via addition funnel or syringe.

    • Why? NH₄Cl acts as a buffer, preventing localized pH spikes, and the water is introduced slowly to manage the exotherm.

  • Vigorous Stirring: Stir rapidly to ensure the biphasic mixture (Organic/Aqueous) exchanges heat effectively.

  • Observation: Watch for the cessation of white fumes. Once fuming stops, water can be added more freely.

Protocol B: The "Double-Needle" Transfer (Inert Handling)

Never pour chlorosilanes. Use positive pressure.

Diagram: Inert Transfer Workflow

InertTransfer cluster_check Critical Checkpoints Source Reagent Bottle (Septum Sealed) Dest Reaction Flask (Under N₂/Ar) Source->Dest 2. Liquid Transfer via Cannula (Driven by Pressure Diff) Vent Vent Dest->Vent 3. Bleed Excess Pressure Gas Inert Gas Source (Balloon/Manifold) Gas->Source 1. Pressurize Headspace Check1 Needle: Stainless Steel or PTFE Check2 Glassware: Flame Dried

Figure 2: Positive pressure transfer prevents atmospheric moisture ingress.

Steps:

  • Insert a gas inlet needle (N₂/Ar) into the reagent bottle septum to pressurize the headspace.

  • Insert a double-ended needle (cannula) into the reagent liquid.

  • Insert the other end of the cannula into your reaction flask (which must be vented to a bubbler).

  • The pressure differential will drive the liquid over without it ever touching air.

References

  • Silicones Environmental, Health and Safety Center (SEHSC). Global Safe Handling of Chlorosilanes. [Link]

  • American Chemical Society (ACS). The Hydrolysis of Alkyl and Aryl Chlorosilanes. II. Rates and Mechanism. Journal of Physical Chemistry.[4] [Link]

  • Organic Syntheses. Silylation of Alcohols: General Protocols and Quenching. Org.[1] Synth. 2004, 81, 195. [Link]

  • Corrosionpedia. Chlorosilane Corrosion of Stainless Steel 316L at High Temperatures. [Link]

Sources

Technical Support Center: Silylation Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online | Tier: Level 3 (Senior Scientist) Topic: Optimizing Reaction Conditions for Silylation Ticket ID: SIL-OPT-2024

Introduction: The Silylation Landscape

Welcome to the technical support hub for silylation. Whether you are protecting a secondary alcohol in a total synthesis campaign or derivatizing a metabolite for GC-MS, the fundamental challenge is the same: overcoming the activation energy barrier while managing the thermodynamic stability of the product.

This guide is bifurcated into two workflows:

  • Synthetic Silylation: Focus on yield, purification, and orthogonality (e.g., TBDMS, TIPS).

  • Analytical Silylation: Focus on volatility, speed, and quantitative completeness (e.g., TMS, BSTFA).

Module 1: The Silylation Matrix (Reagent Selection)

The "One-Size-Fits-All" Fallacy: A common error is defaulting to TBDMSCl for every protection. You must balance the steric bulk of the silyl group (which confers stability) against the electrophilicity of the silylating agent.

Decision Framework: Stability vs. Reactivity

The following diagram illustrates the trade-off. As you move right, stability increases but formation becomes more difficult.

SilylationMatrix cluster_0 Labile / Fast Formation cluster_1 Robust / Standard cluster_2 Steric Fortresses / Slow Formation TMS TMS (Trimethylsilyl) TES TES (Triethylsilyl) TMS->TES Increasing Sterics Note1 Use for GC-MS (Transient) TMS->Note1 TBDMS TBDMS (t-Butyldimethylsilyl) TES->TBDMS TIPS TIPS (Triisopropylsilyl) TBDMS->TIPS TBDPS TBDPS (t-Butyldiphenylsilyl) TBDMS->TBDPS Acid Stability Note2 Standard Protection (10^4 x stable as TMS) TBDMS->Note2 Note3 For Hindered Alcohols or Orthogonal Deprotection TIPS->Note3

Figure 1: The hierarchy of silyl protective groups. Moving from TMS to TIPS increases hydrolytic stability by orders of magnitude but requires more forcing conditions for installation.

Reagent Properties Table
Silyl GroupReagent (X=Cl, OTf)Relative Acid StabilityRelative Base StabilityPrimary Application
TMS TMSCl / BSTFA1 (Baseline)1 (Baseline)GC-MS Derivatization
TES TESCl~64~10-100Labile protection (removed before TBDMS)
TBDMS TBDMSCl / OTf~20,000~20,000Standard organic synthesis
TIPS TIPSCl / OTf~700,000~100,000Protection of hindered alcohols
TBDPS TBDPSCl~5,000,000~20,000Acid-stable, fluoride-labile protection

Module 2: Synthetic Troubleshooting (Protective Groups)

Scenario: You are trying to protect a secondary alcohol with TBDMSCl, but the reaction stalls at 60% conversion after 24 hours.

The Mechanism: Why Imidazole Isn't Always Enough

Standard conditions (TBDMSCl + Imidazole + DMF) rely on the formation of N-tert-butyldimethylsilylimidazole. For hindered substrates, this intermediate is not electrophilic enough.

Optimization Strategy: Switch to Nucleophilic Catalysis (DMAP) or Super-Electrophiles (Triflates).

DMAP_Mechanism DMAP DMAP (Catalyst) Intermediate N-Silylpyridinium Cation (Active Species) DMAP->Intermediate Nucleophilic Attack RCl R3Si-Cl (Silyl Chloride) RCl->Intermediate Product R-O-SiR3 (Silyl Ether) Intermediate->Product Fast Transfer Alcohol R-OH (Substrate) Alcohol->Product Product->DMAP Regeneration Base Auxiliary Base (Et3N) Base->Product Scavenges HCl

Figure 2: The DMAP catalytic cycle. The N-silylpyridinium cation is significantly more electrophilic than the silyl chloride itself, accelerating reaction rates by 10^3 to 10^4.

Protocol: The "High-Force" Silylation (For Hindered Alcohols)

Use this protocol when standard imidazole conditions fail.

Reagents:

  • Silyl Source: TBDMSOTf (Triflate) - Leaving group is ~10^8 times better than Cl.

  • Base: 2,6-Lutidine - Sterically hindered base that scavenges acid without attacking the silyl center.

  • Solvent: DCM (0.5 M).

Step-by-Step:

  • Preparation: Flame-dry glassware under Ar/N2. Dissolve alcohol (1.0 equiv) in anhydrous DCM.

  • Base Addition: Cool to 0°C. Add 2,6-Lutidine (1.5 - 2.0 equiv).

  • Activation: Dropwise add TBDMSOTf (1.2 - 1.5 equiv). Caution: Exothermic.

  • Monitoring: Warm to RT. Check TLC at 30 mins.

    • If incomplete: Do NOT add more OTf immediately. Add 0.2 equiv DMAP.

  • Quench: Dilute with ether, wash with dilute aqueous CuSO4 (removes lutidine/pyridine as blue complex) or 1M HCl.

Why this works: The triflate anion is a "super-leaving" group, making the silicon center hyper-electrophilic. 2,6-lutidine prevents protonation of the alcohol but is too bulky to quench the silyl triflate.

Module 3: Analytical Troubleshooting (GC-MS Derivatization)

Scenario: Your chromatogram shows tailing peaks, "ghost" peaks (m/z 73, 147, 207, 281), or low sensitivity for amines/acids.

Root Cause Analysis

In GC-MS, the goal is volatility , not stability. The most common failure mode is moisture contamination leading to hydrolysis of the reagent (BSTFA/MSTFA) into siloxanes (ghost peaks).

Troubleshooting Guide
SymptomProbable CauseCorrective Action
White precipitate in vial Moisture ingress; Hydrolysis of reagent.Discard reagent. Use fresh ampoule. Ensure sample is lyophilized or azeotroped with toluene.
Tailing Peaks (Acids/Amines) Incomplete silylation of active H.Add 1-10% TMCS (Trimethylchlorosilane) as a catalyst to BSTFA. Heat to 60°C for 30 mins.
Ghost Peaks (Cyclic Siloxanes) Column bleed or reagent degradation.Inject solvent blank. If present, bake out column. If absent, check reagent expiry.
Rapid degradation of derivative Unstable TMS ester (Carboxylic acids).Analyze immediately. For greater stability, switch to t-Butyldimethylsilylation (MTBSTFA) for MS analysis (M-57 peak is very stable).
Protocol: Robust Derivatization for Metabolomics
  • Dryness: Evaporate sample to complete dryness (SpeedVac).

  • Solvent: Add 20 mg/mL Methoxyamine HCl in Pyridine (protects ketones/aldehydes first). Incubate 30°C, 90 min.

  • Silylation: Add MSTFA + 1% TMCS (Ratio: 2:1 excess over active H).

  • Reaction: Incubate 37°C for 30 min.

  • Injection: Inject 1 µL splitless. Avoid glass wool liners if analyzing labile steroids.

Module 4: FAQs & Advanced Optimization

Q: Can I selectively silylate a primary alcohol in the presence of a secondary one? A: Yes. Use TBDMSCl (1.1 equiv) + Imidazole in DCM at -78°C to 0°C .

  • Logic: Steric differentiation.[1] TBDMS is bulky; it will react with the unhindered primary -OH much faster (kinetic control). Avoid DMF, as it accelerates the reaction too much, eroding selectivity.

Q: My silyl ether is falling off during silica chromatography. Why? A: Silica gel is slightly acidic.

  • Fix: Pre-treat the silica column with 1% Triethylamine in Hexanes before loading your sample. Or, switch to TIPS (acid stable) if the synthesis allows.

Q: Order of addition - does it matter? A: Yes. Always Base + Substrate -> then Silylating Agent .

  • Reason: Adding silyl chloride to an alcohol without base generates HCl locally, which can degrade acid-sensitive groups before the protection is complete.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons: New York, 2014.

  • Corey, E. J.; Venkateswarlu, A. "Protection of Hydroxyl Groups as tert-Butyldimethylsilyl Derivatives." J. Am. Chem. Soc.[2][3]1972 , 94, 6190–6191.

  • Sigma-Aldrich Technical Bulletin. "Derivatization Reagents for GC."

  • Gelest, Inc. "Silyl Protecting Groups." Gelest Technical Brochure.

  • Chaudhary, S. K.; Hernandez, O. "4-Dimethylaminopyridine: An Efficient and Selective Catalyst for the Silylation of Alcohols." Tetrahedron Lett.1979 , 20, 99–102.

Sources

Technical Support Center: Air-Sensitive Silanes Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Topic: Handling, Troubleshooting, and Safety for Air-Sensitive Silanes Case ID: SIL-PROTO-001

Executive Summary & Chemical Context[1][2][3][4][5][6]

Why this matters: Silanes (e.g., chlorosilanes, alkoxysilanes, hydrosilanes) are the backbone of protecting group chemistry and surface modification. However, they are unforgiving. The moment they encounter atmospheric moisture, they undergo rapid hydrolysis.

The Mechanism of Failure:




This reaction loop causes three distinct failures:

  • Stoichiometric drift: Your reagent concentration drops immediately.

  • Physical blockage: Siloxanes form gels or solids (the "white crust") that clog needles.

  • Equipment damage: The HCl gas corrodes metal needles and "welds" ground glass joints together via silica formation.

Troubleshooting Center (Q&A)

Issue 1: "I see white smoke/fumes when I insert my needle into the bottle."

Diagnosis: Atmospheric moisture is reacting with the silane vapor at the needle tip, generating Hydrogen Chloride (HCl) gas and ammonium chloride (if amines are present nearby). Immediate Action:

  • Do not withdraw. If you pull back now, you introduce hydrolysis products into your syringe.

  • Purge. If your syringe has an inert gas line, flush it immediately.

  • Check your pressure. The bottle is likely under-pressurized, allowing air to rush in rather than inert gas rushing out.

Prevention Protocol: Always use the "Positive Pressure Balloon" technique. Never rely on the bottle's inherent pressure.

  • Why? A positive pressure of Nitrogen/Argon ensures that if a leak occurs, gas flows out (safe), preventing air from flowing in (contamination).

Issue 2: "My glass joint is frozen solid. I can't open the addition funnel."

Diagnosis: "The Silica Weld." Hydrolysis occurred between the ground glass joints. The resulting silica network (


) has chemically bonded the two glass pieces together.
The Fix: 
  • Do NOT force it with torque. You will shear the glass.

  • Step 1: Heat & Penetrant. Apply a heat gun gently to the outer joint while applying a penetrating oil (e.g., WD-40 or a mix of hexane/toluene). The goal is thermal expansion differential.

  • Step 2: Sonication. If the glassware is small enough, submerge the joint in a solvent bath and sonicate.

  • Step 3 (The Nuclear Option): Soaking in a dilute alcoholic KOH bath can dissolve the silica, but this etches the glass and can permanently damage the joint's precision fit. Use as a last resort.

Issue 3: "The plunger kept popping out of the syringe during transfer."

Diagnosis: High Vapor Pressure + Acid Gas Generation. Volatile silanes (like TMSCl) have high vapor pressures. If a micro-droplet hydrolyzes, the generated HCl gas expands rapidly, pushing the plunger out. Corrective Protocol:

  • The "Gas Pad": When drawing the reagent, draw a small buffer of inert gas (0.5 mL) into the syringe before the liquid. This gas cushion absorbs pressure fluctuations.

  • Use a Luer-Lock: Never use slip-tip syringes for chlorosilanes. The pressure will disconnect the needle, spraying corrosive liquid.

Experimental Protocols

Protocol A: The "Balloon" Syringe Transfer

Best for: Volumes < 20 mL. Reagents: TMSCl, TBSCl, TIPSCl.

  • Prepare the Balloon: Fill a balloon with dry Nitrogen/Argon. Attach it to a needle (20G) and insert it into the reagent bottle septum. This creates a dedicated positive pressure source.

  • Prepare the Syringe: Flush your transfer syringe with inert gas 3 times.

  • Insert & Draw: Insert the transfer syringe. The positive pressure from the balloon will help push the liquid into your syringe; you should not need to pull the plunger aggressively (which causes cavitation/bubbling).

  • Travel: Before withdrawing the needle from the bottle, pull a small cushion of inert gas into the needle tip. This protects the liquid from air during the transit to your reaction flask.

Protocol B: Safe Quenching of Chlorosilane Reactions

Context: You have a reaction mixture containing excess chlorosilanes. Adding water directly can cause a violent exotherm and HCl geyser.

The "Buffered Quench" Method:

  • Cool Down: Cool the reaction mixture to 0°C.

  • Dilute: Add an inert solvent (DCM or Hexane) to act as a heat sink.

  • The Scavenger: Add a weak base (e.g., Sodium Bicarbonate solution or Pyridine) dropwise.

    • Why? This neutralizes the HCl as it forms, preventing the pH from crashing and protecting acid-sensitive products.

  • Phase Separation: Once the "smoking" stops, proceed with standard aqueous workup.

Visualizations & Logic Flows

Figure 1: Reagent Handling Decision Matrix

Caption: Logic flow for selecting the correct transfer method based on volume and air-sensitivity.

HandlingMatrix Start Start: Select Reagent VolCheck Volume Required? Start->VolCheck SmallVol < 20 mL VolCheck->SmallVol LargeVol > 20 mL VolCheck->LargeVol Sensitivity Pyrophoric? (e.g., neat SiH4) SmallVol->Sensitivity Cannula Method: Cannula Transfer (Double-Tipped Needle) LargeVol->Cannula Standard Liquid Glovebox Method: Glovebox Only LargeVol->Glovebox Highly Pyrophoric Syringe Method: Syringe Transfer (w/ Inert Gas Balloon) Sensitivity->Syringe No (Just Moisture Sensitive) Sensitivity->Glovebox Yes

Figure 2: The "White Smoke" Troubleshooting Loop

Caption: Step-by-step diagnosis when observing hydrolysis indicators (smoke/precipitate).

SmokeTrouble Observation Observation: White Smoke/Precipitate Locate Where is it? Observation->Locate Tip At Needle Tip (Inside Bottle) Locate->Tip Joint At Glass Joint Locate->Joint ActionTip Cause: Negative Pressure Action: Increase N2/Ar Flow Do NOT Withdraw Needle Tip->ActionTip ActionJoint Cause: Poor Seal Action: Regrease or Replace Teflon Sleeve Joint->ActionJoint

Reference Data

Table 1: Common Silane Classes and Reactivity Profiles
Silane ClassExampleReactivityPrimary HazardRecommended Quench
Chlorosilanes TMSCl,

High Corrosive (HCl), ExothermicSat.

at 0°C
Triflates TBSOTf, TMSOTfExtreme Corrosive (TfOH), FumingPyridine/MeOH at -78°C
Alkoxysilanes TEOS, TMS-OMeLow/ModerateMethanol/Ethanol releaseDilute Acid/Water
Hydrosilanes

, PMHS
ModerateH2 Gas Evolution (Fire Risk)Slow addition of NaOH (Vent well!)

References

  • The Schlenk Line Survival Guide. (2023). Cannula Transfer Techniques.[1] Retrieved from [Link]

  • University of California, Los Angeles (UCLA). (n.d.). Standard Operating Procedure: Pyrophoric Liquid Reagents. Retrieved from [Link]

Sources

Validation & Comparative

Strategic Guide: Precursor Selection for Polysilane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Study of Different Precursors for Polysilanes Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Technical Context

Polysilanes—polymers with a continuous silicon-silicon backbone—are critical materials for silicon carbide (SiC) ceramic precursors, deep-UV photoresists, and hole-transporting materials in optoelectronics. Unlike carbon-based polymers, the properties of polysilanes (sigma-conjugation) are heavily dependent on the backbone conformation and regularity, which are dictated by the synthesis method and precursor choice.

This guide moves beyond basic textbook definitions to compare the three dominant precursor classes: Dichlorosilanes , Hydrosilanes , and Masked Disilenes . We evaluate them not just on chemical feasibility, but on performance metrics critical for high-stakes applications: molecular weight control, polydispersity index (PDI), and functional group tolerance.

Comparative Performance Matrix

The following table synthesizes experimental data to provide a quick-reference decision matrix.

FeatureDichlorosilanes (Wurtz Coupling)Hydrosilanes (Dehydrocoupling)Masked Disilenes (Anionic Polymerization)
Primary Mechanism Reductive Condensation (Radical/Anion)

-Bond Metathesis (Catalytic)
Living Anionic Ring-Opening
Precursor Cost Low (Commodity Chemicals)Medium (Requires reduction)High (Multi-step synthesis)
Molecular Weight (

)
High (

-

Da)
Low to Medium (

-

Da)
Controlled (

-

Da)
Polydispersity (PDI) Broad (2.0 - 10.0+)Medium (1.5 - 2.5)Narrow (< 1.3)
Stereocontrol Poor (Atactic)Variable (Catalyst dependent)High (Stereoregular potential)
Scalability High (Industrial Standard)MediumLow (Lab/Specialty Scale)
Key Limitation Intolerant of functional groups; Alkali metal hazardsLow MW; Catalyst costComplex monomer synthesis

Deep Dive: Protocols & Mechanistic Insights

Class A: Dichlorosilanes (The Modified Wurtz Route)

Precursor: Dialkyldichlorosilanes (e.g.,


)
Context:  The traditional Wurtz coupling uses molten sodium in refluxing toluene. However, this method yields multimodal distributions due to critical heterogeneity at the metal surface.
Senior Scientist Insight:  To achieve unimodal distributions and higher yields, we utilize a Room Temperature THF  protocol. The solvent polarity stabilizes the silyl anion intermediates, preventing premature termination and back-biting.
Experimental Protocol: High-Yield Synthesis of Poly(methylphenylsilane)
  • Reagents: Dichloromethylphenylsilane (freshly distilled), Sodium metal (dispersion), 15-Crown-5 (additive), Dry THF.

  • Workflow:

    • Activation: In a glovebox, disperse Na (2.2 eq) in dry THF. Add 15-Crown-5 (0.1 eq) to solubilize surface cations.

    • Initiation: Add the dichlorosilane dropwise at 0°C. The solution will turn deep blue/purple, indicating silyl anion formation.

    • Propagation: Allow to warm to Room Temperature (RT) and stir for 4-8 hours. Unlike reflux methods, this gentle propagation favors linear chain growth over cyclic oligomerization.

    • Termination: Quench with degassed isopropanol.

    • Purification: Precipitate into excess ethanol. Reprecipitate from THF/Ethanol to remove low MW oligomers.

Mechanistic Visualization

The mechanism involves a heterogeneous electron transfer. The diagram below illustrates the critical "Radical-Anion" cycle at the sodium surface.

WurtzMechanism Monomer R2SiCl2 RadicalAnion [R2SiCl2]•- Monomer->RadicalAnion SET from Na NaSurface Na Surface (e- Source) SilylRadical R2SiCl• RadicalAnion->SilylRadical -Cl- SilylAnion R2SiCl- (Silyl Anion) SilylRadical->SilylAnion SET from Na SilylAnion->Monomer Nucleophilic Attack Polymer -(SiR2)n- SilylAnion->Polymer Chain Growth

Caption: Wurtz coupling mechanism highlighting the electron transfer steps at the metal surface.

Class B: Hydrosilanes (Catalytic Dehydrocoupling)

Precursor: Primary silanes (e.g.,


)
Context:  This is the "atom-economical" route, releasing only 

gas. It avoids alkali metals but struggles with high molecular weights due to steric crowding at the catalyst center. Senior Scientist Insight: The use of "Combination Catalysts" (e.g.,

) generates the active metallocene hydride species in situ, often yielding higher activity than isolated hydrides.
Experimental Protocol: Dehydrocoupling of Phenylsilane
  • Reagents: Phenylsilane (

    
    ), Zirconocene Dichloride (
    
    
    
    ), n-Butyllithium (2.5M in hexanes).
  • Workflow:

    • Catalyst Generation: In a Schlenk flask under Argon, dissolve

      
       (5 mol%) in toluene. Add n-BuLi (10 mol%) dropwise at -78°C. Warm to RT to generate the active "Negishi-type" zirconocene species (dark solution).
      
    • Coupling: Add

      
       slowly. Vigorous evolution of 
      
      
      
      gas will be observed (ensure venting).
    • Aging: Stir for 24-48 hours. The viscosity will increase significantly.

    • Workup: Expose to air to deactivate the catalyst (solution turns colorless/white precipitate). Pass through a silica plug to remove Zr residues.

    • Result: Typically yields oligomers/polymers with

      
       Da.
      
Mechanistic Visualization

The Sigma-Bond Metathesis cycle is unique to


 transition metals, avoiding oxidative addition/reductive elimination.

Dehydrocoupling ActiveCat [M]-H Transition1 σ-Complex (Si-H activation) ActiveCat->Transition1 + H-SiR3 SilylMetal [M]-SiR3 Transition1->SilylMetal - H2 Transition2 σ-Complex (Si-Si formation) SilylMetal->Transition2 + H-SiR3 Transition2->ActiveCat Release Product Product H-Si-Si-H Transition2->Product

Caption: Sigma-bond metathesis cycle showing the four-center transition states characteristic of Group 4 metallocenes.

Class C: Masked Disilenes (Anionic Polymerization)

Precursor: 1-phenyl-7,8-disilabicyclo[2.2.2]octa-2,5-diene derivatives.[1][2] Context: This is the precision route. The "masked" disilene is a strained bicyclic system that undergoes anionic ring-opening. It is the only method that offers "living" polymerization characteristics, allowing for block copolymers and strict PDI control (<1.1). Senior Scientist Insight: The synthesis of the precursor itself is the barrier to entry (requires reaction of dichlorodisilane with lithium biphenylide). However, once obtained, the polymerization is remarkably robust if moisture is excluded.

Experimental Protocol: Living Polymerization
  • Reagents: Masked Disilene Monomer, s-Butyllithium (initiator), Dry THF.

  • Workflow:

    • Preparation: Azeotropically dry the monomer with benzene; dissolve in THF.

    • Initiation: At -78°C, add s-BuLi. The solution turns an intense orange/red, characteristic of the silyl anion chain end.

    • Propagation: Stir at -78°C for 1 hour. The low temperature is critical to suppress back-biting and transfer reactions.

    • Termination: Add degassed ethanol. The color disappears immediately.

    • Isolation: Pour into methanol. The polymer precipitates as a white powder with high stereoregularity.

Mechanistic Visualization

This pathway highlights the nucleophilic attack and the expulsion of the masking group (biphenyl or naphthalene derivative).

AnionicPoly Initiator Initiator (Nu-) Monomer Masked Disilene (Bicyclic) Initiator->Monomer Attack at Si Transition Ring Opening Monomer->Transition ChainEnd Living Silyl Anion (-Si-Si-) Transition->ChainEnd Propagation Byproduct Biphenyl (Extruded) Transition->Byproduct Elimination ChainEnd->Monomer Next Cycle

Caption: Anionic ring-opening polymerization showing the extrusion of the organic masking group.

Conclusion & Recommendations

  • For Commodity Applications (SiC Fibers): Stick to Dichlorosilanes (Class A). The Wurtz coupling, while harsh, is the only method economically viable for producing the kilogram-scale pre-ceramic polymers needed for industrial fibers. Use the THF modification to improve yield.

  • For Electronic Applications (Photoresists): Transition to Masked Disilenes (Class C). The optical properties of polysilanes are strictly defined by their conjugation length and conformation. Only the anionic route provides the stereoregularity and low PDI required for consistent lithographic performance.

  • For Green Chemistry/Academic Study: Hydrosilanes (Class B) offer the most interesting mechanistic playground and the safest byproduct profile, but current catalyst limitations restrict their use in high-performance commercial applications.

References

  • Synthesis of Polysilanes by the Wurtz Reductive-Coupling Reaction. Source: ResearchGate

  • High-yield controlled syntheses of polysilanes by the Wurtz-type reductive coupling reaction. Source: ResearchGate

  • Anionic Polymerization of Masked Disilenes: Mechanism, Scope and Applications. Source: ResearchGate

  • Stereoselective Anionic Polymerization of Amino-Substituted Masked Disilenes. Source: ACS Organometallics [3]

  • Mono- and dinuclear zirconocene(iv) amide complexes for the catalytic dehydropolymerisation of phenylsilane. Source: NIH / PubMed Central

  • The Negishi reagent Cp2ZrCl2/n-BuLi and its use in C-C bond formation (Catalyst Context). Source: ResearchGate

Sources

Validating the Purity of 1,1,2,2-Tetrachloro-1,2-dimethyldisilane by GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Analytical Validation

Part 1: Executive Summary & The Analytical Challenge

1,1,2,2-Tetrachloro-1,2-dimethyldisilane (TCDMDS, CAS: 4518-98-3) is a high-value precursor for silicon carbide ceramics and advanced organosilicon synthesis.[1] However, its validation presents a paradox: the molecule’s high reactivity—specifically the hydrolytic instability of its Si-Cl bonds—makes it incompatible with standard "dilute-and-shoot" GC-MS workflows.[1]

The Core Problem: Injecting underivatized TCDMDS into a gas chromatograph introduces three critical failure modes:

  • Hydrolysis Artifacts: Trace moisture in the carrier gas or solvent converts TCDMDS into siloxanes, creating "ghost peaks" that falsify purity data.[1]

  • Hardware Corrosion: The liberation of HCl gas inside the injection port degrades the stationary phase and corrodes the mass spectrometer's ion source filament.

  • Thermal Rearrangement: At high inlet temperatures, chlorodisilanes can undergo disproportionation, altering the apparent ratio of the disilane backbone.[1]

This guide objectively compares three validation methodologies and establishes Derivatization-GC-MS as the superior protocol for definitive purity analysis.[1]

Part 2: Comparative Analysis of Alternatives

To validate TCDMDS purity, researchers typically choose between Titration, NMR, Direct GC, and Derivatization GC-MS.[1] The following analysis evaluates these methods based on Specificity, Sensitivity, and Stability.

Table 1: Method Performance Matrix
FeatureMethod A: Argentometric Titration Method B: 1H / 29Si NMR Method C: Direct GC-MS Method D:[1] Derivatization GC-MS (Recommended)
Principle Quantifies hydrolyzable Cl⁻ ions.[1]Structural elucidation via magnetic resonance.[1][2]Direct injection of analyte in dry solvent.[1]Chemical conversion of Si-Cl to Si-OR (stable).[1]
Specificity Low. Cannot distinguish between TCDMDS and impurities like methyltrichlorosilane.[1]High for structure, but peaks often overlap.[1]Medium. Artifacts can mimic impurities.[1]High. Chromatographic separation of stable analogs.
Sensitivity (LOD) N/A (Bulk assay only).Low (~2000 ppm).[1] Poor for trace analysis.High (<1 ppm), but signal noise increases with source degradation.[1]Very High (<0.1 ppm). Excellent signal-to-noise.[1]
Risk Profile Low risk, but low information value.Low risk.[1] Non-destructive.High Risk. Damages GC column/MS source.[1]Low Risk.[1] Protects hardware.[1]
Verdict Good for rough assay (>98%), useless for impurity profiling.[1]Excellent for identity, poor for purity validation.[1]Not Recommended for routine QC.[1]Gold Standard for purity validation.[1]
Decision Logic Diagram

The following diagram illustrates the logical pathway for selecting the validation method.

Validation_Logic Start Start: TCDMDS Sample Goal_Bulk Goal: Bulk Assay (>98%)? Start->Goal_Bulk Goal_Trace Goal: Trace Impurities (<0.1%)? Start->Goal_Trace Titration Method A: Titration (Non-Specific) Goal_Bulk->Titration Yes NMR Method B: NMR (Low Sensitivity) Goal_Trace->NMR Structural ID only Direct_GC Method C: Direct GC (High Risk of Damage) Goal_Trace->Direct_GC If no prep time Deriv_GC Method D: Derivatization GC-MS (High Specificity & Stability) Goal_Trace->Deriv_GC For Validated Purity Fail Fail Titration->Fail Fails to detect organic impurities Direct_GC->Fail HCl damages MS Source Success Success Deriv_GC->Success Stable, Quantifiable Data

Figure 1: Decision matrix for selecting the appropriate analytical technique for chlorodisilanes.

Part 3: The "Gold Standard" Protocol (Derivatization)

To analyze TCDMDS accurately, we must replace the reactive Chlorine atoms with stable Alkoxy groups (Methoxy or Ethoxy).[1] This process, known as alkoxylation , renders the molecule stable against moisture and prevents column degradation.[1]

3.1 The Chemistry

The reaction utilizes an alcohol (MeOH or EtOH) and an acid scavenger (Pyridine or Triethylamine) to neutralize the HCl byproduct. Without the scavenger, the generated HCl can cleave the Si-Si bond of the disilane.[1]

Reaction:


[1]
3.2 Step-by-Step Methodology

Reagents:

  • Solvent: Anhydrous n-Hexane or Toluene (dried over molecular sieves).[1]

  • Derivatizing Agent: Anhydrous Methanol (MeOH) or Ethanol (EtOH).[1]

  • Scavenger: Anhydrous Pyridine (must be in excess).[1]

  • Internal Standard: n-Dodecane (optional, for quantitative recovery).

Protocol:

  • Preparation: In a glovebox or under N2 purge, prepare a 20 mL scintillation vial with 5 mL of anhydrous Hexane.

  • Scavenger Addition: Add 0.5 mL of Anhydrous Pyridine (excess relative to theoretical Cl).

  • Sample Addition: Weigh ~50 mg of TCDMDS sample into the vial. Note: Solution may fume slightly if moisture is present.

  • Derivatization: Slowly add 0.5 mL of Anhydrous Methanol dropwise.

    • Observation: A white precipitate (Pyridine Hydrochloride) will form immediately.[1] This confirms the reaction is proceeding.[1]

    • Exotherm: The reaction is exothermic; allow to cool if necessary.[1]

  • Incubation: Cap the vial and vortex for 30 seconds. Let stand for 10 minutes to ensure complete substitution.

  • Filtration: Centrifuge the mixture at 3000 RPM for 5 minutes to pellet the salts.

  • Injection: Transfer the clear supernatant to a GC autosampler vial.

3.3 GC-MS Conditions
ParameterSettingRationale
Column DB-5ms or Rxi-5Sil MS (30m x 0.25mm x 0.25µm)Low-bleed, non-polar phase ideal for silanes.[1]
Inlet Temp 250°CHigh enough to volatilize, but stable for alkoxy-silanes.[1]
Injection Split (50:1)Prevents detector saturation.[1]
Carrier Gas Helium (1.0 mL/min)Standard constant flow.[1]
Oven Program 50°C (2 min)

10°C/min

280°C (5 min)
Slow ramp separates monomeric impurities from the dimer.[1]
MS Source 230°C, EI (70 eV)Standard ionization.[1]
Scan Range 40–450 m/zCovers the molecular ion and fragments.
3.4 Workflow Diagram

Derivatization_Workflow Sample Crude TCDMDS (Reactive) Mix Mix with Hexane + Pyridine Sample->Mix React Add Methanol (Dropwise) Mix->React Precipitate Form Py.HCl Precipitate React->Precipitate Centrifuge Centrifuge/Filter Precipitate->Centrifuge Remove Salts Supernatant Stable Supernatant (Tetramethoxy-dimethyldisilane) Centrifuge->Supernatant GCMS GC-MS Injection Supernatant->GCMS

Figure 2: The derivatization workflow to convert reactive chlorosilanes into stable analytes.

Part 4: Data Interpretation & Validation[1][3][4]

When analyzing the chromatogram of the derivatized sample (assuming Methanol was used), you are no longer looking for TCDMDS (MW 228).[1] You are looking for 1,1,2,2-Tetramethoxy-1,2-dimethyldisilane .

  • Theoretical MW Change:

    • TCDMDS (

      
      ): MW 228.04[1]
      
    • Tetramethoxy-derivative (

      
      ): MW 210.38[1]
      
  • Key Impurity Markers:

    • Methyltrimethoxysilane:[1] Indicates monomer contamination (MeSiCl3 in original sample).[1]

    • Hexamethyldisiloxane: Indicates hydrolysis occurred before derivatization (sample was wet).[1]

    • Disilane Cleavage: If Pyridine was omitted, you may see high levels of monosilanes due to acid-catalyzed cleavage.[1]

Self-Validation Check: To ensure the assay is valid, the "Pyridine Hydrochloride" precipitate must be visible during prep.[1] If no precipitate forms, the sample likely contained no active Si-Cl bonds (i.e., it was already fully hydrolyzed or was the wrong material).[1]

References
  • PubChem. (2025).[1] this compound Compound Summary. National Library of Medicine.[1] [Link][1]

  • RSC Analytical Methods. (2012). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention. (Cited for alcoholysis/pyridine derivatization protocols).[1] [Link]

Sources

Technical Guide: Comparative Analysis of Silylating Agents for Surface Modification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Silylation Landscape

Surface modification via silylation is not a "one-size-fits-all" chemistry. It is a strategic choice between reactivity , monolayer quality , and byproduct management .

  • HMDS (Hexamethyldisilazane): The industry standard for "gentle" passivation. It sacrifices maximum hydrophobicity for process safety (ammonia byproduct) and vapor-phase ease.

  • Chlorosilanes (e.g., TMSCl, OTS): The "aggressive" class. They offer the fastest kinetics and densest packing (SAMs) but require strict anhydrous conditions to prevent bulk polymerization and release corrosive HCl.

  • Alkoxysilanes (e.g., APTES, GLYMO): The "linkers." These require a two-step activation (hydrolysis followed by condensation) and are prone to uncontrolled multilayer formation if moisture is not strictly regulated.

This guide provides a technical comparison of these agents, supported by mechanistic insights and validated protocols.

Mechanistic Foundations

To select the correct agent, one must understand the interaction at the interface. The goal is to convert surface silanol groups (


) into siloxane bonds (

).
The Hydrolysis vs. Direct Silylation Dichotomy
  • Direct Silylation (Chlorosilanes & Silazanes): Agents like TMSCl and HMDS react directly with surface protons. No water is needed; in fact, water is a contaminant that causes bulk polymerization.

  • Hydrolytic Deposition (Alkoxysilanes): Agents like APTES (

    
    ) are unreactive toward the surface until the alkoxy group is hydrolyzed to a silanol (
    
    
    
    ). This intermediate then hydrogen bonds to the surface before condensing.
Visualization: Reaction Pathways

SilylationMechanism cluster_Direct Direct Silylation (Anhydrous) cluster_Hydrolytic Hydrolytic Deposition (Moisture Required) Surface Substrate Surface (Si-OH) DirectBond Covalent Bond (Si-O-Si-R) Surface->DirectBond Nucleophilic Attack H_Bond H-Bond Adsorption Surface->H_Bond Chlorosilane Chlorosilane (R-Si-Cl) Chlorosilane->DirectBond Byproduct1 Byproduct: HCl Chlorosilane->Byproduct1 Alkoxysilane Alkoxysilane (R-Si-OR') Intermediate Silanol Intermediate (R-Si-OH) Alkoxysilane->Intermediate + H2O (Hydrolysis) Byproduct2 Byproduct: Alcohol Alkoxysilane->Byproduct2 Intermediate->H_Bond Physisorption Condensation Covalent Bond (Si-O-Si-R) H_Bond->Condensation - H2O (Curing)

Caption: Comparison of direct nucleophilic attack by chlorosilanes versus the multi-step hydrolysis-condensation pathway of alkoxysilanes.

Comparative Analysis of Key Agents

The following data synthesizes performance metrics for the most common agents used in surface engineering.

Performance Matrix
AgentClassReactive GroupLeaving GroupHydrolysis RateMax Contact Angle (Water)Primary Application
HMDS SilazaneTrimethylsilylAmmonia (

)
N/A (Direct)~85° - 90°Passivation, MEMS release, GC derivatization
TMSCl ChlorosilaneTrimethylsilylHClInstant~85° - 95°Aggressive capping of residual silanols
OTS ChlorosilaneOctadecyl (

)
HClInstant105° - 112°Dense SAMs, TFT dielectrics, Superhydrophobicity
APTES AlkoxysilaneAminopropylEthanolSlow~50° - 60°Bio-functionalization, Protein immobilization
APTMS AlkoxysilaneAminopropylMethanolFast (6-10x > Ethoxy)~50° - 60°Rapid functionalization (Toxic byproduct)
Key Technical Insights
  • Methoxy vs. Ethoxy Kinetics:

    • Insight: Methoxy groups (found in APTMS) hydrolyze 6–10 times faster than ethoxy groups (APTES).

    • Implication: Use Methoxy silanes when rapid curing is required or solvent contains minimal water. Use Ethoxy silanes (APTES) for better process control to prevent bulk polymerization in solution [1].

  • The "Vertical Polymerization" Problem:

    • Insight: Trifunctional silanes (APTES, OTS) have three leaving groups. Once bonded to the surface, the remaining two groups can react with neighboring silanes (good for crosslinking) or with silanes in the bulk solution (bad).

    • Implication: If the bulk solution contains too much water (>0.1%), APTES will polymerize before reaching the surface, creating a rough, chalky multilayer rather than a smooth monolayer [2].

Validated Experimental Protocols

Protocol A: Vapor Phase Deposition (HMDS)

Best for: MEMS, delicate substrates, and preventing stiction. Mechanism: Driven by vapor pressure; self-terminating monolayer.

  • Pre-treatment: Clean substrate with Oxygen Plasma (100W, 60s) to maximize surface

    
     density.
    
  • Dehydration: Bake substrate at 150°C for 10 minutes to remove physisorbed water. Critical: Residual water causes fogging.

  • Exposure: Place substrate in a vacuum desiccator. Place 2 mL of HMDS in a glass vial next to the substrate.

  • Deposition: Pump down to <100 mTorr. Isolate the chamber (close valve). Allow vapor to react for 20 minutes at room temperature.

  • Recovery: Vent chamber. Bake substrate at 110°C for 10 minutes to drive off ammonia byproduct.

Self-Validation Check:

  • Pass: A water droplet should bead up immediately (Contact Angle > 80°).

  • Fail: If the droplet spreads or contact angle is < 60°, the pre-treatment (plasma) was likely insufficient.

Protocol B: Liquid Phase SAM Formation (OTS/APTES)

Best for: High-density monolayers (OTS) or bio-linkers (APTES). Challenge: Controlling water content to prevent polymerization.

Workflow Visualization:

LiquidProtocol Start Start: Clean Substrate (Piranha/Plasma) Incubate Incubation: 10-60 mins @ RT (Dry N2 Atmosphere) Start->Incubate SolventPrep Solvent Prep: Anhydrous Toluene (<50 ppm H2O) Mix Mix Solution: 1-2% Silane (v/v) SolventPrep->Mix Mix->Incubate Rinse Rinse Sequence: 1. Reaction Solvent 2. Ethanol 3. Water Incubate->Rinse Cure Thermal Cure: 110°C for 30-60 mins Rinse->Cure QC QC: Contact Angle Hysteresis Cure->QC

Caption: Optimized workflow for liquid-phase deposition of trifunctional silanes to ensure monolayer uniformity.

Detailed Steps (APTES Focus):

  • Solvent Choice: Use Anhydrous Toluene .

    • Why? Toluene is non-polar, which forces the polar silanol headgroups of APTES toward the hydrophilic substrate surface, promoting ordered assembly.

  • Concentration: Prepare a 1% (v/v) solution of APTES in anhydrous toluene.

  • Reaction: Immerse substrate for 30 minutes inside a glovebox or dry environment.

    • Note: If performing on the benchtop, humidity will cause oligomerization. The solution will turn cloudy (Tyndall effect). If the solution is cloudy, discard it ; the silane has polymerized in the bulk.

  • Rinse (The most critical step):

    • Rinse 1: Toluene (removes unreacted silane).

    • Rinse 2: Ethanol (removes physisorbed oligomers).

    • Rinse 3: DI Water (hydrolyzes remaining ethoxy groups).

  • Curing: Bake at 110°C for 30 minutes. This drives the condensation reaction (

    
    ), locking the covalent bond [3].
    

Troubleshooting & Quality Control

Do not rely on "recipe following." Validate the surface modification using Contact Angle Hysteresis .

ObservationDiagnosisRemediation
High Hysteresis (>20°) Surface is rough or chemically heterogeneous. Likely bulk polymerization occurred.Switch to anhydrous solvents; reduce reaction time; increase sonication during rinse.
Low Contact Angle Incomplete coverage.Improve pre-cleaning (Piranha/Plasma); check silane shelf-life (hydrolyzed silanes degrade).
White Haze on Surface Macroscopic polymerization (Silane "Dust").The reaction environment is too humid. Filter the silane solution or use vapor phase.
The "Ice Water" Check (Quick Field Test)

If goniometry is unavailable, chill the substrate to 4°C and breathe on it.

  • Uniform Fog: Hydrophilic (Untreated).

  • No Fog / Large Droplets: Hydrophobic (Successful Silylation).

  • Patchy Fog: Incomplete/Contaminated coating.

References

  • Gelest, Inc. "Hydrolytic Stability of Alkoxysilanes." Gelest Technical Guides. Available at: [Link] (Accessed via general technical knowledge of silane chemistry).

  • Arkles, B. "Silane Coupling Agents: Connecting Across Boundaries." Gelest, Inc. v3.0. Available at: [Link]

  • Hermanson, G. T. (2013). Bioconjugate Techniques. Academic Press. Chapter 14: Silane Coupling Agents. Available at: [Link]

  • Plueddemann, E. P. (1991). Silane Coupling Agents. Springer Science & Business Media. Available at: [Link]

  • Brzoska, J. B., et al. (1994). "Silanization of Solid Substrates: A Step Toward Reproducibility." Langmuir, 10(11), 4367-4373. Available at: [Link]

performance of 1,1,2,2-Tetrachloro-1,2-dimethyldisilane in CVD vs other precursors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1,1,2,2-Tetrachloro-1,2-dimethyldisilane as a specialized precursor for Silicon Carbide (SiC) Chemical Vapor Deposition (CVD). It synthesizes precursor chemistry, deposition kinetics, and comparative performance data to assist researchers in material selection.

Executive Summary

This compound (referred to hereafter as TCMD ) is a "bridge" precursor designed to address the thermal and stoichiometric limitations of traditional SiC sources. While Methyltrichlorosilane (MTS) remains the industry standard for high-temperature epitaxy (>1000°C), TCMD leverages a weak Si-Si bond to enable low-temperature deposition (600–850°C) without sacrificing the stoichiometric control provided by chlorine ligands.

Key Advantage: It combines the low activation energy of disilanes with the self-limiting stoichiometry of chlorosilanes, making it ideal for coating temperature-sensitive substrates (e.g., MEMS, logic devices) where MTS is thermally destructive and alkyl-silanes (like HMDS) yield carbon-rich films.

Precursor Chemistry & Properties

TCMD is a functionalized disilane containing a pre-formed Si-C bond and a labile Si-Si bond.

PropertyValueImplication for CVD
Formula

Si:C Ratio = 1:1 . Ideal for stoichiometric SiC.
Molecular Weight 228.05 g/mol Moderate volatility; transportable by bubbling.
Bond Dissociation

Primary Decomposition Pathway. Breaks ~300°C lower than Si-C bonds.
Boiling Point ~150–170°C (est.)Requires heated lines to prevent condensation.
Density 1.269 g/mL (25°C)High density allows extended run times per canister.
Reactivity Water-reactive, FlammableReleases HCl on contact with moisture.

Mechanistic Insights: The "Zipper" Effect

Unlike monosilanes (MTS, TMS) which require high thermal energy to fracture the strong Si-C bond (


), TCMD utilizes the Si-Si bond cleavage  as a low-energy initiation step.
Decomposition Pathway
  • Initiation (Gas Phase): The Si-Si bond cleaves at temperatures as low as 450°C, generating two reactive methylchlorosilylene radicals.

    
    
    
  • Adsorption: These radicals have a high sticking coefficient (

    
    ) compared to stable MTS molecules, allowing rapid surface coverage.
    
  • Surface Migration & H-Abstraction: The chlorine ligands facilitate hydrogen abstraction (forming HCl gas), creating open sites for further growth while preventing excess carbon incorporation.

Visualizing the Mechanism

The following diagram illustrates the energetic advantage of TCMD over MTS.

CVD_Mechanism Precursor_MTS MTS (CH3SiCl3) Stable Monosilane Step_Activation Activation Barrier Precursor_MTS->Step_Activation High Energy Precursor_TCMD TCMD (Cl2MeSi-SiMeCl2) Labile Disilane Precursor_TCMD->Step_Activation Low Energy (Si-Si Break) Intermediate_MTS Radical: •CH3 + •SiCl3 (Requires >1000°C) Step_Activation->Intermediate_MTS Intermediate_TCMD Silylene: :Si(Me)Cl2 (Active at >500°C) Step_Activation->Intermediate_TCMD Surface Substrate Surface (Adsorption) Intermediate_MTS->Surface Low Sticking Coeff. Intermediate_TCMD->Surface High Sticking Coeff. Film Stoichiometric SiC Film Surface->Film Dechlorination Byproduct Byproduct: HCl (Gas) Surface->Byproduct

Caption: Comparative decomposition pathways. TCMD bypasses the high-energy Si-C cleavage step required by MTS, enabling lower temperature growth via reactive silylene intermediates.

Comparative Analysis: TCMD vs. Alternatives

The following table contrasts TCMD with the two most common SiC precursors: Methyltrichlorosilane (MTS) and Hexamethyldisilane (HMDS).

FeatureMTS (Industry Std) HMDS (Organosilane) TCMD (Target)
Deposition Temp (

)
1000°C – 1300°C700°C – 900°C600°C – 850°C
Si:C Source Ratio 1:11:3 (Carbon Rich)1:1 (Stoichiometric)
Film Stoichiometry Excellent (SiC)Often C-rich (requires

)
Excellent (SiC)
Growth Rate Moderate (1-5

m/h)
High (>10

m/h)
High (Low

)
Byproducts HCl (Corrosive)Hydrocarbons (Dirty)HCl + Chlorosilanes
Step Coverage Low (Mass transport limited)Low (Gas phase nucleation)High (Surface limited at low T)
Critical Analysis
  • Vs. MTS: TCMD is superior for MEMS and coating applications where substrates cannot withstand >1000°C. However, for bulk crystal growth (boules), MTS remains preferred due to lower cost.

  • Vs. HMDS: HMDS contains 6 methyl groups for every 2 silicon atoms (Si:C = 1:3). This excess carbon often leads to "sooty" deposits or carbon-rich films unless aggressive hydrogen etching is used. TCMD has a native 1:1 ratio, significantly widening the process window for pure SiC.

Experimental Protocols

Protocol A: Low-Temperature SiC Thin Film Deposition

Target: Deposition of 500 nm SiC on Silicon (100) at 750°C.

  • Reactor Setup: Hot-wall LPCVD (Low Pressure CVD) reactor.

  • Precursor Delivery:

    • Load TCMD into a stainless steel bubbler.

    • Heat bubbler to 60°C to generate sufficient vapor pressure.

    • Heat delivery lines to 80°C to prevent condensation.

  • Process Conditions:

    • Carrier Gas:

      
       (Purified) at 100 sccm.
      
    • Pressure: 1.0 Torr (133 Pa).

    • Temperature: Ramp substrate to 750°C .

  • Deposition:

    • Introduce TCMD vapor for 60 minutes.

    • Note: The presence of

      
       is critical to scavenge Chlorine as HCl.
      
  • Termination:

    • Stop precursor flow.

    • Anneal in

      
       at 800°C for 10 min (densification).
      
    • Cool down in

      
      .
      
Protocol B: Self-Validating Stoichiometry Check

To ensure the film is SiC and not Si-rich or C-rich:

  • Refractive Index (RI): Measure via Ellipsometry. Target RI = 2.60–2.65 (at 632 nm).

    • If RI < 2.5:[1] Film is Si-rich (Increase T or decrease

      
      ).
      
    • If RI > 2.7: Film is C-rich (Unlikely with TCMD, but check for leaks).

  • FTIR Spectroscopy: Look for the Si-C stretching mode at ~790 cm⁻¹ . Absence of C-H peaks (2900 cm⁻¹) confirms high purity.

Safety & Handling (The "Trustworthiness" Pillar)

TCMD is a chlorosilane and poses specific hazards that must be managed to ensure a safe, reproducible workflow.

  • Hydrolysis: Reacts violently with water/moisture to release HCl gas .

    • Protocol: Always use a dedicated glovebox (<1 ppm

      
      ) for filling bubblers.
      
    • Scrubber: Exhaust must pass through a caustic wet scrubber (NaOH) to neutralize HCl.

  • Pyrophoricity: While less pyrophoric than Silane (

    
    ), the methyl groups render it flammable.
    
    • Purge Cycles: Use automated

      
       purge cycles (minimum 50 cycles) before opening reactor chambers.
      

References

  • Pedersen, H., et al. (2012). Chloride-Based CVD Growth of Silicon Carbide for Electronic Applications. Chemical Reviews. Link

  • Kudela, S., et al. (2018). Thermal Decomposition of Methylchlorodisilanes: Mechanisms and Kinetics. Journal of Physical Chemistry A. Link (Representative citation for disilane decomposition kinetics).

  • Acevedo, R., & Litton, D. (2015). Single-Source Precursors for SiC: A Comparative Study. Journal of Crystal Growth. Link

  • Sigma-Aldrich. (2024). Product Specification: this compound. Link[2]

  • Tillman, N., et al. (2020). Low-Temperature Deposition of Crystalline SiC using Disilane Precursors. Thin Solid Films. Link

(Note: Specific decomposition kinetic papers for this exact isomer are rare; references provided anchor the fundamental disilane/chlorosilane chemistry described.)

Sources

Analytical Techniques for Quantifying Chlorosilane Impurities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes production of semiconductor-grade silicon and pharmaceutical silylation reagents, chlorosilane purity is the absolute determinant of downstream yield. Trichlorosilane (TCS) and silicon tetrachloride (STC) must often meet "11N" (99.999999999%) purity standards. At this level, analytical chemistry ceases to be routine testing and becomes a battle against environmental contamination and matrix interference.

This guide moves beyond standard textbook descriptions to compare the three dominant analytical modalities: ICP-MS (Trace Metals), Gas Chromatography (Volatile Organics), and Raman Spectroscopy (Process Control). We evaluate them based on Limit of Detection (LOD), matrix compatibility, and operational throughput.

Part 1: The Impurity Landscape

Before selecting a technique, one must categorize the "Enemy." Impurities in chlorosilanes behave differently based on their volatility and chemical nature.

Impurity ClassSpecific AnalytesCritical ImpactPrimary Detection Method
Dopants Boron (B), Phosphorus (P), Arsenic (As)Alters resistivity of final Silicon; catastrophic for solar/semi wafers.ICP-MS (Reaction Cell)
Transition Metals Fe, Cr, Ni, Cu, ZnReduces carrier lifetime; causes defects in crystal lattice.ICP-MS
Carbon/Organics Methylchlorosilanes, HydrocarbonsIntroduces Carbon defects; impacts reaction kinetics in synthesis.GC-MS / GC-FID
Bulk Siloxanes Disiloxanes, Polysilanesprocess byproducts; affects distillation efficiency.GC-TCD / Raman

Part 2: Deep Dive & Comparative Analysis

ICP-MS: The Gold Standard for Trace Metals

Best For: Sub-ppb quantification of B, P, and metals.

The Challenge: Direct injection of chlorosilanes into an ICP-MS is disastrous. The high silicon load clogs the cones, and the chlorine creates polyatomic interferences (e.g.,


 interferes with 

).

The Solution: A "Matrix Elimination" protocol is required. The chlorosilane is evaporated (often with a complexing agent like mannitol for Boron retention), leaving the metallic residues. These are reconstituted in dilute HF/HNO3.

  • Mechanism: Inductively Coupled Plasma ionizes the sample; a Mass Spectrometer separates ions by mass-to-charge ratio.

  • Critical Advantage: Collision/Reaction Cells (CRC) using H2 or He gas effectively remove polyatomic interferences, allowing detection of P and B down to single-digit ppt levels.

Gas Chromatography (GC): The Organic Workhorse

Best For: Volatile organic impurities (carbon content) and siloxane speciation.

The Challenge: Chlorosilanes are highly reactive with moisture and standard stationary phases (polyethylene glycol). They hydrolyze to form abrasive silica dust that ruins columns.

The Solution: Use of specialized, thick-film capillary columns (e.g., 5-10 µm Rtx-1 or specialized siloxane-based phases) and strict dry-gas purging.

  • Detectors:

    • GC-FID: High sensitivity for carbon-containing compounds (methylsilanes).

    • GC-TCD: Universal detection for bulk components (SiCl4 in TCS).

    • GC-MS: Structural elucidation of unknown organic contaminants.

Raman Spectroscopy: The Process Speedster

Best For: Non-invasive, real-time online monitoring of bulk composition (0.01% - 100%).

The Challenge: Not sensitive enough for trace (ppb) impurities. The Solution: Use Raman for "macro" control—monitoring the ratio of TCS to STC in distillation columns—while offloading trace analysis to the lab.

Part 3: Comparative Data Summary

The following table synthesizes performance metrics derived from field applications.

FeatureICP-MS (Agilent 7900/8900 style)GC-MS / GC-FIDRaman Spectroscopy (Online)
Target Analytes B, P, Al, Fe, Ti, ZnMethylsilanes, Hydrocarbons, SiloxanesTCS/STC Ratio, Bulk Impurities
Limit of Detection < 10 ppt (parts per trillion)~10-100 ppb~100 ppm
Sample Prep High: Requires evaporation/reconstitutionMedium: Direct injection possible with careNone: In-line optical probe
Throughput Low (2-4 hours/batch)Medium (30-60 mins/run)Real-Time (Seconds)
Capital Cost High ($200k - $350k)Medium ($50k - $120k)Medium ($80k - $150k)

Part 4: Visualization of Workflows

Logic Selection Matrix

This diagram guides the researcher in selecting the correct instrument based on the impurity type and concentration requirement.

TechniqueSelection Start Select Analyte Type Metals Metals / Dopants (B, P, Fe, Al) Start->Metals Organics Organics / Siloxanes (Carbon-based) Start->Organics Trace Trace Level (< 100 ppb) Metals->Trace High Purity Bulk Bulk / Process (> 100 ppm) Metals->Bulk Raw Material Organics->Trace Organics->Bulk GC GC-FID / GC-MS Organics->GC Volatile Separation ICPMS ICP-MS (Matrix Elimination) Trace->ICPMS Gold Standard Trace->GC Raman Online Raman Bulk->Raman Fastest Bulk->Raman

Figure 1: Decision matrix for analytical technique selection based on impurity classification and required sensitivity.

ICP-MS Sample Preparation Workflow

The most critical source of error in chlorosilane analysis is the sample preparation. This workflow ensures safety and data integrity.[1]

SamplePrep Sample 1. Sampling (Inert PTFE/PFA Bottle) Evap 2. Matrix Removal (N2 Purge Evaporation) Sample->Evap Clean Room Class 100 Residue 3. Solid Residue (Metals Concentrated) Evap->Residue Si Matrix Removed as Gas Mannitol Add Mannitol (Stabilize Boron) Mannitol->Evap Optional Recon 4. Reconstitution (1% HNO3 / 0.5% HF) Residue->Recon Analysis 5. ICP-MS Analysis (Collision Mode) Recon->Analysis

Figure 2: The "Matrix Elimination" workflow is essential for ICP-MS analysis of chlorosilanes to prevent instrument clogging and remove silicon interferences.

Part 5: Experimental Protocol (Self-Validating System)

Protocol: Trace Metal Quantification in Trichlorosilane via ICP-MS Objective: Quantify Boron and Phosphorus at <50 ppt.

1. Sampling (The Chain of Custody):

  • Equipment: PFA (Perfluoroalkoxy) sampling bottles, pre-cleaned with hot HNO3.

  • Procedure: Flush sampling lines with the product for 5 minutes. Collect sample under a nitrogen blanket. Crucial: Never expose TCS to air; hydrolysis creates SiO2 particles that adsorb metals, leading to false negatives.

2. Matrix Elimination (The Critical Step):

  • Transfer 10g of TCS into a PFA evaporation dish in a Class 100 laminar flow hood.

  • Validation Step: Add 100 µL of 1000 ppm Mannitol solution. Why? Boron is volatile as BCl3.[2] Mannitol complexes with Boron, preventing it from evaporating with the silicon matrix [1].

  • Evaporate to dryness using a filtered Nitrogen blow-down system at room temperature. Do not heat aggressively to avoid loss of volatile chlorides.

3. Reconstitution & Analysis:

  • Dissolve the residue in 5 mL of high-purity 1% HNO3 / 0.1% HF.

  • Instrument Setup: Agilent 8900 or similar ICP-QQQ.

  • Mode: Use H2 reaction mode for Silicon/Chlorine interference removal on Silicon (SiH2+) and Phosphorus (PO+). Use He collision mode for transition metals.

  • Calibration: Standard addition method is recommended to account for any remaining matrix effects.

References

  • Agilent Technologies. (2014). Trace Elemental Analysis of Trichlorosilane by Agilent ICP-MS. Link

  • Lipp, E. D., & Grosse, R. L. (1998). On-Line Monitoring of Chlorosilane Streams by Raman Spectroscopy. Applied Spectroscopy. Link

  • Fu, Q., et al. (2018). The Production of Methyl Chlorosilanes with Raman Spectroscopy. AZoM. Link

  • Geiger, W. M., & Raynor, M. W. (2002). ICP-MS: A Universally Sensitive GC Detection Method for Specialty and Electronic Gas Analysis. Spectroscopy Online. Link

  • Muller, A., et al. (2012). Determination of Boron and Phosphorus in Silicon by ICP-MS. Analytical Chemistry.

Sources

A Comparative Benchmark Study of Organosilicon Precursors for Advanced Applications

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development and materials science, the selection of an appropriate organosilicon precursor is a critical decision that dictates the final properties of the synthesized material. This guide provides an in-depth technical comparison of three widely used organosilicon precursors: Tetraethoxysilane (TEOS), Methyltrimethoxysilane (MTMS), and Vinyltrimethoxysilane (VTMS). By presenting supporting experimental data and detailed protocols, this document aims to empower researchers to make informed decisions based on the specific performance characteristics required for their applications, ranging from robust coatings to sophisticated drug delivery systems.

Introduction to Organosilicon Precursors: The Building Blocks of Advanced Materials

Organosilicon compounds are foundational to a diverse array of technologies due to their unique chemical and physical properties, which stem from the silicon-carbon bond and the ability to form stable siloxane (Si-O-Si) networks.[1] These precursors are pivotal in the sol-gel process, a versatile method for creating solid materials from a chemical solution. The choice of precursor is paramount as its molecular structure directly influences the properties of the resulting material, such as hydrophobicity, mechanical strength, thermal stability, and biocompatibility.

This guide focuses on a comparative analysis of TEOS, MTMS, and VTMS, three precursors that, while all serving as sources for silica networks, impart distinct functionalities to the final product.

  • Tetraethoxysilane (TEOS): As a tetra-functional precursor, TEOS is capable of forming a highly cross-linked and rigid silica network, making it a benchmark for creating dense and stable inorganic materials.[2]

  • Methyltrimethoxysilane (MTMS): This tri-functional precursor introduces a non-hydrolyzable methyl group, which imparts hydrophobicity and reduces the density and rigidity of the resulting silica network compared to TEOS.[3]

  • Vinyltrimethoxysilane (VTMS): Also a tri-functional precursor, VTMS possesses a reactive vinyl group that can participate in further polymerization reactions, offering a route to create organic-inorganic hybrid materials with tailored properties.[4][5]

Comparative Performance Data

The following tables summarize key performance metrics of materials derived from TEOS, MTMS, and VTMS, based on data from various benchmark studies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Table 1: Hydrophobicity and Surface Properties
Precursor SystemSubstrateWater Contact Angle (WCA)Key Findings
TEOS/MTMSMild Steel84.4° - 87.6°Lower TEOS concentrations led to higher WCA due to increased surface roughness and greater methyl group grafting from MTMS.[3]
VTMS/TEOS (1:1 ratio)Titanium Grade 2Not specified, but coatings were hydrophobicThe combination of VTMS and TEOS resulted in hydrophobic surfaces suitable for biomedical applications.[4][5]
Table 2: Mechanical and Adhesion Properties
Precursor SystemSubstrateAdhesion (ASTM D3359)Mechanical PropertiesKey Findings
VTMS/TEOS (various ratios)Titanium Alloys4BCoatings were continuous, homogeneous, and smooth.Excellent adhesion was observed. However, higher TEOS content led to cracking, indicating reduced flexibility due to excessive cross-linking.[4][5]
TEOS/MTES (Methyltriethoxysilane)N/ANot specifiedYoung's Modulus > 5 GPa for porous filmsThe incorporation of methyl groups from MTES enhanced hydrophobicity while maintaining good mechanical properties in porous organosilica films.[6]
Table 3: Thermal Stability
Precursor SystemAtmosphereTemperature for 5% Weight Loss (Td5)Char Yield at 800°CKey Findings
Polysiloxane from VTMS-TEOSArgon~150°C~70%The material shows a multi-stage decomposition, with significant residue at high temperatures.[7]
Silicone Resin (general)NitrogenUp to 606°C91.1%The thermal stability of silicone resins is significantly influenced by their chemical structure, with higher cross-linking and aromatic content generally leading to enhanced stability.[8]

Causality Behind Experimental Choices: Understanding the Structure-Property Relationship

The performance differences highlighted in the tables above are a direct consequence of the molecular structure of the precursors.

TEOS leads to a dense, three-dimensional Si-O-Si network. This high degree of cross-linking is responsible for the rigidity and thermal stability of TEOS-derived materials. However, this same rigidity can make the resulting coatings brittle and prone to cracking if not properly formulated.[4][5]

MTMS , with its methyl group, introduces organic character into the inorganic silica network. This has several effects:

  • Hydrophobicity: The non-polar methyl groups orient towards the surface, repelling water and leading to a higher water contact angle.[3]

  • Reduced Density and Modulus: The presence of the methyl group interrupts the complete cross-linking of the silica network, resulting in a less dense and more flexible material compared to one derived purely from TEOS.[6]

VTMS offers the unique advantage of a reactive vinyl group. This functionality allows for:

  • Hybrid Material Formation: The vinyl group can be polymerized or cross-linked with organic polymers, creating true organic-inorganic hybrid materials. This is particularly useful for improving adhesion to polymeric substrates and for tailoring mechanical properties like flexibility.[4][5]

  • Coupling Agent Activity: VTMS can act as a bridge between inorganic surfaces (like glass or metal) and organic resins, enhancing the overall performance of composite materials.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are provided below for the synthesis and characterization of materials from these organosilicon precursors.

Sol-Gel Synthesis of Silica Coatings

This protocol describes a general method for preparing silica coatings on a substrate using a sol-gel approach.

Materials:

  • Organosilicon precursor (TEOS, MTMS, VTMS, or a mixture)

  • Ethanol (solvent)

  • Deionized water

  • Acid or base catalyst (e.g., HCl or NH4OH)

  • Substrate (e.g., glass slide, silicon wafer, or metal panel)

Procedure:

  • Sol Preparation: In a clean beaker, mix the organosilicon precursor with ethanol.

  • Hydrolysis: While stirring, add a mixture of deionized water, ethanol, and the catalyst dropwise to the precursor solution. The molar ratio of precursor:ethanol:water:catalyst should be carefully controlled as it affects the final properties of the coating.

  • Aging: Allow the sol to age for a specified period (e.g., 24 hours) at room temperature to allow for hydrolysis and initial condensation reactions to occur.

  • Coating Deposition: Clean the substrate thoroughly. Deposit the sol onto the substrate using a suitable technique such as dip-coating, spin-coating, or spray-coating.

  • Drying and Curing: Dry the coated substrate at a low temperature (e.g., 60-80°C) to remove the solvent. Subsequently, cure the coating at a higher temperature (e.g., 150-500°C) to promote further condensation and densification of the silica network.

G cluster_0 Sol Preparation cluster_1 Hydrolysis cluster_2 Coating & Curing Precursor Organosilicon Precursor (TEOS, MTMS, VTMS) Mix1 Mixing Precursor->Mix1 Ethanol Ethanol Ethanol->Mix1 Mix2 Stirring & Addition Mix1->Mix2 Precursor Solution Water Water + Catalyst (e.g., HCl) Water->Mix2 Aging Aging of Sol Mix2->Aging Hydrolyzed Sol Deposition Coating Deposition (Dip, Spin, Spray) Aging->Deposition Drying Drying Deposition->Drying Curing Curing Drying->Curing Final Final Coated Substrate Curing->Final

Caption: Sol-Gel experimental workflow.

Characterization Techniques

This test provides a simple yet effective method for assessing the adhesion of a coating to a substrate.[9][10][11][12]

Procedure:

  • Make a series of parallel cuts through the coating to the substrate using a sharp blade.

  • Make a second series of cuts perpendicular to the first, creating a cross-hatch pattern.

  • Apply a specified pressure-sensitive tape over the cross-hatched area.

  • Rapidly pull the tape off at a 180° angle.

  • Examine the grid area for any removal of the coating and classify the adhesion according to the ASTM D3359 scale (5B for no removal to 0B for severe removal).

TGA measures the change in mass of a material as a function of temperature in a controlled atmosphere.[1][13][14][15]

Procedure:

  • Place a small, known mass of the material (e.g., cured coating scraped from a substrate) into a TGA crucible.

  • Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen for inert decomposition or air for oxidative stability).

  • Record the mass loss as a function of temperature.

  • Analyze the resulting TGA curve to determine the onset of decomposition, the temperatures of maximum decomposition rates, and the final char yield.

G cluster_0 TGA Workflow Sample Sample Preparation TGA TGA Instrument Sample->TGA Heating Controlled Heating (e.g., 10°C/min in N2) TGA->Heating Data Data Acquisition (Mass vs. Temperature) Heating->Data Analysis Data Analysis Data->Analysis Results Thermal Stability Data (Td5, Char Yield) Analysis->Results

Caption: TGA experimental workflow.

Implications for Drug Development

The choice of organosilicon precursor is also critical in the development of drug delivery systems, particularly those based on silica nanoparticles.[16][17][18][19]

  • TEOS-derived silica nanoparticles provide a robust and biocompatible platform for drug loading. Their hydrophilic surface can be functionalized to control drug release.

  • MTMS can be co-condensed with TEOS to create nanoparticles with a more hydrophobic surface. This can be advantageous for encapsulating hydrophobic drugs and may influence the drug release kinetics.

  • VTMS and other functional organosilanes allow for the covalent attachment of targeting ligands or stimuli-responsive polymers to the nanoparticle surface, enabling the development of "smart" drug delivery systems.

The biocompatibility of any material intended for in vivo use must be rigorously evaluated. The ISO 10993 standards provide a framework for assessing the biological response to medical devices and materials, including cytotoxicity, sensitization, and irritation tests.[20][21][22][23][24]

Conclusion

The selection of an organosilicon precursor is a multi-faceted decision that requires a thorough understanding of the desired material properties and the underlying chemistry.

  • TEOS is the precursor of choice for applications requiring high hardness, thermal stability, and a dense inorganic network.

  • MTMS is ideal for imparting hydrophobicity and flexibility to silica-based materials.

  • VTMS provides a versatile platform for creating organic-inorganic hybrid materials with tunable properties and enhanced adhesion to organic substrates.

By carefully considering the comparative data and experimental protocols presented in this guide, researchers and drug development professionals can optimize their material selection and synthesis processes to achieve the desired performance characteristics for their specific applications.

References

  • Sol–Gel-Derived Vinyltrimethoxysilane (VTMS)/Tetraetoxysilane (TEOS) Hybrid Coatings on Titanium Materials for Use in Medical Applications. (2025). MDPI. Retrieved from [Link]

  • Effect of TEOS Concentration on the Surface Characteristics and Hydrophobic Performance of Silica-Based Coatings. (n.d.). Advanced Journal of Chemistry, Section A. Retrieved from [Link]

  • Effect of MTES/TEOS (M) molar ratio on the gelation time and volume shrinkage. (n.d.). ResearchGate. Retrieved from [Link]

  • Sol–Gel-Derived Vinyltrimethoxysilane (VTMS)/Tetraetoxysilane (TEOS) Hybrid Coatings on Titanium Materials for Use in Medical Applications. (2025). National Institutes of Health. Retrieved from [Link]

  • Sol–Gel-Derived Vinyltrimethoxysilane (VTMS)/Tetraetoxysilane (TEOS) Hybrid Coatings on Titanium Materials for Use in Medical Applications. (2025). ResearchGate. Retrieved from [Link]

  • Different TEOS/MTMS ratios used in the synthesis of silica–aerogels and... (n.d.). ResearchGate. Retrieved from [Link]

  • The Synthesis of a Superhydrophobic and Thermal Stable Silica Coating via Sol-Gel Process. (n.d.). MDPI. Retrieved from [Link]

  • analysis of polymer decompositions by TGA-Mass Spectrometry, TS-14. (n.d.). TA Instruments. Retrieved from [Link]

  • Thermogravimetric Analysis – Decomposition of Polymers. (2020). YouTube. Retrieved from [Link]

  • Comparative studies on the physical properties of TEOS, TMOS and Na2SiO3 based silica aerogels by ambient pressure drying method. (2016). ResearchGate. Retrieved from [Link]

  • Thermogravimetric Analysis (TGA) For Polymers Explained!!! (2023). YouTube. Retrieved from [Link]

  • Synthesis of a water-based TEOS–PDMS sol–gel coating for hydrophobic cotton and polyester fabrics. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Sol-Gel-Derived Vinyltrimethoxysilane (VTMS)/Tetraetoxysilane (TEOS) Hybrid Coatings on Titanium Materials for Use in Medical Applications. (2025). PubMed. Retrieved from [Link]

  • D3359 Standard Test Methods for Rating Adhesion by Tape Test. (2023). ASTM International. Retrieved from [Link]

  • Improving Mechanical Properties of Porous Organosilica Films by Replacing Si–CH3 with Si. (2024). Preprints.org. Retrieved from [Link]

  • Study on the synthesis and thermal stability of silicone resins reinforced by Si–O–Ph cross-linking. (2021). RSC Publishing. Retrieved from [Link]

  • Thermogravimetric Analysis (TGA) Theory and Applications. (n.d.). TA Instruments. Retrieved from [Link]

  • Use of International Standard ISO 10993-1, "Biological evaluation of medical devices - Part 1. (2023). U.S. Food and Drug Administration. Retrieved from [Link]

  • Nano-Scratch Testing of Thin Films. (n.d.). Oxford Instruments. Retrieved from [Link]

  • Kinetic and Methodological Insights into Hydrophilic Drug Release from Mesoporous Silica Nanocarriers. (2025). National Institutes of Health. Retrieved from [Link]

  • Recent advances in mesoporous silica nanoparticle: synthesis, drug loading, release mechanisms, and diverse applications. (n.d.). Frontiers. Retrieved from [Link]

  • Porous Organosilica Films: Is It Possible to Enhance Hydrophobicity While Maintaining Elastic Stiffness? (n.d.). MDPI. Retrieved from [Link]

  • D3359 – 09´2 - Standard Test Methods for - Measuring Adhesion by Tape Test1. (2009). American Tinning & Galvanizing. Retrieved from [Link]

  • Thermal gravity analysis (TGA) curves of a polysiloxane fiber from VTMS... (n.d.). ResearchGate. Retrieved from [Link]

  • Fabrication of Silica Nanoparticles by Sol-Gel Method and Effect of TEOS Precursor. (2025). IOSR Journal. Retrieved from [Link]

  • Scratch Testing on Multi-Layered Thin Film. (n.d.). NANOVEA. Retrieved from [Link]

  • 3m-medical-silicone-tape-2480-biocompatibility-summary-iso-10993.pdf. (n.d.). 3M. Retrieved from [Link]

  • Measuring Adhesion by Tape Test per ASTM D3359 Issues and Challenges. (n.d.). KTA-Tator Inc. Retrieved from [Link]

  • The “Big Three” in biocompatibility testing of medical devices: implementation of alternatives to animal experimentation—are we there yet? (2024). National Institutes of Health. Retrieved from [Link]

  • All-Inclusive Scratch Testing - Testing the Adhesion Strength of Coatings to the Substrate with Bruker's Universal Test System. (2015). AZoM. Retrieved from [Link]

  • Test Methods for Coating Adhesion. (n.d.). DeFelsko. Retrieved from [Link]

  • Navigating Biocompatibility: An Introduction to ISO 10993 Series of Standards. (2024). American Pharmaceutical Review. Retrieved from [Link]

  • Modelling the Drug Release Kinetics of Mesoporous Silica Nanoparticles. (n.d.). arXiv. Retrieved from [Link]

  • Application Note: All-Inclusive Scratch Testing of Coatings and Thin Films Using Brukers Universal Test System. (n.d.). Bruker. Retrieved from [Link]

  • Fast Nucleation for Silica Nanoparticle Synthesis in Sol-Gel Method. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Analytical Study of Porous Organosilicate Glass Films Prepared from Mixtures of 1,3,5. (n.d.). National Institutes of Health. Retrieved from [Link]

  • The Monolithic Silica Aerogel Derived from MTMS/TEOS. (n.d.). ResearchGate. Retrieved from [Link]

  • Biocompatibility Evaluation Endpoints by Device Category. (2023). U.S. Food and Drug Administration. Retrieved from [Link]

  • ASTM D3359-23: Tape Test Methods for Measuring Adhesion. (n.d.). The ANSI Blog. Retrieved from [Link]

  • ADHESION MEASUREMENT OF THIN FILMS. (n.d.). ResearchGate. Retrieved from [Link]

  • Preparation Of Silica Nanoparticles Through Microwave-Assisted Acid-Catalysis l Protocol Preview. (2022). YouTube. Retrieved from [Link]

  • Comparative release kinetics of small drugs (ibuprofen and acetaminophen) from multifunctional mesoporous silica nanoparticles. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • (a) Evolution of Young's modulus, E, over time for nanosilica films of... (n.d.). ResearchGate. Retrieved from [Link]

  • METHODOLOGY FOR MEASUREMENT OF YOUNG'S MODULUS IN FREE-STANDING POLYMER NANOCOMPOSITE THIN FILMS. (n.d.). The University of Chicago. Retrieved from [Link]

  • Fast nucleation for silica nanoparticle synthesis using a sol–gel method. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

Sources

Mass Spectrometry Analysis of Chlorinated Silane Compounds: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9]

Chlorinated silanes (e.g., trichlorosilane, dimethyldichlorosilane) are the backbone of the semiconductor industry and critical intermediates in organic synthesis. However, their analysis via mass spectrometry (MS) presents a "perfect storm" of analytical challenges: they are highly moisture-sensitive, thermally labile, and prone to extensive fragmentation that often obliterates the molecular ion (


).

This guide moves beyond standard protocols to compare three distinct analytical workflows: Electron Ionization (EI) , Chemical Ionization (CI) , and Derivatization-Based Analysis .

The Core Challenge: The Si-Cl bond is relatively weak (approx. 400 kJ/mol) but highly polarized. Under standard EI conditions (70 eV), chlorosilanes fragment aggressively, often leaving the


 ion as the base peak. Furthermore, any trace moisture in the carrier gas or sampling lines leads to rapid hydrolysis (producing HCl and siloxanes), causing peak tailing, corrosion of the ion source, and "ghost" peaks.

Comparative Analysis of Methodologies

The following table summarizes the performance metrics of the three primary workflows.

Table 1: Performance Comparison of Chlorosilane Analysis Methods
FeatureMethod A: Direct EI-GC-MSMethod B: Direct CI-GC-MSMethod C: Derivatization GC-MS
Primary Ionization Hard (70 eV Electron Impact)Soft (Methane/Isobutane Reagent Gas)Hard (EI) or Soft (CI)
Molecular Ion (

)
Rarely observed (<5% intensity)Dominant (

or

)
Visible (as derivative)
Structural Info High (Fingerprint fragmentation)Low (MW confirmation only)High (Stable ester structure)
Moisture Sensitivity Critical (Requires inert sampling)Critical (Requires inert sampling)Low (Analytes are stabilized)
Detection Limit (LOD) ~1-10 ppm~0.1-1 ppm~0.01-0.1 ppm
Key Artifacts HCl tailing, Source corrosionSource contamination from reagent gasIncomplete derivatization
Best For Routine QC of known impuritiesIdentification of unknownsTrace analysis in complex matrices

Deep Dive: Methodological Protocols & Causality

Method A: Direct EI-GC-MS (The "Fingerprint" Approach)

Best for: Routine impurity profiling where spectral libraries (NIST) are required.

The Protocol:

  • Sample Prep: Dilute chlorosilane 1:100 in anhydrous n-hexane or toluene inside a glovebox (

    
     ppm 
    
    
    
    ).
  • Injection: Split injection (50:1) to prevent column overload.

  • Column: Non-polar capillary column (e.g., DB-1 or HP-5MS). Crucial: Use a thick film (

    
    ) to shield the stationary phase from HCl degradation.
    
  • MS Settings: Scan range m/z 35–500.

Expert Insight (Causality): In EI, the base peak for a compound like Trichlorosilane (


) is typically 

133/135 (

), not the molecular ion. Novice analysts often mistake the

isotope cluster for the molecular ion.
  • Validation: Always check the chlorine isotope pattern. A single silicon atom with three chlorines will show a distinct pattern (M, M+2, M+4, M+6) with relative intensities of roughly 100:98:32:3.

Method B: Chemical Ionization (CI) (The "Soft" Approach)

Best for: Determining the molecular weight of unknown silane byproducts.

The Protocol:

  • Reagent Gas: Methane (

    
    ) is preferred. It forms 
    
    
    
    and
    
    
    , which transfer a proton to the silane.
  • Source Pressure: Maintain higher source pressure (approx. 1-2 Torr) to ensure thermalization of electrons.

Expert Insight (Causality): Chlorosilanes are electrophilic. Using Ammonia (


) as a reagent gas can be risky because it may react chemically with the chlorosilane (aminolysis) inside the source, creating adducts that confuse interpretation. Methane is chemically inert toward the Si-Cl bond but effective at protonation.
Method C: Derivatization (The "Stabilization" Approach)

Best for: Trace analysis and preventing instrument corrosion.

The Protocol:

  • Reaction: Mix 1 mL chlorosilane sample with 2 mL anhydrous ethanol (excess) and 1 mL pyridine (acid scavenger).

    • Mechanism:[1][2][3]

      
      
      
  • Workup: Centrifuge to remove the pyridinium hydrochloride salt precipitate.

  • Analysis: Inject the supernatant (ethoxysilane) into standard GC-MS.

Expert Insight (Causality): This converts the unstable, corrosive chlorosilane into a stable alkoxysilane (ester). The resulting spectra are cleaner, the peaks are sharper (no HCl tailing), and the molecular ion is stable.

  • Trustworthiness Check: Use an internal standard (e.g., decane) added before derivatization to correct for volumetric errors during the reaction.

Visualization: Decision Matrix & Workflow

The following diagram illustrates the logical flow for selecting the correct mass spectrometry workflow based on sample constraints and analytical goals.

Chlorosilane_Analysis_Workflow Start Start: Chlorosilane Sample Q1 Is the sample moisture stable? Start->Q1 Deriv Protocol C: Derivatization (Ethanol/Pyridine) Q1->Deriv No (High Risk) Direct Direct Injection (Anhydrous Handling) Q1->Direct Yes (or Dry Box Available) Q2 Is Molecular Weight (MW) confirmation required? EI_Method Protocol A: EI-GC-MS (Library Matching) Q2->EI_Method No (Routine QC) CI_Method Protocol B: CI-GC-MS (Soft Ionization) Q2->CI_Method Yes (Unknown ID) Result_Stable Stable Alkoxysilanes (Sharp Peaks, No Corrosion) Deriv->Result_Stable Direct->Q2 Result_Frag Fragment Rich Spectrum (Base Peak = M-Cl) EI_Method->Result_Frag Result_MW Intact Molecular Ion ([M+H]+) CI_Method->Result_MW Result_Stable->EI_Method Analyze

Caption: Decision tree for selecting the optimal ionization and preparation method for chlorosilanes. Note the critical branch point at moisture stability.

References

  • Jordi Labs. (n.d.). Comparison of EI-CI in QTOF-GCMS. Retrieved from [Link]

  • SCION Instruments. (n.d.).[1] What are the common ionization methods for GC/MS. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrometry Data Center: Trichlorosilane. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • RSC Analytical Methods. (2011). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention. Retrieved from [Link]

Sources

Optimizing Derivatization: A Comparative Assessment of Silylation Protocols for GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In gas chromatography-mass spectrometry (GC-MS), silylation is the gold standard for analyzing non-volatile polar compounds (sugars, amino acids, organic acids, steroids).[1] However, the "one-size-fits-all" approach—typically just adding BSTFA and heating—often leads to poor quantitation, chromatographic tailing, and rapid column degradation.

This guide objectively compares the two dominant silylation chemistries: Trimethylsilylation (TMS) using MSTFA/BSTFA and tert-Butyldimethylsilylation (TBDMS) using MTBSTFA. We analyze them based on reaction kinetics, derivative stability, and mass spectral utility.

Mechanistic Foundation: The Chemistry of Silylation

To optimize a protocol, one must understand the underlying mechanism. Silylation is a nucleophilic substitution reaction (typically


-like) where an active hydrogen (in -OH, -COOH, -NH, -SH) is replaced by a silyl group.[2]

The Critical Variable: Leaving Group & Donor Strength The efficiency of the reaction depends on the silyl donor power and the stability of the leaving group.

  • TMS Donors: BSTFA and MSTFA are strong donors. MSTFA is often preferred because its byproduct (N-methyl-trifluoroacetamide) is more volatile than BSTFA’s byproduct, preventing early-eluting peak overlap.

  • Catalysis (TMCS): Trimethylchlorosilane (TMCS) is rarely used alone but is added (1-10%) to BSTFA/MSTFA. It acts as a Lewis acid catalyst, increasing the donor strength of the silylamide.

Visualization: Silylation Reaction Mechanism

The following diagram illustrates the nucleophilic attack and the role of the base (Pyridine) in stabilizing the transition state.

SilylationMechanism Analyte Analyte (R-OH) Intermediate Transition State [R-O...Si...X] Analyte->Intermediate Nucleophilic Attack Reagent Reagent (MSTFA) Reagent->Intermediate Product Silyl Derivative (R-O-SiMe3) Intermediate->Product Si-O Bond Formation Byproduct Volatile Byproduct (N-methyl-TFA) Intermediate->Byproduct Leaving Group Departure TMCS Catalyst (TMCS) TMCS->Intermediate Enhances Electrophilicity

Figure 1: Mechanistic flow of silylation. The analyte's nucleophilic oxygen attacks the silicon center. TMCS acts as a catalyst to lower the activation energy.

Comparative Analysis: TMS vs. TBDMS

The choice between TMS (Trimethylsilyl) and TBDMS (tert-Butyldimethylsilyl) derivatives is a trade-off between steric hindrance and hydrolytic stability .

Table 1: Performance Metrics of Silylation Reagents
FeatureMSTFA + 1% TMCS (TMS)MTBSTFA + 1% TBDMCS (TBDMS)
Reactivity High. Reacts rapidly with hindered hydroxyls.Moderate. Bulky t-butyl group slows reaction with hindered sites.
Moisture Stability Low. Hydrolyzes rapidly upon exposure to air/humidity.High.

times more stable than TMS.[3] Can withstand minor moisture.
Mass Spectrometry Fragmentation often produces weak molecular ions (

).
Produces a dominant characteristic ion

(Loss of t-butyl).
Byproduct Volatility High. Elutes early; minimizes solvent tailing.Moderate. Byproducts can sometimes interfere with early eluters.
Best Application Steroids, general metabolomics, hindered alcohols.Organic acids, amino acids, samples with long queue times.

Senior Scientist Insight: While MSTFA is the default for broad metabolomics, MTBSTFA is superior for quantification sequences that run for >24 hours. TMS derivatives often degrade by the end of a long sequence due to septum-piercing and ambient humidity; TBDMS derivatives remain stable for days.

Experimental Protocols

Safety Note: All silylation reagents are moisture-sensitive and corrosive. Work in a fume hood.

Protocol A: The "Metabolomics Standard" (MSTFA)

Target: Sugars, Amino Acids, Fatty Acids, Organic Acids. Pre-requisite: For reducing sugars and keto-acids, methoximation is required first to prevent ring tautomerization and multiple peaks per analyte [1].[4]

  • Drying: Evaporate sample to complete dryness (SpeedVac or

    
     stream). Critical: Any residual water will quench the reagent.
    
  • Methoximation (If required): Add 20

    
    L Methoxyamine HCl in Pyridine (20 mg/mL). Incubate at 37°C for 90 min.
    
  • Silylation: Add 80

    
    L MSTFA + 1% TMCS .
    
  • Reaction: Incubate at 37°C for 30 min. (Increase to 70°C for 60 min if analyzing sterically hindered steroids).

  • Equilibration: Allow to cool to room temperature (RT) for 10 min.

  • Analysis: Inject 1

    
    L into GC-MS (Split 1:10 to 1:50 depending on concentration).
    
Protocol B: The "Robust Quantitation" (MTBSTFA)

Target: Organic acids, Phenols, non-hindered amines.

  • Drying: Evaporate sample to complete dryness.

  • Solubilization: Add 20

    
    L dry Pyridine or Acetonitrile.
    
  • Silylation: Add 80

    
    L MTBSTFA + 1% TBDMCS .
    
  • Reaction: Incubate at 70°C for 60–90 min. Note: The bulky t-butyl group requires higher energy to overcome steric hindrance.

  • Analysis: Inject directly.

Decision Framework: Selecting the Right Protocol

Do not guess. Use this logic flow to determine the optimal reagent for your specific analyte class.

DecisionTree Start Start: Select Analyte IsMoistureSensitive Is sample highly moisture sensitive? Start->IsMoistureSensitive IsHindered Contains sterically hindered -OH? IsMoistureSensitive->IsHindered No UseMTBSTFA Protocol B: MTBSTFA (High Stability) IsMoistureSensitive->UseMTBSTFA Yes IsHindered->UseMTBSTFA No (Better MS Data) UseMSTFA Protocol A: MSTFA + TMCS (High Reactivity) IsHindered->UseMSTFA Yes (Standard) UseBSA Alternative: BSA + TMCS (Stronger Donor) UseMSTFA->UseBSA If incomplete derivatization occurs

Figure 2: Decision matrix for selecting silylation reagents based on analyte chemistry and stability requirements.

Troubleshooting & Artifact Management

Even with the correct protocol, silylation can fail.[3] Here are the root causes and solutions based on field experience.

SymptomRoot CauseCorrective Action
Missing Peaks Moisture contamination (Hydrolysis).Ensure solvents are anhydrous (store over molecular sieves). Check septum tightness.
Multiple Peaks (Same Analyte) Incomplete derivatization or Tautomerization.Incomplete: Increase temp/time or add catalyst (TMCS). Tautomers: Use methoximation before silylation [1].
Column Bleed/Fouling Reagent overload or byproduct accumulation.Use MSTFA (more volatile byproduct).[5] Bake out column at 300°C for 10 min post-run.
"Ghost" Peaks Septum bleed or vial contamination.Use PTFE-lined silicone septa. Pre-silanize glass liners with 5% DMDCS in toluene.

The "Blank" Rule: Always run a reagent blank (Solvent + Reagent + Heat) before your samples. If you see peaks other than the solvent and reagent byproducts, your system is contaminated [2].

References
  • Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Untargeted Profiling. Current Protocols in Molecular Biology. Link

  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Journal of Chromatography A. Link

  • Schummer, C., et al. (2009).[6] Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta. Link

  • Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons. (Classic text on mechanistic grounding).

Sources

Quantitative Analysis of Chlorosilanes: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Hydrolysis Trap" in Chlorosilane Analysis

Chlorosilanes (


) are the backbone of the silicone and semiconductor industries, yet they present a unique analytical paradox: they are highly reactive intermediates that destroy the very instruments designed to measure them. The presence of trace moisture triggers immediate hydrolysis, liberating corrosive HCl and forming siloxanes that foul columns and cloud spectral windows.

For the researcher or process engineer, the choice of analytical method is not just about sensitivity—it is about survival of the data integrity and the instrument. This guide objectively compares the three dominant methodologies: Gas Chromatography (GC) , In-Situ Raman Spectroscopy , and Quantitative


Si NMR , providing the protocols and decision frameworks necessary for rigorous quantification.

Method 1: Gas Chromatography (The Quantitative Workhorse)

GC remains the gold standard for purity analysis due to its high resolution and established response factors. However, it is an "offline" technique requiring invasive sampling, which introduces the highest risk of hydrolysis.

Technical Deep Dive
  • Column Selection: Standard non-polar columns (e.g., 5% phenyl-methylpolysiloxane like DB-5ms or VF-5ms ) are often sufficient for alkylchlorosilanes. However, for complex mixtures containing hydrido-chlorosilanes (e.g.,

    
    ), a trifluoropropylmethyl polysiloxane phase (e.g., Rtx-200 ) provides superior selectivity and resistance to acid degradation.
    
  • Detectors:

    • TCD (Thermal Conductivity Detector): Universal but lower sensitivity. Best for bulk composition (>0.1%).

    • FID (Flame Ionization Detector): High sensitivity for carbon-containing silanes but "blind" to

      
       and 
      
      
      
      unless they contain organic substituents.
    • MS (Mass Spectrometry): Definitive ID, but requires strict solvent delays to prevent filament burnout from high-concentration chloride elution.

Critical Protocol: Inert Sampling for GC
  • The Challenge: A single microliter of humid air can degrade a chlorosilane sample, producing "ghost" siloxane peaks (e.g., hexamethyldisiloxane from trimethylchlorosilane).

  • The Solution: The "Double-Septum" Dilution Method.

Protocol:

  • Preparation: Bake out GC vials and inserts at 120°C for 4 hours. Cap immediately upon cooling.

  • Solvent: Use anhydrous toluene or hexane (

    
     ppm 
    
    
    
    ), stored over activated 4Å molecular sieves.
  • Dilution: In a nitrogen-purged glovebox, dilute the reaction mixture 1:100 into the solvent.

  • Neutralization (Optional but Recommended): Add a scavenger like dry pyridine to neutralize HCl if using acid-sensitive columns, though this may precipitate salts.

  • Injection: Use a gas-tight syringe flushed 3x with anhydrous solvent before drawing the sample.

Method 2: In-Situ Raman Spectroscopy (The Process Eye)

Raman spectroscopy offers a distinct advantage: non-invasive monitoring .[1] By using a fiber-optic immersion probe through a reactor port, you eliminate sampling errors entirely.

Technical Deep Dive
  • Scattering Efficiency: The

    
     bond is a strong Raman scatterer (polarizable), typically appearing between 400–600 cm⁻¹ .
    
  • Differentiation: Unlike IR, where water interference is massive, Raman is weak for water but strong for the homonuclear and covalent bonds in silanes. It easily distinguishes

    
     (approx. 2100–2250 cm⁻¹ ) from 
    
    
    
    .
  • Speed: Acquisition times are in seconds, enabling kinetic profiling of rapid exotherms.

Limitations
  • Fluorescence: Impurities or reaction byproducts (tars) can fluoresce, swamping the Raman signal.

  • Quantification: Requires multivariate calibration (Chemometrics/PLS) against a primary method (like GC) to be truly quantitative.

Method 3: Quantitative Si NMR (The Structural Arbiter)

When you need to know exactly where the chlorine is on a complex molecule,


Si NMR is the ultimate authority. It differentiates silicon environments (M, D, T, Q units) that GC might co-elute.
Technical Deep Dive
  • The Relaxation Problem:

    
    Si has a negative gyromagnetic ratio and extremely long spin-lattice relaxation times (
    
    
    
    ), often exceeding 60 seconds. Standard proton-decoupled sequences result in suppressed or negative signals due to the Nuclear Overhauser Effect (NOE), making integration useless.
  • The Solution: Inverse Gated Decoupling + Relaxation Agent.

Protocol: Quantitative Si NMR Setup
  • Relaxation Agent: Prepare a stock solution of Chromium(III) acetylacetonate [Cr(acac)₃] in deuterated solvent (e.g.,

    
     or 
    
    
    
    ). Target concentration: 0.05 M (approx. 3-5 mg/mL).
    • Why? The paramagnetic

      
       electron reduces the 
      
      
      
      
      
      from >60s to <5s via dipolar relaxation.
  • Tube Prep: Perform all transfers in an inert atmosphere (glovebox). Use valved NMR tubes (J. Young tubes) to prevent hydrolysis during transit to the magnet.

  • Acquisition Parameters:

    • Pulse Sequence: Inverse Gated Decoupling (decoupler on during acquisition, off during delay). This suppresses the NOE while maintaining proton decoupling.

    • Pulse Angle: 30° to 45°.

    • Relaxation Delay (

      
      ):  Set to 
      
      
      
      (typically 5–10 seconds with Cr(acac)₃).
    • Scans: High number required (often >500) due to low natural abundance of

      
      Si (4.7%).
      

Comparative Analysis Summary

FeatureGas Chromatography (GC) In-Situ Raman Quantitative

Si NMR
Primary Utility Purity & Trace ImpuritiesReaction Kinetics & Process ControlStructural Elucidation
Sample State Diluted Liquid (Invasive)Neat Reaction Mix (Non-invasive)Diluted Liquid (Invasive)
LOD / Sensitivity High (ppm range)Moderate (0.1 - 1%)Low (approx. 1%)
Specificity Retention Time basedFunctional Group basedChemical Environment based
Analysis Time 20–60 mins< 1 min1–12 hours
Major Risk Hydrolysis during injectionFluorescence interference

relaxation errors
Cost ModerateHigh (Probe/Laser)Very High (Instrument time)

Visualizations

Diagram 1: Analytical Workflow for Chlorosilanes

This workflow illustrates the critical path from reactor to data, highlighting the "Inert Barrier" required for offline methods.

ChlorosilaneAnalysis cluster_Offline Offline Analysis (High Risk) cluster_Online Online Analysis (Low Risk) Reactor Reaction Mixture (Chlorosilanes) Sampling Sampling Interface (Inert/Closed) Reactor->Sampling Aliquot Probe Immersion Probe Reactor->Probe In-situ Glovebox Glovebox Prep (Dilution + Cr(acac)3) Sampling->Glovebox Transfer GC GC-FID/TCD (Separation) Glovebox->GC Dilute Sample NMR 29Si NMR (Structure) Glovebox->NMR Add Relax. Agent Raman Raman Spectrometer (Kinetics) Probe->Raman Fiber Optic

Caption: Workflow distinguishing invasive (offline) vs. non-invasive (online) pathways. Note the critical Glovebox step for offline methods.

Diagram 2: Decision Matrix

A logic gate for selecting the correct method based on the analytical question.

DecisionMatrix Start Analytical Goal? Process Monitor Reaction Progress? Start->Process Purity Final Product Purity? Start->Purity Structure Unknown Structure? Start->Structure Raman Use In-Situ Raman (Real-time, No Sampling) Process->Raman GC Use GC-FID/TCD (High Sensitivity) Purity->GC NMR Use 29Si NMR (Definitive ID) Structure->NMR

Caption: Decision tree for selecting the optimal analytical technique based on research phase and data requirements.

References

  • Vertex AI Search. (2023). Online Quantitative Analysis of Chlorine Contents in Chlorinated Paraffins by Facile Raman Spectroscopy. PMC. Link

  • AZoM. (2018).[2] The Production of Methyl Chlorosilanes with Raman Spectroscopy. AZoM.com. Link

  • UMass NMR Labs. (2012). How to run quantitative 13C and 29Si NMR faster. University of Massachusetts.[3] Link (Note: Generalized link for Q-NMR principles as specific blog post is archival).

  • ResearchGate. (2016).[4] Which capillary column we can use for GC analysis of chlorosilanes?. ResearchGate.[4][5][6] Link

  • Global Silicones Council. (n.d.). Global Safe Handling of Chlorosilanes. Global Silicones. Link

  • Agilent Technologies. (2013). Trace Elemental Analysis of Trichlorosilane by Agilent ICP-MS. Agilent. Link

  • Dow Chemical. (2018). Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and NMR. PubMed. Link

Sources

Safety Operating Guide

Standard Operating Procedure: Disposal of 1,1,2,2-Tetrachloro-1,2-dimethyldisilane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Architecture

1,1,2,2-Tetrachloro-1,2-dimethyldisilane (TCDMDS) is not a standard organic solvent; it is a high-energy chlorosilane precursor used primarily in chemical vapor deposition (CVD) and ceramic synthesis. Its disposal requires a fundamental understanding of its reactivity profile.

The danger lies in its Si-Cl and Si-Si bonds. While the Si-Cl bonds hydrolyze rapidly to release hydrogen chloride (HCl) gas and heat, the Si-Si bond adds a layer of thermodynamic instability, making the compound susceptible to oxidative cleavage and potentially more violent reactions than simple monosilanes.

Immediate Hazard Profile
Hazard ClassCritical EffectMechanism of Action
Water Reactive Violent Hydrolysis

(Exothermic)
Corrosive Tissue DestructionReleases HCl gas on contact with moisture (eyes, lungs, skin).
Flammable Flash Fire / IgnitionOrganic substituents (

) + Exothermic hydrolysis can ignite solvent vapors.
Physical State Liquid (MP: ~-3°C)High density liquid that sinks in water, delaying reaction before sudden violent mixing.

Pre-Operational Assessment & Engineering Controls

Before initiating disposal, you must validate the state of the material. Old samples may have built up pressure or formed shock-sensitive hydrolysis products (gels) around the cap.

Engineering Controls (Mandatory)[1][2]
  • Ventilation: All operations must occur inside a certified chemical fume hood with a sash height <18 inches.

  • Blast Shield: A portable polycarbonate shield should be placed between the operator and the reaction vessel.

  • Inert Atmosphere: While not strictly required for the quenching bath, the transfer of the neat silane should be done under Argon or Nitrogen to prevent atmospheric hydrolysis and fuming.

Personal Protective Equipment (PPE) - The "Self-Validating" Barrier

Do not rely on single layers. Use a "breakthrough-indicator" mindset.

  • Eyes: Chemical splash goggles AND a full-face shield.[1] (Standard safety glasses are insufficient against HCl geysers).

  • Hands:

    • Inner Layer: 5 mil Nitrile (dexterity).

    • Outer Layer: Silver Shield (Laminate) or 20+ mil Neoprene. Chlorosilanes permeate standard nitrile rapidly.

  • Body: Chemical-resistant apron (Tychem or PVC) over a lab coat.

The Neutralization Protocol: Dilution-Hydrolysis Method

Core Principle: The solution to pollution is dilution followed by controlled thermodynamic release. NEVER pour neat TCDMDS into water. The lack of a heat sink will cause immediate vaporization of the silane, leading to a "steam explosion" and massive HCl release.

Reagents Required[4][5][6][7]
  • Inert Solvent: Toluene or Hexane (Acts as a heat sink).

  • Quenching Media: Crushed Ice (preferred) or Ice/Water mixture.

  • Neutralizing Agent: Sodium Bicarbonate (

    
    ) or Sodium Hydroxide (
    
    
    
    ) solution (10%).
  • Vessel: 3-Neck Round Bottom Flask (RBF) with addition funnel and mechanical stirrer.

Step-by-Step Procedure
Phase 1: Preparation of the Charge
  • Dilution: In the fume hood, dilute the TCDMDS with the inert solvent (Toluene/Hexane) at a ratio of 1:10 (1 part Silane : 10 parts Solvent).

    • Why: This ensures that when reaction occurs, the heat is absorbed by the solvent capacity, preventing a runaway thermal event.

  • System Setup: Set up a large beaker or flask containing crushed ice (approx. 5x the volume of your diluted solution). Place this on a magnetic stir plate.

Phase 2: Controlled Hydrolysis (The Quench)
  • Addition: Transfer the diluted silane mixture into an addition funnel clamped above the ice bath.

  • The Drop: Dropwise, add the silane/solvent mixture onto the stirring ice.

    • Observation: You will see fuming (HCl gas) and the ice melting. The reaction is:

      
      
      (Followed by condensation to solid polysiloxanes).
      
  • Temperature Check: Ensure the bath remains cold. If the solvent begins to boil, STOP and add more ice.

Phase 3: Neutralization & Separation
  • Digestion: Once addition is complete, allow the mixture to stir until all ice melts. You will likely have a biphasic system (Organic solvent on top, acidic water/solid siloxanes on bottom).

  • Neutralization: Slowly add 10% Sodium Bicarbonate or NaOH to the aqueous layer until pH is neutral (pH 7).

    • Caution: Bicarbonate will foam (

      
      ). Add slowly.
      
  • Separation:

    • Organic Layer: Separate and dispose of as "Halogenated Organic Waste" (due to residual dissolved silanes/chlorides).

    • Aqueous Layer: Contains neutralized salts and solid silica/siloxane gel. Filter the solids.[2]

      • Solids: Dispose as solid chemical waste.

      • Liquid: Can often be drain-disposed (check local regulations) or treated as aqueous chemical waste.

Visualizing the Workflow

The following diagram illustrates the critical decision nodes and flow of the quenching process.

TCDMDS_Disposal Start Start: TCDMDS Waste Dilution Step 1: Dilute 1:10 (Toluene/Hexane) Start->Dilution In Fume Hood Addition Step 3: Dropwise Addition of Diluted Silane to Ice Dilution->Addition IceBath Step 2: Prepare Stirred Ice Bath IceBath->Addition CheckTemp Check Temp/Fuming Addition->CheckTemp CheckTemp->Addition Temp Rising? Stop & Cool Hydrolysis Hydrolysis Complete (Formation of HCl + Siloxanes) CheckTemp->Hydrolysis Stable Neutralize Step 4: Neutralize Aqueous Phase (NaHCO3/NaOH) Hydrolysis->Neutralize Separate Step 5: Phase Separation Neutralize->Separate WasteOrg Organic Waste (Halogenated) Separate->WasteOrg WasteAq Aqueous Waste (Salts + Solids) Separate->WasteAq

Figure 1: Logical flow for the safe quenching and disposal of chlorodisilanes.

Emergency Contingencies

Scenario A: Spill Outside the Hood
  • Evacuate: The immediate area. The HCl fumes will be choking.

  • Isolate: Do not attempt to clean up without SCBA (Self-Contained Breathing Apparatus) if the volume is >100mL.

  • Absorb: Use a dry absorbent (Vermiculite or dry sand). DO NOT USE standard clay absorbents or paper towels (they contain moisture and will ignite/fume).

Scenario B: Fire
  • Type: Class B (Flammable Liquid) + Water Reactive.

  • Extinguisher: Dry Chemical (ABC Powder) or ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    .
    
  • Prohibited: DO NOT USE WATER. Water will accelerate the release of HCl and potentially spread the burning silane.[1]

References

  • Gelest, Inc. Silane Handling and Safety Guide. (Authoritative industry standard for silane chemistry).[3] [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. [Link]

  • PubChem. this compound Compound Summary. (For physical property verification). [Link]

  • ECHA (European Chemicals Agency). Chlorosilanes Registration Dossier - Safe Use Information. [Link]

Sources

Personal protective equipment for handling 1,1,2,2-Tetrachloro-1,2-dimethyldisilane

[1]

1

Executive Safety Directive

WARNING: Extreme Reactivity Hazard 1,1,2,2-Tetrachloro-1,2-dimethyldisilane is not merely a corrosive liquid; it is a water-reactive precursor that presents a dual threat of chemical burns and spontaneous ignition upon exposure to moisture.[1]

Unlike standard organic solvents, this chlorodisilane possesses a Si-Si bond that adds a layer of thermodynamic instability.[1] Improper handling does not result in a simple spill—it results in the immediate release of hydrogen chloride (HCl) gas and potentially flammable byproducts.

Core Operational Rule: All manipulation must occur under a strict inert atmosphere (Nitrogen or Argon).[1] Do not handle on an open bench.

Hazard Mechanics: The "Why" Behind the Protocol

To trust the safety protocol, you must understand the chemical mechanism driving the risk.

A. The Hydrolysis Cascade

Upon contact with ambient humidity or aqueous solutions, the Si-Cl bonds undergo rapid hydrolysis.[1] This is an exothermic reaction that drives the immediate vaporization of the byproduct.

1

Impact: The generated HCl gas causes immediate severe damage to mucous membranes (eyes, lungs).[1] The heat generated can boil the solvent or the silane itself, creating a pressurized aerosol.

B. The Disilane Instability

The Si-Si bond in this compound is weaker than a Si-C bond.[1] Under oxidative stress or strong hydrolysis, this bond can cleave, potentially releasing hydrogen gas or pyrophoric silane fragments depending on the exact conditions.[1]

Impact: This necessitates the use of Flame-Resistant (FR) clothing, even if the flash point (approx. 50°C) suggests it is only "flammable."[1] The reactivity with water classifies it effectively as a pyrophoric hazard in humid environments.[1]

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient.[1] You must employ a Laminar Defense Strategy —layering materials to account for permeation breakthrough times.[1]

PPE Decision Logic

The following diagram illustrates the decision flow for selecting PPE based on the operation scale.

PPE_Decision_MatrixStartStart: Define Operation ScaleSmallScaleSmall Scale (<10 mL)Syringe/Septum TransferStart->SmallScaleLargeScaleLarge Scale (>10 mL)Cannula Transfer / SynthesisStart->LargeScaleHazardPrimary Hazard:HCl Gas + Corrosive LiquidSmallScale->HazardLargeScale->HazardHoodEngineering Control:Fume Hood (Sash <18 inches)Hazard->HoodIf Glovebox UnavailableGloveboxEngineering Control:Inert Atmosphere GloveboxHazard->GloveboxPreferredEnhancedPPEEnhanced PPE:Splash Goggles + Face Shield+ FR Lab Coat + Chem ApronHood->EnhancedPPEStandardPPEStandard PPE:Safety Glasses + Lab CoatGlovebox->StandardPPEInside BoxGlove_NitrileGloves: Double Nitrile(Splash Protection Only)EnhancedPPE->Glove_NitrileClosed System OnlyGlove_LaminateGloves: Silver Shield® / 4H®(Required for Immersion/Handling)EnhancedPPE->Glove_LaminateHandling Liquid

Figure 1: PPE Selection Hierarchy based on operational scale and engineering controls.[1]

Detailed PPE Specifications
Body ZoneStandard RequirementTechnical Justification
Eyes/Face Chemical Splash Goggles + 8" Face Shield Safety glasses allow gas entry.[1] Goggles seal the eyes from HCl vapor.[1] The shield protects the neck/face from exothermic splashes.
Hands (Inner) Silver Shield® (EVOH/PE Laminate) Critical: Nitrile degrades in <1 min against chlorosilanes.[1] Laminate gloves provide >4 hours breakthrough time.[1]
Hands (Outer) 5-8 mil Nitrile Provides dexterity and protects the inner laminate glove from physical tears/abrasion.[1]
Body Flame Resistant (FR) Lab Coat + Rubber Apron Standard poly-blend coats can melt into skin if ignited by a water-reactive flash fire.[1]
Respiratory Fume Hood (Primary) If work must occur outside a hood (emergency only), use a Full-Face Respirator with Acid Gas (Yellow/Orange) cartridges.[1]

Operational Protocols

A. Transfer Techniques

Never pour this chemical.[1] Use positive pressure transfer techniques to maintain the inert barrier.[1]

  • Preparation: Dry all glassware in an oven (>120°C) for at least 2 hours. Assemble hot.

  • Inert Gas: Flush the source and receiving vessels with Argon or Nitrogen for 15 minutes.

  • Cannula Transfer (Preferred):

    • Insert a double-tipped needle (cannula) through the septa of both flasks.[1]

    • Apply slight positive pressure of inert gas to the source flask.

    • Allow the liquid to transfer via the pressure differential.

    • Why? This prevents atmospheric moisture from entering and reacting with the bulk liquid.

B. Quenching and Disposal (The "Kill" Step)

The most dangerous moment is cleaning glassware or disposing of excess reagent. NEVER add water directly to the silane.

Quenching_WorkflowStartWaste Silane / ResidueDilutionStep 1: DiluteAdd to inert solvent (Hexane/Toluene)Start->DilutionIn Fume HoodCoolingStep 2: Cryogenic CoolingCool to 0°C or -78°CDilution->CoolingAlcoholysisStep 3: AlcoholysisDropwise addition of Isopropanol (IPA)Cooling->AlcoholysisExothermic! Slow AdditionNeutralizationStep 4: NeutralizationAdd Sodium Bicarbonate solutionAlcoholysis->NeutralizationAfter gas evolution stopsDisposalFinal DisposalAqueous Waste StreamNeutralization->Disposal

Figure 2: Safe quenching workflow to manage exothermic hydrolysis and HCl evolution.

Step-by-Step Quenching:

  • Dilute: Dilute the residual silane with a non-reactive solvent (Hexane or Toluene) to 10% concentration.[1]

  • Cool: Place the vessel in an ice bath.

  • React: Slowly add Isopropanol (IPA).

    • Observation: You will see bubbling (HCl gas).

    • Chemistry:

      
      .[1]
      
    • Note: IPA reacts more gently than water.[1]

  • Finish: Once bubbling ceases, add water, then neutralize with Sodium Bicarbonate.

Emergency Response

ScenarioImmediate ActionProhibited Action
Skin Contact Wipe off excess liquid with dry cloth, then wash with soap/water for 15 mins.[1]Do not use water immediately if a large amount is on skin (reaction heat).[1] Wipe first.[1]
Eye Contact Flush with water for 15 mins.[2] Hold eyelids open.Do not use neutralization agents (baking soda) in eyes.
Spill (Small) Cover with dry sand, vermiculite, or dry lime.[1]NEVER use water. It will create an acid cloud.
Fire Use Dry Chemical (Class B) or CO2 extinguishers.Do not use water jet.

References

  • Gelest, Inc. (2017).[1][3] Chlorosilane Safety Data Sheet (SDS) - SIT8155.0. Retrieved from (Note: Reference for general chlorosilane class hazards).[1]

  • University of California, San Diego (UCSD) . (2019).[1] Standard Operating Procedure: Chlorosilanes. Retrieved from .[1]

  • Ansell Healthcare . (2022). Chemical Resistance Guide: Permeation & Degradation Data. Retrieved from .

  • PubChem . (2023). This compound Compound Summary. National Library of Medicine.[1] Retrieved from .

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.